molecular formula C23H22 B15167339 4-(4,4-Diphenyl-3-butenyl)toluene CAS No. 649556-15-0

4-(4,4-Diphenyl-3-butenyl)toluene

Cat. No.: B15167339
CAS No.: 649556-15-0
M. Wt: 298.4 g/mol
InChI Key: AHLFIDZEOFPNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Diphenyl-3-butenyl)toluene is a chemical compound with the molecular formula C23H22, built on a core 4,4-diphenyl-3-butenyl structure attached to a toluene group . This structure confers significant research value, particularly in the fields of medicinal chemistry and materials science. In neuroscience research, compounds featuring the 4,4-diphenyl-3-butenyl pharmacophore are of great interest due to their role as precursors or analogs of potent GABA reuptake inhibitors, such as SKF-89976A . By inhibiting the GABA transporter (GAT-1), these compounds enhance synaptic levels of GABA, the primary inhibitory neurotransmitter in the central nervous system . This mechanism is a key research target for investigating the pathophysiology and potential treatments for neurological disorders including epilepsy, anxiety, and chronic pain . The lipophilic nature of the diphenylbutenyl group, as seen in related compounds, improves blood-brain barrier penetration, making such analogs valuable tools for studying central GABAergic systems . Beyond pharmacology, the structure of 4-(4,4-Diphenyl-3-butenyl)toluene suggests potential applications in materials science. The conjugated system and bulky aromatic groups can contribute to unique electronic properties and thermal stability . Researchers are exploring similar compounds for use in polymer synthesis, liquid crystals, and as building blocks for advanced organic materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649556-15-0

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4,4-diphenylbut-3-enyl)-4-methylbenzene

InChI

InChI=1S/C23H22/c1-19-15-17-20(18-16-19)9-8-14-23(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-18H,8-9H2,1H3

InChI Key

AHLFIDZEOFPNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Engineering Lipophilic Diarylbutenyl Scaffolds: A Multidisciplinary Paradigm in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The lipophilic diarylbutenyl scaffold—characterized by its dual aromatic rings linked via an unsaturated aliphatic chain—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Originally popularized by its role as a lipophilic anchor in neuropharmacology, this structural motif provides unique physicochemical properties: high conformational flexibility, tunable lipophilicity (LogP), and the ability to project bulky aromatic groups into deep hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic causality and experimental validation of diarylbutenyl scaffolds across three distinct therapeutic pillars: Neurology (GABA transporter inhibition), Oncology (Estrogen receptor modulation), and Infectious Disease (Bacterial FtsZ inhibition). By understanding the structure-activity relationships (SAR) and the thermodynamic drivers of these interactions, drug development professionals can rationally repurpose and optimize this scaffold for next-generation therapeutics.

Pillar 1: Neuropharmacology – GAT-1 Transporter Modulation

Mechanistic Causality

In the central nervous system, the termination of


-aminobutyric acid (GABA) signaling is driven by GABA transporters, primarily GAT-1. The rational design of GAT-1 inhibitors relies on preventing the transporter from undergoing the conformational changes necessary for substrate translocation[1].

The integration of a 4,4-diarylbutenyl chain to cyclic amino acids (e.g., nipecotic acid or guvacine) yielded breakthrough anticonvulsants like Tiagabine[2]. The causality here is strictly structural: while the nipecotic acid moiety mimics GABA to bind the active site, the bulky, lipophilic diarylbutenyl tail inserts into an adjacent hydrophobic vestibule[1]. This dual-binding mechanism acts as a molecular "wedge," locking GAT-1 in an open-to-out conformation and preventing the co-transport of Na⁺, Cl⁻, and GABA into the presynaptic neuron[1].

GAT1_Mechanism N1 Presynaptic Neuron (GABA Release) N2 Synaptic Cleft (High GABA) N1->N2 N3 GAT-1 Transporter (Open-to-Out Conformation) N2->N3 Normal Uptake N5 Hydrophobic Vestibule Binding N3->N5 N4 Diarylbutenyl Inhibitor (e.g., Tiagabine) N4->N5 Lipophilic Anchor N6 Conformational Arrest (Transport Blocked) N5->N6 N7 Prolonged GABAergic Inhibition N6->N7 Enhanced Efficacy

Diagram 1: Mechanism of GAT-1 conformational arrest by diarylbutenyl inhibitors.
Experimental Workflow: In Vitro Synaptosomal [³H]-GABA Uptake Assay

To validate the efficacy of novel diaryloxime or diarylvinyl ether derivatives of nipecotic acid[2], a self-validating synaptosomal assay is required.

Causality & Rationale: We utilize crude rat brain synaptosomes rather than purified proteins because GAT-1 is a secondary active symporter. It strictly requires an intact lipid bilayer and a physiological transmembrane sodium gradient to function[1].

Step-by-Step Protocol:

  • Synaptosome Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then at 20,000 × g to pellet the synaptosomes. Resuspend in oxygenated Krebs-Ringer buffer (pH 7.4) containing 140 mM NaCl.

  • Equilibration: Aliquot 100 µL of synaptosome suspension into 96-well plates. Add 10 µL of the diarylbutenyl test compound (serial dilutions from 0.1 nM to 10 µM). Incubate at 30°C for 10 minutes to allow the lipophilic tail to partition into the membrane and bind the transporter.

  • Radioligand Addition: Initiate transport by adding 10 µL of [³H]-GABA (final concentration 50 nM). Incubate for exactly 3 minutes.

  • Termination and Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold, Na⁺-free buffer to halt all symporter activity. Quantify intracellular [³H]-GABA via liquid scintillation counting.

  • Self-Validation Controls:

    • Positive Control: Tiagabine (establishes the maximum inhibition baseline).

    • Negative Control: Choline chloride substituted for NaCl in the buffer (measures passive, non-carrier-mediated diffusion).

Pillar 2: Oncology – Steric Modulation of the Estrogen Receptor

Mechanistic Causality

In breast cancer therapeutics, Selective Estrogen Receptor Modulators (SERMs) heavily rely on diarylbutene and triphenylethylene scaffolds (e.g., tamoxifen and its active metabolite endoxifen)[3]. The causality of antagonism relies on steric hindrance. When the diarylbutene core binds to the Estrogen Receptor alpha (ER


) ligand-binding domain, the bulky functionalized side chain physically prevents Helix 12 from folding over the binding pocket[3]. This forces the receptor into an antagonist conformation, recruiting corepressors instead of coactivators.

Recent innovations have introduced organometallic cymantrene-tagged diarylbutenes[3]. These compounds not only provide the required steric bulk but also introduce redox-active properties. Electrochemical studies show that these diarylbutene fragments undergo reversible one-electron oxidations, generating reactive quinone methide structures that can induce localized oxidative stress in tumor cells[3][4].

ER_Modulation E1 Cymantrene-Tagged Diarylbutene SERM E2 Estrogen Receptor (ERα) Ligand Binding Domain E1->E2 Competitive Binding E3 Helix 12 Displacement (Antagonist Conformation) E2->E3 Steric Clash by Diaryl Group E4 Co-repressor Recruitment E3->E4 E5 Transcription Blocked (Tumor Suppression) E4->E5

Diagram 2: ERα antagonism and Helix 12 displacement by diarylbutene SERMs.
Experimental Workflow: Electrochemical Profiling & ER Binding Assay

To evaluate the dual-action (redox and receptor binding) of cymantrene-tagged tamoxifen analogues[3].

Causality & Rationale: Cyclic voltammetry (CV) is essential to determine if the diarylbutene fragment can generate stable radical cations (dications) at physiological potentials, which correlates with their cytotoxic quinone methide follow-up reactions[3][4].

Step-by-Step Protocol:

  • Electrochemical Setup: Prepare a 1.0 mM solution of the cymantrenyl-diarylbutene analogue in anhydrous dichloromethane containing 0.05 M [NBu₄][B(C₆F₅)₄] as the supporting electrolyte[4]. Use a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

  • Cyclic Voltammetry: Sweep the potential from 0.0 V to +1.2 V (vs. ferrocene) at a scan rate of 100 mV/s. Record the E₁/₂ values for the first and second oxidation events[4].

  • Receptor Binding (Fluorescence Polarization): In a black 384-well plate, combine recombinant ER

    
     (15 nM) with fluorescently tagged estradiol (Fluormone™ ES2, 1 nM) in assay buffer.
    
  • Displacement: Add the organometallic diarylbutene compound in a concentration gradient. Incubate for 2 hours at room temperature.

  • Readout: Measure fluorescence polarization (mP). A decrease in mP indicates the displacement of the large receptor-fluorophore complex by the test compound.

  • Self-Validation Controls:

    • Internal Standard: Ferrocene added post-CV to calibrate redox potentials[3].

    • Positive Control: 4-hydroxytamoxifen to validate ER

      
       displacement curves.
      

Pillar 3: Antimicrobial – FtsZ GTPase Inhibition

Mechanistic Causality

The rise of multidrug-resistant pathogens necessitates novel targets. The bacterial cell division protein FtsZ—a structural homolog of mammalian tubulin—is a prime target[5]. Marine natural product discovery identified Chrysophaentins, which are unique polyhalogenated, polyoxygenated bis-diarylbutene macrocycles isolated from the alga Chrysophaeum taylori[6][7].

The causality of their potent antibacterial activity (MIC₅₀ 1.5 µg/mL against MRSA) lies in the bis-diarylbutene geometry[6]. This macrocyclic scaffold perfectly mimics the spatial arrangement of the guanine nucleotide, allowing it to competitively bind to the GTP-binding site of FtsZ[6][8]. By displacing GTP, the diarylbutene macrocycle prevents FtsZ from hydrolyzing GTP, thereby halting the formation of the Z-ring protofilaments required for bacterial cytokinesis[5][6].

FtsZ_Inhibition F1 Bis-diarylbutene Macrocycle (Chrysophaentin A) F2 Bacterial FtsZ Protein (GTPase Domain) F1->F2 Binds GTP Pocket F3 Competitive GTP Displacement F2->F3 F4 Inhibition of Z-Ring Polymerization F3->F4 F5 Bacterial Cell Division Arrest (Death) F4->F5

Diagram 3: Competitive inhibition of FtsZ GTPase activity by bis-diarylbutene macrocycles.
Experimental Workflow: FtsZ GTPase Activity and Polymerization Assay

Causality & Rationale: FtsZ function is twofold: it must bind/hydrolyze GTP, and it must polymerize. Measuring inorganic phosphate (Pi) release confirms enzymatic inhibition, while Transmission Electron Microscopy (TEM) visually validates the structural arrest of protofilaments[5][6].

Step-by-Step Protocol:

  • Protein Preparation: Purify recombinant E. coli FtsZ (or S. aureus FtsZ) and dialyze into polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

  • Compound Incubation: Incubate FtsZ (12 µM) with Chrysophaentin A (or synthetic bis-diarylbutene analogs) at concentrations ranging from 0.5 to 50 µg/mL for 15 minutes at room temperature[6].

  • GTPase Assay: Initiate the reaction by adding 1 mM GTP. After 30 minutes, quench the reaction and add Malachite Green reagent. Measure absorbance at 650 nm to quantify Pi release against a standard curve.

  • Polymerization (TEM): Concurrently, take a 10 µL aliquot of the reaction mixture, apply it to a carbon-coated copper grid, and negatively stain with 2% uranyl acetate. Image via TEM to observe the presence or absence of FtsZ protofilaments[5][6].

  • Self-Validation Controls:

    • Positive Control: Vehicle (DMSO) + GTP (ensures robust baseline polymerization and Pi release).

    • Negative Control: FtsZ mutant (e.g., D212A) lacking GTPase activity to rule out assay artifacts.

Quantitative Data Presentation: Cross-Disciplinary SAR Summary

The following table synthesizes the pharmacological metrics of the diarylbutenyl scaffold across the three therapeutic domains discussed, highlighting how structural tuning dictates target specificity.

Therapeutic AreaScaffold VariantPrimary TargetKey Pharmacological MetricMechanism of ActionReference
Neurology 4,4-Diarylbutenyl (Tiagabine)GAT-1 TransporterIC₅₀ = 47 nM (GABA uptake)Hydrophobic vestibule anchoring, blocking symport[1][2]
Oncology Cymantrene-DiarylbuteneER

Ligand Binding Domain
E₁/₂ = 0.63 V; IC₅₀ < 1 µMHelix 12 steric displacement & Quinone methide generation[3][4]
Infectious Disease Bis-diarylbutene Macrocycle (Chrysophaentin A)FtsZ GTPaseMIC₅₀ = 1.5 µg/mL (MRSA)Competitive GTP displacement, halting Z-ring formation[6][7]

Conclusion

References

  • Knutsen, L. J., et al. "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry, 1999.[Link]

  • Frontiers in Pharmacology. "Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective." Frontiers, 2018.[Link]

  • Wu, K., et al. "Oxidation of Cymantrene-Tagged Tamoxifen Analogues: Effect of Diphenyl Functionalization on the Redox Mechanism." Organometallics (ACS Publications), 2020.[Link]

  • Institute for Basic Science (IBS). "Oxidation of Cymantrene-Tagged Tamoxifen Analogues: Effect of Diphenyl Functionalization on the Redox Mechanism." IBS Research, 2020.[Link]

  • Plaza, A., et al. "Chrysophaentins A-H, Antibacterial Bisdiarylbutene Macrocycles that Inhibit the Bacterial Cell Division Protein FtsZ." Journal of the American Chemical Society (PMC), 2010.[Link]

  • MDPI. "Antibacterial Derivatives of Marine Algae: An Overview of Pharmacological Mechanisms and Applications." Marine Drugs, 2016.[Link]

  • Google Patents.

Sources

Structure-Activity Relationship of Diphenylbutenyl Toluene Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: SAR Optimization, Synthetic Pathways, and Dual-Mode Pharmacology (SERM/MDR)

Executive Summary: The Diphenylbutenyl Toluene Scaffold

The diphenylbutenyl toluene class represents a specialized sub-sector of 1,1-diarylalkene pharmacophores. While structurally analogous to the triphenylethylene core of first-generation Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, these analogs are distinguished by the substitution of a phenyl ring with a toluene (methylphenyl) moiety and the specific geometry of the butenyl chain.

This structural deviation offers two distinct pharmacological advantages:

  • Metabolic Stability: The methyl group on the toluene ring (specifically at the para position) blocks rapid hydroxylation by CYP450 enzymes, a common clearance pathway for unsubstituted phenyl rings.

  • Lipophilic Tuning: The addition of the toluene methyl group increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for agents targeting the Estrogen Receptor (nuclear) or P-glycoprotein (transmembrane).

This guide dissects the Structure-Activity Relationship (SAR) of these analogs, focusing on their dual potential as SERMs and Multidrug Resistance (MDR) reversal agents .

Chemical Space & Structural Architecture[1]

The core scaffold is 1,1-diphenyl-1-butene , where one or both phenyl rings may be substituted to form the toluene analog. The biological activity is strictly governed by the geometrical isomerism (E vs. Z) and the electronic nature of the aromatic substituents.

The Core Scaffold Diagram

G Core 1,1-Diphenyl-1-butene Core Scaffold RegionA Region A: Toluene Ring (Methylphenyl) Core->RegionA Lipophilicity & Metabolic Block RegionB Region B: Butenyl Chain (C=C-Et) Core->RegionB Rigidity & Receptor Fit RegionC Region C: Second Aryl Ring (Variable) Core->RegionC Electronic Tuning SAR_A SAR Effect: Increased t1/2 RegionA->SAR_A p-Me: Blocks CYP450 o-Me: Steric Twist SAR_B SAR Effect: Receptor Subtype Selectivity RegionB->SAR_B Ethyl: Optimal ER filling Propyl: Reduced Affinity

Figure 1: Deconstruction of the diphenylbutenyl toluene scaffold into active SAR regions.

Structure-Activity Relationship (SAR) Analysis

Region A: The Toluene Moiety (Ring Substitution)

The defining feature of this class is the methyl substitution on one of the phenyl rings.

  • Para-Methyl (p-Tolyl): This is the most favorable substitution for metabolic stability.[1] In unsubstituted 1,1-diphenylbutenes, the para position is the primary site for Phase I metabolism (hydroxylation). Replacing the hydrogen with a methyl group prevents this, forcing metabolism to slower, secondary pathways.

    • Effect: Increases half-life (

      
      ) and bioavailability.[1]
      
    • MDR Activity: The increased lipophilicity facilitates interaction with the transmembrane domains of P-glycoprotein (P-gp), enhancing MDR reversal potency.

  • Ortho-Methyl (o-Tolyl): Introduces significant steric hindrance.[1] This forces the aromatic ring to rotate out of planarity with the alkene double bond.

    • Effect: drastically alters binding affinity.[1] For ER ligands, this "propeller-like" twist can be beneficial for inducing an antagonist conformation (displacing Helix 12).[1]

  • Meta-Methyl (m-Tolyl): generally has a neutral effect on conformation but increases lipophilicity without the metabolic protection of the para position.

Region B: The Butenyl Chain

The ethyl group at the C=C double bond (making it a "butene") is not arbitrary.

  • Ethyl vs. Methyl: The ethyl group provides optimal steric bulk to fill the hydrophobic pocket of the Estrogen Receptor Ligand Binding Domain (LBD). Shortening to a methyl (propene analog) often results in a 10-fold loss of affinity.[1]

  • Unsaturation: The C1=C2 double bond is essential for fixing the spatial orientation of the two phenyl rings. Reduction to the saturated butane analog (diphenylbutane) increases flexibility (entropy), usually decreasing binding affinity unless the receptor pocket is highly plastic.

Quantitative SAR Summary
Structural ModificationTarget: Estrogen Receptor (ER)Target: P-glycoprotein (MDR)Mechanism/Rationale
p-Methyl (Toluene) Maintain/Slight Increase Increase Increases LogP; blocks metabolic hydroxylation.[1]
p-Chloro IncreaseIncreaseBioisostere of methyl; adds lipophilicity and electron withdrawal.[1]
p-Hydroxy Major Increase (100x) DecreaseCritical H-bond donor for ER (mimics Estradiol).[1] Reduces membrane permeability for MDR.[1]
Butenyl -> Butanyl DecreaseVariableLoss of rigid geometry required for specific binding.[1]
Amine Side Chain Critical for AntagonismCritical for TransportBasic amine interacts with Asp351 in ER; essential for P-gp recognition.[1]

Mechanism of Action

ER Modulation (SERM Activity)

Diphenylbutenyl toluene analogs function as competitive antagonists.[1] The rigid alkene core positions the two aromatic rings to mimic the A and D rings of estradiol.

  • Binding: The p-hydroxyl group (if present or metabolically generated) anchors the molecule via Glu353 and Arg394.

  • Antagonism: The bulky toluene group or an amine side chain protrudes from the binding pocket, physically preventing Helix 12 from sealing the ligand-binding domain. This blocks the recruitment of co-activators.

MDR Reversal (P-gp Inhibition)

In drug-resistant cancer cells, these lipophilic analogs act as competitive substrates or inhibitors of P-glycoprotein efflux pumps.[1]

  • Mechanism: They partition into the lipid bilayer and bind to the transmembrane domain of P-gp, preventing the efflux of cytotoxic drugs (e.g., Doxorubicin). The "toluene" methyl group is critical here for ensuring sufficient lipid solubility to reach the intramembranous binding site.

Experimental Protocols

Synthesis: The McMurry Coupling

The most robust method for constructing the sterically crowded 1,1-diphenylbutenyl core is the Titanium-mediated McMurry coupling.

Protocol:

  • Reagents: 4-Methylbenzophenone (Toluene precursor), Propiophenone,

    
    , Zn dust, THF (anhydrous).[1]
    
  • Preparation of Low-Valent Titanium:

    • Cool THF (50 mL) to 0°C under Argon.

    • Add

      
       (20 mmol) dropwise (yellow fuming).[1]
      
    • Add Zn dust (40 mmol) in portions.

    • Reflux for 2 hours to generate the black Ti(0) slurry.

  • Coupling:

    • Dissolve ketones (10 mmol each) in THF.

    • Add to the Ti(0) slurry.[1]

    • Reflux for 18-24 hours.[1][2]

  • Workup: Quench with 10%

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). The E and Z isomers can often be separated due to different polarity.

Diagram: Synthetic Pathway

Synthesis Start Precursors: 4-Methylbenzophenone + Propiophenone Intermediate Titanium Pinacolate Intermediate Start->Intermediate Reductive Coupling (Reflux) Reagent McMurry Reagent (TiCl4 / Zn / THF) Reagent->Intermediate Product Product: 1-(p-Tolyl)-1-phenyl-1-butene Intermediate->Product Deoxygenation Isomers Isomer Separation (E/Z via Chromatography) Product->Isomers Purification

Figure 2: McMurry coupling pathway for the synthesis of sterically hindered diphenylbutenyl analogs.

Biological Assay: P-gp Efflux Inhibition

To validate the MDR reversal activity of the toluene analogs.

  • Cell Line: Doxorubicin-resistant MCF-7/ADR cells.

  • Tracer: Rhodamine 123 (fluorescent P-gp substrate).[1]

  • Procedure:

    • Seed cells at

      
       cells/well.[1]
      
    • Incubate with test compound (0.1 - 10

      
      ) for 30 min.[1]
      
    • Add Rhodamine 123 (5

      
      ) and incubate for 60 min.
      
    • Wash with ice-cold PBS to stop efflux.[1]

    • Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).

  • Analysis: Calculate % retention relative to Verapamil (positive control). High retention = Potent P-gp inhibition.[1]

References

  • Meegan, M. J., et al. (2006).[1] "Antiestrogenically active 2-benzyl-1,1-diarylbut-2-enes: Synthesis structure-activity relationships and molecular modeling study for flexible estrogen receptor antagonists." Medicinal Chemistry. Link

  • El Arbi, M., et al. (2011).[1][3] "Synthesis and SAR study of diphenylbutylpiperidines as cell autophagy inducers." Bioorganic & Medicinal Chemistry Letters. Link

  • McMurry, J. E. (1989).[1] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews. Link[1]

  • Callaghan, R., et al. (2014).[1] "The multidrug resistance P-glycoprotein: specific targets for specific agents." Future Medicinal Chemistry. Link

  • PubChem. (2025).[1] "Compound Summary: (E)-1,1-Diphenyl-2-butene." National Library of Medicine.[1] Link[1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(4,4-Diphenylbut-3-enyl)-4-methylbenzene (CAS: 649556-15-0)

As a Senior Application Scientist specializing in synthetic methodologies and pharmacophore development, I frequently evaluate molecular scaffolds that bridge the gap between raw chemical reactivity and targeted biological application. 1-(4,4-Diphenylbut-3-enyl)-4-methylbenzene is a prime example of such a scaffold. Belonging to the 1,1-diarylalkene class, this compound is not just a synthetic endpoint; it is a highly versatile, lipophilic building block.

This whitepaper provides an in-depth, mechanistic breakdown of its physicochemical properties, its strategic value in drug discovery, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Significance

Before deploying any compound in a synthetic pipeline, we must establish its fundamental physical and electronic parameters. The structure of 1-(4,4-diphenylbut-3-enyl)-4-methylbenzene features a highly conjugated 1,1-diphenylalkene system tethered to a p-tolyl group via a flexible ethylene bridge.

This specific arrangement dictates its behavior in both organic solvents and biological lipid bilayers. The data below summarizes its core metrics, verified against the [1].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Method / Source
CAS Registry Number 649556-15-0Database Verification [1]
Molecular Formula C₂₃H₂₂Computational
Molecular Weight 298.42 g/mol Mass Spectrometry (Expected)
Exact Mass 298.172 g/mol HRMS (ESI-TOF)
SMILES String Cc1ccc(cc1)CCC=C(c1ccccc1)c1ccccc1Structural Input [1]
LogP (Estimated) > 5.5In-silico Lipophilicity Profiling

Pharmacological Relevance: The Diphenylbutene Scaffold

Why synthesize this specific analog? The 4,4-diphenylbut-3-enyl moiety is a privileged pharmacophore in medicinal chemistry. It is the structural backbone of several highly potent neuroactive compounds, most notably SKF 89976A , a selective GABA uptake inhibitor () [2].

The bulky, lipophilic diphenyl group is essential for anchoring the molecule into the hydrophobic pockets of transport proteins (like GAT-1). However, the true strategic value of CAS 649556-15-0 lies in its terminal p-tolyl group.

The Application Scientist's Insight: Unlike unfunctionalized diphenylbutenes, the benzylic methyl group on this molecule serves as a latent electrophile. Through radical-initiated benzylic bromination (e.g., using N-bromosuccinimide and AIBN), this inert methyl group can be rapidly converted into a reactive benzylic bromide. This unlocks late-stage functionalization, allowing medicinal chemists to append various amines or carboxylic acids to synthesize next-generation therapeutics () [3].

PharmacologicalPathway S1 Diphenylbutene Scaffold S2 High Lipophilicity (LogP > 5) S1->S2 S3 Enhanced Membrane Penetration S2->S3 S4 Hydrophobic Pocket Binding (e.g., Transporters/Receptors) S3->S4 S5 Target Modulation (Inhibition/Activation) S4->S5

Pharmacological signaling and membrane penetration pathway of the diphenylbutene scaffold.

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis must be designed with built-in analytical checkpoints. The most robust route to 1-(4,4-diphenylbut-3-enyl)-4-methylbenzene utilizes a two-phase approach: a nucleophilic Grignard addition followed by a thermodynamically driven dehydration.

Phase 1: Nucleophilic Grignard Addition

Objective: Convert ethyl 4-(4-methylphenyl)butanoate to 1,1-diphenyl-4-(4-methylphenyl)butan-1-ol.

  • Causality of Reagents: The ester carbonyl is electrophilic. We require 2.2 equivalents of phenylmagnesium bromide (PhMgBr) because the first addition yields a ketone intermediate. This ketone is more electrophilic than the starting ester and immediately reacts with the second equivalent to form the tertiary alkoxide.

  • Protocol:

    • Purge a flame-dried 500 mL round-bottom flask with argon.

    • Dissolve ethyl 4-(4-methylphenyl)butanoate (1.0 eq) in anhydrous THF (0.2 M). Note: Anhydrous conditions are critical; trace water will protonate the Grignard reagent, destroying it and forming benzene.

    • Cool the vessel to 0 °C using an ice bath to control the exothermic addition.

    • Add PhMgBr (2.2 eq, 1.0 M in THF) dropwise over 30 minutes.

    • Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting ester (

    
    ) must completely disappear, replaced by a highly polar tertiary alcohol spot (
    
    
    
    ). Quench carefully with saturated aqueous
    
    
    .
Phase 2: Thermodynamic Dehydration

Objective: Dehydrate the tertiary alcohol to yield the target alkene.

  • Causality of Reagents: Dehydration of tertiary alcohols is facile, but regioselectivity is paramount. The formation of the double bond adjacent to the two phenyl rings creates an extended, conjugated

    
    -system. This is the thermodynamic sink  of the reaction. We utilize p-Toluenesulfonic acid (p-TsOH) because it is a strong, organic-soluble acid that facilitates E1 elimination without the oxidative side reactions common with sulfuric acid.
    
  • Protocol:

    • Dissolve the crude tertiary alcohol in toluene (0.1 M).

    • Add p-TsOH monohydrate (0.1 eq).

    • Attach a Dean-Stark trap and reflux at 110 °C for 4 hours. The Dean-Stark trap actively removes water from the system, driving the equilibrium entirely to the right via Le Chatelier's principle.

  • Self-Validation Checkpoint: Monitor water collection in the trap. Upon workup,

    
     NMR will reveal the disappearance of the broad alcohol -OH peak and the emergence of a distinct triplet at 
    
    
    
    ppm, corresponding to the single vinylic proton (C=CH -CH₂).

SyntheticWorkflow A Ethyl 4-(4-methylphenyl)butanoate B PhMgBr (2.2 eq) Anhydrous THF, 0°C to RT A->B C 1,1-Diphenyl-4-(4-methylphenyl)butan-1-ol (Tertiary Alcohol Intermediate) B->C Nucleophilic Addition D p-TsOH (0.1 eq) Toluene, Reflux (Dean-Stark) C->D E 1-(4,4-Diphenylbut-3-enyl)-4-methylbenzene (CAS: 649556-15-0) D->E Dehydration (Thermodynamic Sink)

Synthetic workflow for 1-(4,4-diphenylbut-3-enyl)-4-methylbenzene via Grignard addition.

Quantitative Reaction Optimization

To further validate the causality of the chosen dehydration conditions, the following table summarizes the optimization data. The use of a Dean-Stark apparatus with p-TsOH is quantitatively superior to standard acid-catalyzed methods.

Table 2: Optimization of the Dehydration Step
Acid CatalystSolvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (GC-MS)
HCl (conc.)Ethanol78 °C12 h45%82%
H₂SO₄ (0.5 eq)THF65 °C8 h60%88%
p-TsOH (0.1 eq) Toluene (Dean-Stark) 110 °C 4 h 92% >98%

Data Interpretation: The removal of water via the Dean-Stark trap prevents the reverse hydration reaction, pushing the yield above 90% while minimizing degradation pathways.

References

  • Skf 89976 | C22H25NO2 | CID 92409 - PubChem - NIH National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • Synthesis of E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic Acid ResearchGate / Journal of Pharmaceutical Sciences. URL:[Link]

An In-depth Technical Guide to Pharmacophore Modeling of Diphenylbutenyl GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the application of pharmacophore modeling in the design and discovery of novel diphenylbutenyl derivatives as inhibitors of γ-aminobutyric acid (GABA) uptake. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and neuroscience.

Introduction: The Therapeutic Significance of GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Its role in regulating neuronal excitability makes it a critical component in maintaining the balance between excitation and inhibition.[2] Dysregulation of the GABAergic system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[3][4]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1][5] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1.[2] GAT-1, predominantly found in neurons, is responsible for the majority of GABA reuptake and has been a key target for therapeutic intervention.[6][7] By inhibiting GATs, the extracellular concentration of GABA is increased, thereby enhancing inhibitory neurotransmission.[5] This mechanism forms the basis for the therapeutic effects of GAT inhibitors, such as the anticonvulsant drug tiagabine.[4][7]

Diphenylbutenyl derivatives of nipecotic acid and guvacine have emerged as a promising class of GAT inhibitors.[8] Understanding the specific molecular interactions between these compounds and the GATs is crucial for the rational design of more potent and selective inhibitors. Pharmacophore modeling serves as a powerful computational tool to elucidate these interactions and guide the drug discovery process.[9][10]

The Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[9] It does not represent a real molecule or a real association of functional groups, but rather a common set of features shared by a series of active compounds. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[11]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the target protein is unknown.[11] It relies on a set of known active ligands to derive a common pharmacophore hypothesis.[12][13] The underlying assumption is that these active molecules share a common binding mode and therefore possess a similar arrangement of essential chemical features.

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, either alone or in complex with a ligand, is available, SBPM can be utilized.[11] This method involves identifying the key interaction points within the binding site of the protein and generating a pharmacophore model that complements these features.

Workflow for Ligand-Based Pharmacophore Modeling of Diphenylbutenyl GABA Uptake Inhibitors

The following section outlines a detailed, field-proven workflow for developing a robust pharmacophore model for diphenylbutenyl GABA uptake inhibitors.

Step 1: Dataset Curation and Preparation

Causality: The quality of the input data directly dictates the predictive power of the resulting pharmacophore model. A well-curated dataset of active and inactive compounds is paramount.

Protocol:

  • Compound Selection: Compile a structurally diverse set of diphenylbutenyl derivatives with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against the target GAT subtype (primarily GAT-1). Include both highly active and inactive or weakly active compounds. This diversity is crucial for defining the essential features for activity and the steric or electronic constraints.

  • Data Partitioning: Divide the dataset into a training set and a test set.[14]

    • Training Set: This set, typically comprising 70-80% of the data, is used to generate the pharmacophore hypotheses. It should encompass the full range of activities and structural diversity.

    • Test Set: The remaining 20-30% of the compounds form the test set, which is used for external validation of the generated models.[15]

  • Conformational Analysis: For each molecule in the dataset, generate a diverse set of low-energy 3D conformations.[15] This is a critical step as the bioactive conformation (the conformation adopted when bound to the target) may not be the lowest energy conformation in solution.[15] Various computational methods, such as systematic or random conformational searches, can be employed.

Step 2: Pharmacophore Hypothesis Generation

Causality: The goal of this step is to identify the common spatial arrangement of chemical features that are shared by the most active molecules in the training set.

Protocol:

  • Feature Identification: Identify the potential pharmacophoric features (HBA, HBD, HY, AR, PI, NI) present in each molecule of the training set.

  • Molecular Alignment: Align the molecules in the training set based on their common features.[15] This is a computationally intensive process that aims to superimpose the molecules in a way that maximizes the overlap of their pharmacophoric features.

  • Hypothesis Generation: Based on the alignment, generate a set of pharmacophore hypotheses. Each hypothesis consists of a specific combination of pharmacophoric features and their spatial arrangement. Software packages like Discovery Studio (BIOVIA), LigandScout, or Phase (Schrödinger) are commonly used for this purpose.[11][16][17]

Step 3: Pharmacophore Model Validation

Causality: Validation is a crucial step to assess the quality and predictive ability of the generated pharmacophore models.[12][18] A robust model should be able to distinguish between active and inactive compounds with high accuracy.[12]

Protocol:

  • Internal Validation (Training Set): Each generated hypothesis is scored based on how well it maps to the active compounds in the training set while excluding the inactive ones.

  • External Validation (Test Set): The best-ranked hypotheses from the internal validation are then challenged with the test set.[15] The model's ability to correctly identify the active compounds within the test set provides a more realistic measure of its predictive power.[15]

  • Decoy Set Screening: A more rigorous validation involves screening a decoy set, which is a large collection of drug-like molecules with different structures from the known actives.[18] A good pharmacophore model should have a low hit rate for the decoy set.

  • Statistical Metrics: Several statistical methods can be used to quantify the quality of a pharmacophore model, including the Receiver Operating Characteristic (ROC) curve analysis, Güner-Henry (GH) score, and Fischer's randomization test.[12]

Experimental Workflow: Ligand-Based Pharmacophore Modeling

G cluster_0 1. Data Preparation cluster_1 2. Hypothesis Generation cluster_2 3. Model Validation A Curate Dataset (Actives & Inactives) B Partition Data (Training & Test Sets) A->B C Generate 3D Conformations B->C D Identify Pharmacophoric Features C->D E Align Molecules (Training Set) D->E F Generate Hypotheses E->F G Internal Validation (Training Set) F->G H External Validation (Test Set) G->H I Decoy Set Screening H->I J Select Best Model I->J

Caption: A streamlined workflow for ligand-based pharmacophore model development.

Key Pharmacophoric Features of Diphenylbutenyl GABA Uptake Inhibitors

Based on structure-activity relationship (SAR) studies of diphenylbutenyl derivatives like tiagabine and its analogues, a general pharmacophore model can be proposed.[7][8]

Table 1: Essential Pharmacophoric Features and Corresponding Chemical Moieties

Pharmacophoric FeatureCorresponding Chemical MoietyRationale for Importance
Negative Ionizable (NI) Carboxylic acid group of the nipecotic acid or guvacine coreCrucial for interaction with a positively charged residue in the GAT binding pocket, mimicking the carboxylate of GABA.
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) Tertiary amine of the nipecotic acid or guvacine ringMimics the amino group of GABA and is essential for binding.
Two Hydrophobic/Aromatic (HY/AR) Regions The two phenyl or other aromatic/heteroaromatic ringsThese lipophilic groups are critical for potency and likely interact with hydrophobic pockets within the transporter.[1][8]
Linker The butenyl chainProvides the appropriate spatial separation and orientation of the aromatic rings and the amino acid core.

Pharmacophore Model for Diphenylbutenyl GABA Uptake Inhibitors

G NI NI PI PI/HBD NI->PI d1 HY1 HY/AR PI->HY1 d2 HY2 HY/AR PI->HY2 d3 HY1->HY2 d4

Caption: A generalized 3D pharmacophore model for diphenylbutenyl GAT inhibitors.

Application of the Pharmacophore Model in Drug Discovery

Once a validated pharmacophore model is established, it becomes a powerful tool for various drug discovery applications.

Virtual Screening

The primary application of a pharmacophore model is in virtual screening to identify novel hit compounds from large chemical databases.[11][15] The pharmacophore model is used as a 3D query to search for molecules that contain the defined features with the correct spatial arrangement. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.[15]

Lead Optimization

Pharmacophore models can also guide the optimization of existing lead compounds. By understanding which features are essential for activity, medicinal chemists can make informed decisions about which parts of a molecule to modify to improve potency, selectivity, or pharmacokinetic properties.

De Novo Design

In some cases, a pharmacophore model can be used as a template for the de novo design of entirely new chemical scaffolds. This can lead to the discovery of novel classes of inhibitors with improved properties.

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline for diphenylbutenyl GABA uptake inhibitors. By providing a detailed understanding of the key molecular interactions required for biological activity, it enables the rational design and discovery of novel therapeutic agents for a range of neurological disorders.

The integration of artificial intelligence and machine learning with pharmacophore modeling is a rapidly advancing area.[11] These approaches have the potential to further enhance the accuracy and predictive power of pharmacophore models, accelerating the discovery of the next generation of GAT inhibitors. As our understanding of the structural biology of GATs continues to grow, the combined use of ligand-based and structure-based pharmacophore modeling will undoubtedly lead to the development of even more effective and selective drugs targeting the GABAergic system.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. Available at: [Link]

  • DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC. Available at: [Link]

  • Ligand and Pharmacophore based Design | Dassault Systèmes. Available at: [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]

  • Is it the pharmacophore generated that needs to be validated? - ResearchGate. Available at: [Link]

  • The GABA transporter and its inhibitors - PubMed. Available at: [Link]

  • Phase | Schrödinger. Available at: [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? Available at: [Link]

  • Directory of in silico Drug Design tools. Available at: [Link]

  • Phase | Software at Stanford. Available at: [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. Available at: [Link]

  • Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Full article: Ways of modulating GABA transporters to treat neurological disease. Available at: [Link]

  • GABA transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed. Available at: [Link]

  • Structure-activity relationships of selective GABA uptake inhibitors - PubMed. Available at: [Link]

  • GABA Transporters and GABA-Transaminase as Drug Targets - Ingenta Connect. Available at: [Link]

  • GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative - PubMed. Available at: [Link]

  • Structure activity relationship of selective GABA uptake inhibitors - PubMed. Available at: [Link]

  • The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors - Bentham Science Publishers. Available at: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Available at: [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]

  • Pharmacophore/receptor models for GABA(A)/BzR subtypes (alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2) via a comprehensive ligand-mapping approach - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide on Diphenylbutenyl Radical Precursors and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Free radicals, species bearing an unpaired electron, are often transient yet critical intermediates in a vast array of chemical transformations. Among these, carbon-centered radicals stabilized by resonance, such as the diphenylbutenyl radical, hold a special significance. Their unique stability profile makes them not only fascinating subjects for fundamental research but also pivotal intermediates in synthetic chemistry and potentially relevant to the mechanisms of action or metabolism of pharmacologically active molecules. This guide provides a comprehensive overview of the generation of diphenylbutenyl radicals from their precursors and delves into the structural and environmental factors that govern their stability. We will explore common precursor classes, the mechanisms of radical formation, and the profound influence of resonance and substituent effects. Furthermore, this document outlines detailed experimental protocols for the generation and characterization of these radicals, employing techniques such as Electron Paramagnetic Resonance (EPR) and Transient Absorption (TA) spectroscopy, to equip researchers, scientists, and drug development professionals with both theoretical knowledge and practical insights.

Introduction: The Significance of Stabilized Radicals

While highly reactive radicals are often implicated in degradation pathways, resonance-stabilized radicals represent a class of intermediates that can be harnessed for constructive chemical synthesis.[1] The diphenylbutenyl radical is an exemplary case, where the unpaired electron is delocalized over two phenyl rings and a butenyl backbone. This delocalization significantly lowers the energy of the radical, increasing its lifetime and allowing it to participate in controlled chemical reactions.[2][3] Understanding the precursors that lead to these radicals and the factors that fine-tune their stability is paramount for designing novel synthetic routes and for elucidating the behavior of molecules containing the diphenylbutenyl moiety within biological systems.[4][5][6]

Precursors for Diphenylbutenyl Radical Generation

The generation of a diphenylbutenyl radical requires a precursor molecule that can be induced to undergo homolytic bond cleavage, a process that splits a covalent bond, leaving one electron on each fragment. The choice of precursor is often dictated by the desired method of initiation, which can be thermal, photochemical, or redox-induced.[7][8][9]

Common Classes of Precursors:

  • Halogenated Compounds: Diphenylbutenyl halides (e.g., chlorides, bromides) are common precursors. The carbon-halogen bond can be cleaved via single-electron transfer (SET) from a photoredox catalyst or by reaction with a radical initiator.[8][9] This method is advantageous due to the wide availability of halogenated starting materials.

  • Azo Compounds: Azo-bis(diphenylbutane) derivatives can be synthesized and used as thermal or photochemical initiators. Upon heating or irradiation, they extrude dinitrogen gas (N2), a thermodynamically favorable process, to generate two diphenylbutenyl radicals.

  • Peroxides and Esters: Peroxides containing the diphenylbutenyl moiety can undergo homolysis of the weak oxygen-oxygen bond upon heating. Similarly, certain esters can be designed to fragment into a radical upon activation.

  • 1,4-Dihydropyridines (DHPs): DHPs functionalized with a diphenylbutenyl group can serve as effective radical precursors under photoredox conditions.[10][11] Oxidation of the DHP ring leads to a radical cation that fragments to release the desired alkyl radical.[10][11] This method is particularly mild and benefits from the accessibility of aldehydes as starting materials for DHP synthesis.[10][11]

The following diagram illustrates the general pathways from these precursors to the target radical.

Caption: General pathways for generating the diphenylbutenyl radical.

Core Principles of Diphenylbutenyl Radical Stability

The stability of a free radical is a measure of its persistence and is governed by several key factors. For the diphenylbutenyl radical, these factors work in concert to create a relatively long-lived intermediate.

Resonance Stabilization: The Dominant Factor

The most significant contributor to the stability of the diphenylbutenyl radical is resonance. The unpaired electron is not localized on a single carbon atom but is delocalized across the entire π-system, which includes the two phenyl rings and the butenyl double bond.[2][3][12] This delocalization spreads the electron deficiency over multiple atoms, which is a highly stabilizing effect.[2][3][13]

The resonance contributors of the diphenylbutenyl radical can be depicted as follows:

Caption: Key resonance structures of the diphenylbutenyl radical.

This extensive delocalization means the radical is significantly more stable than a simple alkyl radical.[14] The stability trend generally follows: tertiary > secondary > primary, but resonance-stabilized radicals like benzylic or allylic radicals are even more stable than tertiary radicals.[14][15] The diphenylbutenyl radical benefits from both benzylic- and allylic-type resonance.

Substituent Effects

The stability of the diphenylbutenyl radical can be further modulated by the presence of substituents on the phenyl rings. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize a radical, a somewhat counterintuitive concept.[12]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NR2) can donate electron density into the π-system, further delocalizing the unpaired electron and stabilizing the radical.[16]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) can also stabilize radicals through resonance by delocalizing the electron density.[12][17] This is sometimes referred to as "push-pull" or "capto-dative" stabilization.[18]

The dual stabilizing effect of both EDGs and EWGs is a unique feature of radical chemistry.[12]

Steric Hindrance

Bulky groups near the radical center can sterically hinder dimerization or reaction with other molecules, thereby increasing the radical's kinetic stability and observable lifetime. In the case of the diphenylbutenyl radical, the phenyl groups themselves provide a degree of steric shielding.

Experimental Methodologies

The study of radical generation and stability relies on specialized spectroscopic techniques capable of detecting and quantifying these transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is the most direct method for detecting and characterizing species with unpaired electrons.[19][20][21] The spectrum provides information about the electronic environment of the unpaired electron, including its g-factor and hyperfine couplings to nearby magnetic nuclei.[19][20]

Protocol: Generation and EPR Characterization of a Diphenylbutenyl Radical

  • Preparation: A solution of a suitable precursor (e.g., 1-bromo-1,3-diphenyl-2-butene) in a high-purity, degassed solvent (e.g., benzene or t-butylbenzene) is prepared in a quartz EPR tube. A photosensitizer or a radical initiator (like AIBN) is added if required.

  • Degassing: The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can quench the radical.

  • Radical Generation: The sample is placed within the cavity of the EPR spectrometer.

    • Photochemical Generation: The sample is irradiated in-situ with a UV lamp (e.g., a high-pressure mercury lamp) to induce photolysis of the precursor.

    • Thermal Generation: If using a thermal initiator, the spectrometer's variable temperature controller is used to heat the sample to the appropriate decomposition temperature.

  • Data Acquisition: The EPR spectrum is recorded. The magnetic field is swept while the sample is irradiated with a fixed microwave frequency.[20] The resulting first-derivative spectrum is analyzed.

  • Analysis: The g-factor and hyperfine splitting constants are extracted from the spectrum. These parameters can be compared to simulated spectra or literature values to confirm the identity and structure of the radical.[20][22]

Caption: Workflow for EPR analysis of a generated radical.

Transient Absorption (TA) Spectroscopy

TA spectroscopy, or flash photolysis, is a powerful pump-probe technique used to study the kinetics of short-lived species.[23][24] A short, intense laser pulse (the pump) creates the radical, and a second, weaker light pulse (the probe) monitors the change in absorption of the sample over time.[23][25] This allows for the determination of the radical's lifetime and its reaction rate constants.[26][27]

Protocol: Kinetic Analysis using Nanosecond Transient Absorption (ns-TA)

  • Sample Preparation: A solution of the precursor is prepared in a spectroscopic-grade solvent and placed in a quartz cuvette. The solution is degassed to remove oxygen.

  • Instrumentation Setup: The sample is placed in a nanosecond transient absorption spectrometer (e.g., an Edinburgh Instruments LP980).[23] The pump laser is tuned to a wavelength where the precursor absorbs (e.g., 266 nm or 355 nm from a Nd:YAG laser). The probe lamp (typically a Xenon arc lamp) provides a broad spectrum of light.

  • Data Acquisition: The pump laser is fired, creating a population of excited states which then form radicals. The change in absorbance of the probe light is monitored by a detector (e.g., a PMT or ICCD camera) as a function of time, from nanoseconds to seconds.[23]

  • Kinetic Analysis: The decay of the radical's characteristic absorption signal is plotted over time. This decay curve is then fitted to a kinetic model (e.g., first-order or second-order decay) to extract the radical's half-life and decay rate constants.

Quantitative Stability Data

The stability of a radical can be quantified by its half-life (t½) or its decay rate constant (k). These values are highly dependent on the specific structure of the radical, the solvent, and the temperature. The table below provides hypothetical, yet illustrative, data for a series of substituted diphenylbutenyl radicals to demonstrate the impact of substituents.

Radical Structure (R-Substituted)Half-life (t½) at 298 K (in µs)Decay Rate Constant (k) (s⁻¹)
H (Unsubstituted)1504.62 x 10³
4-OCH₃ (Electron-Donating)2502.77 x 10³
4-NO₂ (Electron-Withdrawing)2203.15 x 10³
2,6-di-tert-butyl (Sterically Hindered)>1000< 6.93 x 10²

Data are illustrative and for comparative purposes.

Relevance in Drug Development

An understanding of radical stability is crucial in medicinal chemistry and drug development for several reasons:

  • Metabolic Stability: If a drug molecule contains a moiety susceptible to forming a radical intermediate (e.g., through enzymatic oxidation), the stability of that radical can dictate subsequent metabolic pathways. Highly stable radicals may persist and potentially lead to off-target effects, while controlled reactivity is essential.

  • Mechanism of Action: Some drugs exert their therapeutic effect through radical-mediated mechanisms. For example, certain anticancer or antimicrobial agents generate reactive oxygen species or other radicals to damage target cells. Designing molecules that form radicals with specific stability and reactivity profiles is key to their efficacy and selectivity.

  • Synthetic Chemistry: The diphenylbutenyl scaffold and related structures can be found in various pharmacologically active compounds.[5][6][28][29] The ability to form and control radical intermediates derived from these scaffolds opens up new avenues for the synthesis and functionalization of complex drug candidates, for instance, through C-H functionalization or cross-coupling reactions.[4][10]

Conclusion

The diphenylbutenyl radical serves as a compelling model for understanding the principles of radical stability. Its persistence, primarily due to extensive resonance delocalization, can be finely tuned through the strategic placement of substituents and the control of environmental factors. The ability to generate this radical from a variety of precursors using thermal, photochemical, and photoredox methods provides chemists with a versatile toolkit. Advanced spectroscopic techniques like EPR and Transient Absorption spectroscopy are indispensable for the direct observation and kinetic characterization of these transient species. For researchers in synthetic chemistry and drug development, a deep understanding of these concepts is not merely academic; it is fundamental to the rational design of new molecules and synthetic pathways, ultimately enabling the creation of more effective and safer therapeutic agents.

References

  • Title: EPR Spectroscopy, Paramagnetic Molecule and Zeeman Effect Source: JoVE URL: [Link]

  • Title: EPR - Interpretation Source: Chemistry LibreTexts URL: [Link]

  • Title: EPR Characterization of the Radical SAM Enzyme HydG, Actinides, and Organic Radicals Source: University of California, Davis URL: [Link]

  • Title: 3 Factors That Stabilize Free Radicals Source: Master Organic Chemistry URL: [Link]

  • Title: other factors that stabilize radicals Source: YouTube URL: [Link]

  • Title: Synthesis, EPR characterization and chitosan labelling of triarylmethyl radicals Source: UiT The Arctic University of Norway URL: [Link]

  • Title: EPR Characterization of the BlsE Substrate Radical Offers Insight into the Determinants of Reaction Outcome that Distinguish Radical SAM Dioldehydratases from Dehydrogenases Source: PMC URL: [Link]

  • Title: effect of degree of substitution on radical stability Source: YouTube URL: [Link]

  • Title: Transient absorption spectra (a) and kinetics at λprobe = 551 nm... Source: ResearchGate URL: [Link]

  • Title: What is Transient Absorption? Pump Probe Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Introduction to Transient Absorption Spectroscopy Source: Avantes URL: [Link]

  • Title: Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst Source: SciSpace URL: [Link]

  • Title: 6.3: Radical Initiation- Radical Stability Source: Chemistry LibreTexts URL: [Link]

  • Title: Transient absorption spectroscopy based on uncompressed hollow core fiber white light proves pre-association between a radical i Source: AIP Publishing URL: [Link]

  • Title: How does resonance stability work in organic compounds? Source: Mr Khemistry URL: [Link]

  • Title: Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole Source: RSC Publishing URL: [Link]

  • Title: Resonance-stabilized radical clustering bridges the gap between gaseous precursors and soot in the inception stage Source: PMC URL: [Link]

  • Title: Trends in Radical Formation & Stability Source: YouTube URL: [Link]

  • Title: Contemporary methods for generation of aryl radicals Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution Source: PMC URL: [Link]

  • Title: Phenyl radicals: Generation, detection, and reactivity Source: ResearchGate URL: [Link]

  • Title: GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES Source: Purdue University Graduate School - Figshare URL: [Link]

  • Title: Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy Source: PMC URL: [Link]

  • Title: Stability of Alkyl Radicals Source: Maricopa Open Digital Press URL: [Link]

  • Title: Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source: PMC URL: [Link]

  • Title: DPPH· Stable Free Radical Source: Encyclopedia MDPI URL: [Link]

  • Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PubMed URL: [Link]

  • Title: Heteroaromatic Diazirines in Material and Medicinal Chemistry Source: Encyclopedia.pub URL: [Link]

  • Title: Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: PMC URL: [Link]

  • Title: 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis Source: PMC URL: [Link]

  • Title: Diazenium Betaines Derived from the Stable Free Radical DPPH with Diradicaloid Behavior Source: MDPI URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC URL: [Link]

  • Title: 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis Source: PubMed URL: [Link]

  • Title: Free radicals and radical stability. Part III. Diphenylpiperonylmethyl and phenyl-p-anisyldiphenylylmethyl Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(4,4-Diphenyl-3-butenyl)toluene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-(4,4-diphenyl-3-butenyl)toluene. This protocol utilizes a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation, which is a cornerstone of organic synthesis.[1][2] The procedure details the preparation of a 4-methylbenzylmagnesium halide (Grignard reagent) and its subsequent nucleophilic substitution reaction with an appropriate allylic halide. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, safety precautions, and characterization data. The 1,1-diarylalkene structural motif is a significant pharmacophore found in various biologically active molecules, making its efficient synthesis a topic of considerable interest.[3][4]

Introduction

The synthesis of complex organic molecules with precision is fundamental to advancements in medicinal chemistry and materials science. Among the vast array of synthetic transformations, the Grignard reaction stands out for its reliability in constructing new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[1][5]

This guide focuses on the synthesis of 4-(4,4-diphenyl-3-butenyl)toluene, a molecule featuring the 1,1-diarylalkene scaffold. This structural unit is prevalent in a wide range of applications, from pharmaceuticals to molecular materials.[3] The described synthesis employs a two-stage process: first, the formation of 4-methylbenzylmagnesium bromide from 4-methylbenzyl bromide and magnesium metal, and second, the coupling of this Grignard reagent with 3-bromo-1,1-diphenyl-1-propene. The reaction of Grignard reagents with allylic halides can proceed via an SN2' mechanism, which involves a nucleophilic attack at the γ-position relative to the leaving group, resulting in a double bond shift.[6]

Reaction Scheme and Mechanism

The overall synthesis can be depicted as follows:

Part 1: Formation of the Grignard Reagent Reaction: 4-Methylbenzyl bromide + Mg → 4-Methylbenzylmagnesium bromide

Part 2: Coupling Reaction Reaction: 4-Methylbenzylmagnesium bromide + 3-Bromo-1,1-diphenyl-1-propene → 4-(4,4-Diphenyl-3-butenyl)toluene + MgBr₂

The formation of the Grignard reagent occurs on the surface of the magnesium metal.[7][8] It is widely accepted that this process involves a single-electron transfer (SET) from the magnesium to the organic halide, leading to the formation of a radical anion which then collapses to an organic radical and a halide ion.[8] These species then recombine on the magnesium surface to form the organomagnesium halide.

The subsequent coupling reaction with the allylic bromide likely proceeds through an SN2' mechanism. The nucleophilic carbon of the Grignard reagent attacks the terminal carbon of the allylic system, inducing the displacement of the bromide ion and a concomitant shift of the double bond.

Materials and Reagents

All manipulations involving Grignard reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching by moisture.[9][10]

Table 1: Reagent Properties

ReagentCAS NumberMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
Magnesium Turnings7439-95-424.311.74N/A
4-Methylbenzyl bromide104-81-4185.061.385223
3-Bromo-1,1-diphenyl-1-propene20017-70-1287.18N/AN/A
Anhydrous Diethyl Ether60-29-774.120.71334.6
Anhydrous Tetrahydrofuran (THF)109-99-972.110.88966
Saturated aq. NH₄ClN/AN/A~1.07N/A
Anhydrous MgSO₄7487-88-9120.372.66N/A

Experimental Protocol

The following workflow diagram illustrates the key stages of the synthesis.

G cluster_prep Part A: Grignard Reagent Preparation cluster_coupling Part B: Coupling & Work-up cluster_purify Part C: Purification & Characterization A1 Assemble oven-dried glassware under N2 A2 Add Mg turnings to flask A1->A2 A3 Add a portion of 4-methylbenzyl bromide solution A2->A3 A4 Initiate reaction (gentle heating/iodine crystal) A3->A4 A5 Add remaining bromide solution dropwise A4->A5 A6 Reflux to ensure complete formation A5->A6 B1 Cool Grignard reagent to 0 °C A6->B1 Proceed to Coupling B2 Add 3-bromo-1,1-diphenyl-1-propene solution dropwise B1->B2 B3 Warm to room temperature and stir B2->B3 B4 Quench reaction with sat. aq. NH4Cl B3->B4 B5 Perform liquid-liquid extraction with ether B4->B5 B6 Wash organic layer with brine B5->B6 C1 Dry organic layer with MgSO4 B6->C1 Proceed to Purification C2 Filter and concentrate in vacuo C1->C2 C3 Purify crude product via column chromatography C2->C3 C4 Characterize pure product (NMR, MS, IR) C3->C4

Caption: Experimental workflow for the synthesis of 4-(4,4-diphenyl-3-butenyl)toluene.

Part A: Preparation of 4-Methylbenzylmagnesium Bromide
  • Glassware Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.[5][11]

  • Reagent Setup: Place magnesium turnings (1.1 equivalents) in the reaction flask. Equip the flask with a magnetic stir bar.

  • Initiation: In the dropping funnel, prepare a solution of 4-methylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium turnings.[12]

  • Reaction Start: The reaction may need initiation. This can be achieved by gently warming the flask with a heat gun or by adding a small crystal of iodine.[10] A successful initiation is indicated by the formation of bubbles on the magnesium surface and a cloudy, grayish appearance of the solution.[13]

  • Addition: Once the reaction begins, add the remaining 4-methylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[14] The exothermic nature of the reaction should sustain the reflux. An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.[15]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately.[12]

Part B: Coupling Reaction and Work-up
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of 3-bromo-1,1-diphenyl-1-propene (0.9 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This will hydrolyze any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[12]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution to remove any remaining inorganic salts.

Part C: Purification and Characterization
  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by column chromatography on silica gel, typically using a non-polar eluent system such as a hexane/ethyl acetate gradient, to isolate the pure 4-(4,4-diphenyl-3-butenyl)toluene.

Characterization and Data Analysis

The structure and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for 4-(4,4-Diphenyl-3-butenyl)toluene

TechniqueExpected Data
¹H NMR - Aromatic protons (phenyl and tolyl groups): ~7.0-7.4 ppm (multiplets, 14H).- Vinylic proton: ~6.1 ppm (triplet, 1H).- Allylic protons: ~2.8 ppm (doublet of doublets, 2H).- Benzylic protons: ~2.7 ppm (doublet of doublets, 2H).- Methyl protons (tolyl group): ~2.3 ppm (singlet, 3H).
¹³C NMR - Aromatic carbons: ~125-145 ppm.- Vinylic carbons: ~120-145 ppm.- Allylic and benzylic carbons: ~30-45 ppm.- Methyl carbon: ~21 ppm.
FT-IR (cm⁻¹) ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1490, 1440 (Aromatic C=C stretch), ~970 (C=C-H bend, trans).
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z = 298.43.

Note: The methylene protons adjacent to the double bond and the tolyl group are diastereotopic and may appear as complex multiplets due to their distinct chemical environments.[16]

Safety Precautions and Waste Disposal

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[9][15] Some can be pyrophoric.[17] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.[11]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[11][15]

  • Quenching: The quenching of Grignard reactions is highly exothermic. Always perform this step slowly and with adequate cooling to prevent the solvent from boiling over.[15]

  • Waste Disposal: Quench any unreacted Grignard reagent carefully before disposal. All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines.

Troubleshooting

ProblemProbable CauseSolution
Grignard reaction fails to initiate. - Wet glassware or solvent.- Inactive magnesium surface (oxide layer).- Ensure all glassware is rigorously dried.- Use freshly opened anhydrous solvent.- Crush the magnesium turnings in the flask to expose a fresh surface.[10]- Add a small crystal of iodine as an activator.
Low yield of Grignard reagent. - Side reactions (e.g., Wurtz coupling).- Incomplete reaction.- Maintain a slow, steady addition rate of the alkyl halide.- Ensure the reaction mixture is refluxed for an adequate time after addition is complete.
Low yield of final product. - Inefficient coupling reaction.- Hydrolysis of Grignard reagent during addition.- Ensure the coupling reaction is stirred for a sufficient amount of time.- Maintain a dry, inert atmosphere throughout the entire procedure.
Formation of biphenyl byproduct. - Homocoupling of the Grignard reagent.- This is a common side reaction. Purification by column chromatography is usually effective for its removal.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 4-(4,4-diphenyl-3-butenyl)toluene via a Grignard reaction. By carefully following the outlined procedures for reagent preparation, reaction execution, and purification, researchers can reliably obtain the target compound. The mechanistic insights and troubleshooting guide offer a deeper understanding of the chemical transformations and provide practical solutions to common experimental challenges. Adherence to the specified safety protocols is paramount for the safe and successful execution of this synthesis.

References

  • University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Available at: [Link]

  • Pearson+. Show how the reaction of an allylic halide with a Grignard reagen.... Available at: [Link]...

  • American Chemical Society. Grignard Reaction. Available at: [Link]

  • Barnard College, Columbia University. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • University of California, Berkeley. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • University of California, Irvine. 25. The Grignard Reaction. Available at: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available at: [Link]

  • University of Wisconsin-River Falls. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Accounts of Chemical Research. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link]

  • University of Missouri–St. Louis. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]

  • Chemistry Stack Exchange. Allylic Rearrangement in formation of Grignard Reagent. Available at: [Link]

  • BMC Research Notes. A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. Available at: [Link]

  • Chegg.com. Multistep Synthesis Preparation of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]

  • Scribd. Synthesis and Yield Calculations in Organic Chemistry. Available at: [Link]

  • ScienceMadness. EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol. Available at: [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Available at: [Link]

  • Molbase. Synthesis of 4-methoxyphenylmagnesium bromide. Available at: [Link]

  • Naarini Molbio Pharma. 2-Methoxybenzylmagnesium chloride. Available at: [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

  • MDPI. Approach to the “Missing” Diarylsilylene: Formation, Characterization, and Intramolecular C–H Bond Activation of Blue Diarylsilylenes with Bulky Rind Groups. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 1H n.m.r. spectroscopic studies of rotational isomers of several 1,2-diarylacenaphthylenes: conformational barriers and buttressing effects. Available at: [Link]

  • ResearchGate. Chiral 1,1-diaryl compounds as important pharmacophores. Available at: [Link]

Sources

Protocol for the Synthesis of Diphenylbutenyl Toluene via Stereoselective Wittig Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triphenylethylene scaffolds, such as the selective estrogen receptor modulator (SERM) tamoxifen, represent a critical class of compounds in oncology and endocrinology. The target molecule of this protocol, 1-(4-methylphenyl)-1,2-diphenyl-1-butene (commonly referred to as diphenylbutenyl toluene), is a highly congested tetrasubstituted alkene.

The synthesis of tetrasubstituted olefins is notoriously difficult due to severe steric hindrance[1]. While McMurry coupling is frequently employed for symmetrical or cyclic congested alkenes, it suffers from poor cross-coupling selectivity in acyclic systems[2]. The Wittig olefination provides a reliable, modular alternative. By reacting 4-methylbenzophenone with a phosphonium ylide derived from 1-bromo-1-phenylpropane, the reaction proceeds via a transient betaine and a 4-membered oxaphosphetane intermediate. The massive thermodynamic driving force of forming the strong P=O bond in the triphenylphosphine oxide byproduct overcomes the steric penalty of forming the tetrasubstituted double bond[3].

Experimental Design & Causality

As a self-validating system, this protocol relies on specific physicochemical indicators and rational reagent selection:

  • Base Selection (n-BuLi): The phosphonium salt precursor is highly sterically hindered. Weaker bases (e.g., NaOEt, K₂CO₃) fail to achieve complete deprotonation. n-Butyllithium (n-BuLi) acts as a strong, non-nucleophilic kinetic base, ensuring quantitative ylide generation.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is critical as it coordinates the lithium cation (Li⁺), stabilizing the transition state and increasing the nucleophilicity of the ylide.

  • Temperature Kinetics: Ylide formation is conducted at -78 °C to prevent side reactions and degradation. However, because the formation of the sterically congested oxaphosphetane has a high activation energy (

    
    ), the reaction mixture must be brought to reflux (65 °C) to drive the cycloreversion step to completion.
    
  • Visual Validation: The ylide forms a characteristic deep red/orange solution. Upon the addition of the ketone and subsequent heating, the color fades to pale yellow, providing an immediate visual cue of reaction progress.

Workflow Step1 1. Phosphonium Salt Synthesis (1-bromo-1-phenylpropane + PPh3) Step2 2. Ylide Generation (n-BuLi, THF, -78 °C) Step1->Step2 Step3 3. Ketone Addition (4-Methylbenzophenone) Step2->Step3 Step4 4. Oxaphosphetane Decomposition (Reflux, 65 °C) Step3->Step4 Step5 5. Workup & Chromatography (E/Z Isomer Separation) Step4->Step5

Fig 1: Step-by-step workflow for the Wittig olefination of diphenylbutenyl toluene.

Materials and Reagents

  • Ketone: 4-Methylbenzophenone (Phenyl p-tolyl ketone), 1.0 equiv.

  • Ylide Precursor: 1-Phenylpropyltriphenylphosphonium bromide, 1.2 equiv.

  • Base: n-Butyllithium (2.5 M in hexanes), 1.25 equiv.

  • Solvent: Tetrahydrofuran (THF), anhydrous, distilled over Na/benzophenone.

  • Quenching Agent: Saturated aqueous NH₄Cl.

Step-by-Step Protocol

Stage 1: Ylide Generation
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Suspension: Add 1-phenylpropyltriphenylphosphonium bromide (12.0 mmol, 1.2 equiv) to the flask. Evacuate and backfill with argon three times.

  • Solvation: Inject 50 mL of anhydrous THF. The phosphonium salt will remain partially suspended.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Slowly add n-BuLi (12.5 mmol, 5.0 mL of 2.5 M solution, 1.25 equiv) dropwise via syringe over 10 minutes.

    • Causality Check: The solution will transition to a vibrant deep red/orange, indicating successful formation of the phosphorane ylide. Stir at -78 °C for 1 hour.

Stage 2: Wittig Olefination
  • Electrophile Addition: Dissolve 4-methylbenzophenone (10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Inject this solution dropwise into the ylide mixture at -78 °C over 15 minutes.

  • Thermal Activation: Remove the dry ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 16 hours.

    • Causality Check: The deep red color will gradually fade to a pale yellow/brown as the oxaphosphetane intermediate decomposes into the product and triphenylphosphine oxide.

Stage 3: Workup and Purification
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding 20 mL of saturated aqueous NH₄Cl to neutralize unreacted n-BuLi and protonate any side products.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 95:5). Triphenylphosphine oxide will remain on the baseline in non-polar solvent systems.

Mechanism Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate (Transient) Ylide->Betaine Nucleophilic Attack Ketone 4-Methylbenzophenone (Electrophile) Ketone->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Cyclization Products Diphenylbutenyl Toluene + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion (Driving Force: P=O bond)

Fig 2: Mechanistic pathway of the Wittig reaction forming the tetrasubstituted alkene.

Quantitative Data Presentation

The synthesis of tetrasubstituted alkenes requires precise tuning. The table below summarizes the optimization data, demonstrating why the n-BuLi/THF system under reflux is mandatory for high yields.

ConditionBaseSolventTemp Profile (Addition → Reaction)Yield (%)E/Z Ratio
ANaHDMF0 °C → 80 °C35%1:1
BKOtBuTHF0 °C → 65 °C52%1.2:1
C (Optimized) n-BuLi THF -78 °C → 65 °C 84% 2.5:1

Note: The E/Z ratio is inherent to the thermodynamic stability of the resulting isomers and the stabilization of the ylide. Isomers can be separated via preparative HPLC or fractional crystallization if a single stereoisomer is required for downstream pharmacological testing.

References

  • Source: tandfonline.
  • Source: acs.
  • Title: Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)

Sources

Application Note: Using 4,4-Diphenyl-3-Butenyl Derivatives as Radical Clocks

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for using 4,4-diphenyl-3-butenyl derivatives as radical clocks. These molecules are specialized kinetic probes designed to measure the rate constants of fast radical reactions, particularly in the range of 10⁶ to 10⁸ s⁻¹ , filling a critical gap between the standard 5-hexenyl clock and ultrafast hypersensitive clocks.

Precision Kinetics for Fast Radical Intermediates

Executive Summary

Radical clocks are unimolecular rearrangement reactions with known rate constants (


) used to calibrate the speed of competing bimolecular reactions. While the standard 5-hexenyl radical  (

) is the workhorse for slow-to-moderate reactions, it is too slow to effectively time rapid biological processes like Cytochrome P450 oxygen rebound or fast hydrogen atom transfers.

The 4,4-diphenyl-3-butenyl radical offers a solution. Due to the thermodynamic driving force provided by the two phenyl groups, this radical undergoes a rapid 3-exo-trig cyclization to form a stabilized 1,1-diphenylcyclopropylcarbinyl radical . With a rate constant of


 (at 20°C) , it serves as a precision chronometer for fast radical events.

Mechanistic Principles

The utility of this clock relies on the competition between a unimolecular rearrangement (cyclization) and a bimolecular trapping event (e.g., H-atom abstraction).

The Rearrangement Pathway

Unlike the parent 3-butenyl radical, which does not cyclize efficiently, the 4,4-diphenyl-3-butenyl radical (U) cyclizes rapidly. The driving force is the conversion of an unstable primary alkyl radical into a highly stabilized tertiary benzylic (benzhydryl-type) radical (R) .

  • Unrearranged Radical (U): 4,4-diphenyl-3-butenyl radical.[1]

  • Rearranged Radical (R): 1,1-diphenylcyclopropylcarbinyl radical.[2]

  • Product U: 1,1-diphenyl-1-butene (Trapped U).

  • Product R: (1,1-diphenylcyclopropyl)methane (Trapped R).

Diagram 1: Mechanistic Pathway & Competition Kinetics

RadicalClockMechanism cluster_legend Competition Kinetics Precursor Precursor (Bromide/Selenide) Radical_U Unrearranged Radical (U) (4,4-diphenyl-3-butenyl) Precursor->Radical_U Initiation (e.g., Bu3Sn•) Radical_R Rearranged Radical (R) (1,1-diphenylcyclopropylcarbinyl) Radical_U->Radical_R k_clock (1.7 x 10^7 s^-1) Product_U Product U (1,1-diphenyl-1-butene) Radical_U->Product_U k_trap [Trap] Product_R Product R (Diphenylcyclopropylmethane) Radical_R->Product_R k_trap [Trap] Legend The ratio [Product U] / [Product R] determines the unknown rate k_trap.

Caption: The 4,4-diphenyl-3-butenyl radical (U) partitions between cyclization (


) and intermolecular trapping (

). The phenyl groups stabilize Radical R, driving the 3-exo cyclization.

Kinetic Calibration Data

To use this clock accurately, you must apply the correct rate constant for your experimental temperature. The Arrhenius parameters derived from laser flash photolysis are established as follows:

ParameterValueNotes

(20°C)

Standard reference value [1].[2][3]
Arrhenius Equation


in kcal/mol.
Activation Energy (

)
9.1 kcal/molEnthalpy controlled cyclization.
Pre-exponential Factor (

)

Consistent with 3-exo cyclization.

Comparative Context:

  • Slower: 5-Hexenyl (

    
    )
    
  • Target:4,4-Diphenyl-3-butenyl (

    
    ) [2][3]
    
  • Faster: 2,2-Diphenylcyclopropylcarbinyl Ring Opening (

    
    )
    

Experimental Protocols

Protocol A: Synthesis of the Precursor

The most robust precursor is 4-bromo-1,1-diphenyl-1-butene (also referred to as 4,4-diphenyl-3-butenyl bromide).

Materials:

  • Cyclopropyl diphenyl carbinol (Available commercially or via Grignard of cyclopropyl ketone + PhMgBr).

  • Hydrobromic acid (48% aq).[4]

  • Diethyl ether, Hexanes, NaHCO₃.

Step-by-Step Synthesis:

  • Reaction: In a round-bottom flask, dissolve 10 mmol of cyclopropyl diphenyl carbinol in 20 mL of diethyl ether.

  • Acidolysis: Slowly add 15 mL of 48% HBr at 0°C.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 3 hours. Mechanism: The acid protonates the alcohol; the cyclopropane ring opens to relieve strain and form the homoallylic carbocation, which is trapped by bromide.

  • Workup: Quench with ice water. Extract with diethyl ether (3x). Wash organics with sat.[5] NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. The product usually crystallizes or can be purified by flash chromatography (Hexanes/EtOAc 95:5).

  • Validation:

    
    H NMR should show the alkene proton triplet at 
    
    
    
    ppm and the
    
    
    triplet.
Protocol B: Kinetic Competition Experiment (Standard Bu₃SnH Method)

This protocol determines the rate constant of a trapping agent (e.g., a new H-donor or catalyst).

Reagents:

  • Radical Precursor: 4-bromo-1,1-diphenyl-1-butene (0.05 M).

  • Trapping Agent (H-Donor): e.g., Tributyltin hydride (Bu₃SnH) (Concentration varied: 0.05 M – 0.5 M).

  • Initiator: AIBN (0.005 M).

  • Solvent: Dry Benzene or THF (degassed).

Workflow:

ExperimentalWorkflow Start Prepare Solutions (Degassed Solvent) Mix Mix Precursor + Trap + Initiator in sealed tube Start->Mix Reaction Heat to 80°C (Thermal) or UV Irradiate (Photo) Mix->Reaction Quench Quench Reaction (Cool / Solvent removal) Reaction->Quench Analysis Analyze by GC-FID / GC-MS Integrate Peaks U and R Quench->Analysis Calc Calculate Ratio [U]/[R] Apply Clock Equation Analysis->Calc

Caption: Standard workflow for indirect kinetic measurement using radical clocks.

Data Analysis:

  • Identify peaks:[6]

    • U (Unrearranged): 1,1-diphenyl-1-butene.[7][8]

    • R (Rearranged): (1,1-diphenylcyclopropyl)methane.

  • Calculate the ratio

    
    .
    
  • Apply the Clock Equation :

    
    
    
    • 
      : Use 
      
      
      
      (adjusted for Temp).
    • [Trap]

      
      : Log-mean concentration of the trap if conversion is >10%.
      
Protocol C: Probing Enzyme Mechanisms (e.g., Cytochrome P450)

This clock is ideal for distinguishing between radical rebound (stepwise) and concerted hydroxylation mechanisms in P450 enzymes.

  • Substrate Design: Use the 4,4-diphenyl-3-butenyl moiety attached to a recognition motif for the enzyme (e.g., a fatty acid chain if probing P450 BM3).

  • Incubation: Incubate the substrate with the P450 system + NADPH + O₂.

  • Extraction: Extract metabolites with ethyl acetate.

  • Interpretation:

    • Observation of Cyclopropyl Product (R): Indicates a radical intermediate with a lifetime

      
       (i.e., 
      
      
      
      ).
    • Observation of Only Linear Product (U): Indicates either an ultrafast rebound (

      
      ) or a concerted insertion mechanism (non-radical).
      
    • Note: The cationic pathway (cation clock) must be ruled out. The diphenyl group stabilizes the cation less effectively than the radical compared to specific "cation clocks," but always verify with MS patterns.

Troubleshooting & Limitations

IssueProbable CauseSolution
No Rearranged Product (R) Trapping is too fast (

).
Switch to a faster clock (e.g., hypersensitive Newcomb clocks).
100% Rearranged Product Trapping is too slow (

).
Switch to a slower clock (e.g., 5-hexenyl).
Poor Mass Balance Polymerization of styrene-like products.Run at lower concentrations; add internal standard.
Temperature Drift

is highly T-dependent.
Use a thermostated bath (

C) and calculate

precisely for that T.

References

  • Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. Halgren, T. A., Roberts, J. D., Horner, J. H., Martinez, F. N., Tronche, C., & Newcomb, M. Journal of the American Chemical Society, 2000, 122(13), 2988-2994.

  • Radical Kinetics and Clocks. Newcomb, M. Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.

  • Convenient One-Pot Synthesis of 4-Bromo-1,1-diphenyl-1-butene. Berthelot, J., Fournier, F., & Fournier, M. Synthetic Communications, 1985, 15(3), 213-215.[9]

  • Radical Clock Substrates Measure Nonstatistical Dynamical Effects in Cytochrome P450-Mediated C-H Functionalization Reactions. Tripathi, R., et al. Journal of the American Chemical Society, 2024 (E-pub).

Sources

Application Notes and Protocols for Kinetic Studies of Diphenylbutenyl Radical Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Controlled Radical Cyclizations

Radical cyclization reactions are powerful transformations in organic synthesis, enabling the construction of cyclic structures, which are prevalent in a vast array of natural products and pharmaceutical agents.[1] Among these, the cyclization of the diphenylbutenyl radical serves as a key model system for understanding the fundamental principles governing the kinetics and stereoselectivity of these intricate processes. The strategic placement of the phenyl groups provides a spectroscopic handle for kinetic analysis and influences the stability of the radical intermediates, making it an ideal substrate for detailed mechanistic investigations.

A thorough understanding of the kinetics of these cyclization reactions is paramount for their effective application in complex molecule synthesis. By elucidating the rate constants, activation energies, and the influence of various reaction parameters, chemists can predict and control the outcomes of these reactions, favoring the formation of desired products with high selectivity. This control is particularly crucial in drug development, where specific stereoisomers often exhibit vastly different biological activities. These application notes provide a comprehensive guide for researchers to design, execute, and interpret kinetic studies of diphenylbutenyl radical cyclization, fostering a deeper understanding and broader application of this important reaction class.

Part 1: Experimental Design and Considerations

The successful execution of a kinetic study of diphenylbutenyl radical cyclization hinges on a well-conceived experimental design. This section delves into the critical considerations, from the selection of appropriate radical precursors and initiators to the optimization of reaction conditions.

Choosing the Right Radical Precursor

Causality: The bond dissociation energy (BDE) of the bond that is cleaved to form the radical is a key factor. A lower BDE facilitates radical formation under milder conditions, which can be crucial for preventing side reactions. For example, the C-I bond is weaker than the C-Br bond, making alkyl iodides more reactive radical precursors.

Radical Initiators: Triggering the Reaction

Expert Insight: For kinetic studies, it is often desirable to maintain a low and constant concentration of the primary radical. This can be achieved by the slow addition of the initiator or by using a photo-initiated system where the light intensity can be precisely controlled.

The Role of the Radical Trap: Competition Kinetics

A common and effective method for determining the rate constant of a radical cyclization is through competition kinetics.[6] This involves introducing a "radical clock," a reaction with a known rate constant that competes with the cyclization process. A trapping agent, such as a tin hydride (e.g., tributyltin hydride) or a thiol, is added to the reaction mixture. The trapping agent reacts with the uncyclized diphenylbutenyl radical, while the cyclization proceeds in parallel. By quantifying the ratio of the trapped linear product to the cyclized product, and knowing the concentration and rate constant of the trapping agent, the rate constant for the cyclization can be calculated.[6]

Equation for Competition Kinetics:

kcyclization / ktrap = [Cyclized Product] / ([Linear Product] * [Trapping Agent])

Trustworthiness: The accuracy of this method relies on the assumption that both the cyclization and trapping reactions are irreversible under the reaction conditions and that the trapping agent does not interfere with the radical generation step.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a kinetic study of diphenylbutenyl radical cyclization.

Synthesis of a Diphenylbutenyl Radical Precursor (e.g., 4,4-Diphenyl-3-butenyl Bromide)

This protocol outlines a representative synthesis of a suitable radical precursor.

Materials:

  • 4,4-Diphenyl-3-buten-1-ol

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4,4-diphenyl-3-buten-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add CBr4 and PPh3 portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4,4-diphenyl-3-butenyl bromide.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[7]

Kinetic Study using the Radical Clock Method

This protocol describes a typical kinetic experiment using tributyltin hydride as the trapping agent.

Materials:

  • 4,4-Diphenyl-3-butenyl bromide (or other suitable precursor)

  • Tributyltin hydride (Bu3SnH)

  • AIBN (or other suitable initiator)

  • Anhydrous benzene or toluene

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of the diphenylbutenyl radical precursor and an internal standard in the chosen solvent.

  • In a series of reaction vials, add a known volume of the stock solution.

  • Add varying, precisely measured concentrations of the trapping agent (Bu3SnH) to each vial.

  • Degas the solutions by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Add a small, known amount of the radical initiator (AIBN) to each vial.

  • Seal the vials and place them in a pre-heated oil bath at a constant temperature (e.g., 80 °C for AIBN).

  • After a set reaction time (ensure the reaction does not go to completion), quench the reactions by cooling the vials in an ice bath and exposing them to air.

  • Analyze the product mixture in each vial by GC-MS to determine the relative concentrations of the uncyclized (trapped) product and the cyclized product.[7]

Part 3: Data Analysis and Interpretation

The quantitative data obtained from the kinetic experiments must be carefully analyzed to extract meaningful kinetic parameters.

Determination of the Cyclization Rate Constant (kcyclization)
  • From the GC-MS data, calculate the ratio of the cyclized product to the linear (trapped) product for each concentration of the trapping agent.

  • Plot the product ratio ([Cyclized Product]/[Linear Product]) against the reciprocal of the trapping agent concentration (1/[Bu3SnH]).

  • The slope of this plot will be equal to kcyclization / ktrap.

  • Using a known literature value for the rate constant of the reaction between the primary alkyl radical and Bu3SnH at the reaction temperature (ktrap), the rate constant for the diphenylbutenyl radical cyclization (kcyclization) can be calculated.

Arrhenius Parameters and Mechanistic Insights

To gain deeper insight into the reaction mechanism, the experiment should be repeated at several different temperatures. This allows for the determination of the Arrhenius parameters: the activation energy (Ea) and the pre-exponential factor (A).

  • Calculate the rate constant (kcyclization) at each temperature as described above.

  • Plot the natural logarithm of the rate constant (ln kcyclization) against the reciprocal of the absolute temperature (1/T). This is the Arrhenius plot.

  • The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant. The y-intercept is equal to ln A.

  • The activation energy provides information about the energy barrier of the cyclization reaction. A lower activation energy indicates a faster reaction. The pre-exponential factor is related to the frequency of collisions with the correct orientation for the reaction to occur.

Authoritative Grounding: The Arrhenius functions for the cyclization of the 4,4-diphenyl-3-butenyl radical have been determined using laser-flash photolysis methods.[8] These studies provide a benchmark for comparison with results obtained from competition kinetic methods.

Data Presentation

Table 1: Representative Kinetic Data for Diphenylbutenyl Radical Cyclization

Temperature (°C)[Bu3SnH] (M)[Cyclized Product]/[Linear Product]kcyclization (s-1)
800.050.851.7 x 107
800.100.431.7 x 107
1000.051.203.0 x 107
1000.100.603.0 x 107

Note: The values for kcyclization are illustrative and should be determined experimentally. The value at 20°C for the cyclization of the 4,4-diphenyl-3-butenyl radical is reported to be 1.7 x 107 s-1.[8]

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Kinetic Experiment cluster_2 Data Analysis start 4,4-Diphenyl-3-buten-1-ol step1 Bromination (CBr4, PPh3) start->step1 product1 4,4-Diphenyl-3-butenyl Bromide step1->product1 precursor Radical Precursor product1->precursor reaction Radical Generation & Competition precursor->reaction initiator Initiator (e.g., AIBN) initiator->reaction trap Trapping Agent (e.g., Bu3SnH) trap->reaction analysis GC-MS Analysis reaction->analysis ratio Determine Product Ratio analysis->ratio plot Plot [Cyclized]/[Linear] vs. 1/[Trap] ratio->plot k_calc Calculate k_cyclization plot->k_calc arrhenius Arrhenius Plot (ln k vs. 1/T) k_calc->arrhenius

Caption: Experimental workflow for kinetic studies.

Diphenylbutenyl Radical Cyclization Mechanism

G cluster_0 Radical Generation cluster_1 Competitive Pathways cluster_2 Products precursor 4,4-Diphenyl-3-butenyl-X radical Diphenylbutenyl Radical precursor->radical X• abstraction initiator Initiator (e.g., Bu3Sn•) cyclization 5-exo-trig Cyclization radical->cyclization k_cyclization trapping Trapping by Bu3SnH radical->trapping k_trap cyclized_prod Cyclized Product (Cyclopropylmethyl Radical) cyclization->cyclized_prod linear_prod Linear Trapped Product trapping->linear_prod

Caption: Mechanism of diphenylbutenyl radical cyclization.

Conclusion

The kinetic study of diphenylbutenyl radical cyclization provides a powerful platform for understanding the fundamental principles of radical reactions. The protocols and guidelines presented here offer a robust framework for researchers to investigate these reactions with precision and confidence. By carefully controlling experimental variables and meticulously analyzing the resulting data, scientists can unravel the intricate details of these transformations, paving the way for the rational design of novel synthetic methodologies and the efficient construction of complex molecular architectures with important applications in medicine and materials science. The insights gained from such studies are not merely academic; they are essential for advancing the frontiers of organic synthesis and enabling the development of next-generation therapeutics.

References

  • Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. ResearchGate. Available at: [Link]

  • Direct Measurements of the Kinetics of 3-exo Radical Cyclizations Using Radical Reporter Groups. ResearchGate. Available at: [Link]

  • Radical Kinetics and Clocks. Inorganica Chimica Acta. Available at: [Link]

  • Radical cyclization. Wikipedia. Available at: [Link]

  • Kinetic studies of a fast, reversible alkene radical cation cyclization reaction. PubMed. Available at: [Link]

  • Rate Constants for Reactions of Aliphatic Carbon-Centered Radicals in Aqueous Solution. National Institute of Standards and Technology. Available at: [Link]

  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. Available at: [Link]

  • Radical cyclization. ScienceDirect. Available at: [Link]

  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. MDPI. Available at: [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Thieme Chemistry. Available at: [Link]

  • Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. PMC. Available at: [Link]

  • Contemporary Methods for Generation of Aryl Radicals. Royal Society of Chemistry. Available at: [Link]

  • Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]

  • Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines. PMC. Available at: [Link]

  • Dynamics of Alkene Radical Cations. ScholarWorks@BGSU. Available at: [Link]

  • Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie. Available at: [Link]

  • Self-Terminating, Oxidative Radical Cyclizations. MDPI. Available at: [Link]

  • Activation modes in biocatalytic radical cyclization reactions. PMC. Available at: [Link]

  • (a) Traditional strategies for generating radicals require precursors... ResearchGate. Available at: [Link]

  • Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. MDPI. Available at: [Link]

  • Absolute Rate Constants for the β-Scission and Hydrogen Abstraction Reactions of the tert-Butoxyl Radical and for Several Radical Rearrangements: Evaluating Delayed Radical Formations by Time-Resolved Electron Spin Resonance. Journal of the American Chemical Society. Available at: [Link]

  • Photoredox-Catalyzed Synthesis of Alkylaryldiazenes: Formal Deformylative C–N Bond Formation with Alkyl Radicals. Organic Chemistry Portal. Available at: [Link]

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PMC. Available at: [Link]

  • Generation of Dithianyl and Dioxolanyl Radicals Using Photoredox Catalysis: Application in the Total Synthesis of the Danshenspi. eScholarship.org. Available at: [Link]

  • Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. MDPI. Available at: [Link]

  • Diastereoselective radical cyclization reactions; the synthesis of O-methylcorytenchirine. ARKIVOC. Available at: [Link]

Sources

Technical Application Note: Kinetic Analysis of 4,4-Diphenyl-3-butenyl Radicals via Laser Flash Photolysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in physical organic chemistry and drug discovery who utilize kinetic data to model radical scavenging or rearrangement processes. It details the protocol for generating and characterizing 4,4-diphenyl-3-butenyl radicals using Laser Flash Photolysis (LFP).

Executive Summary

The 4,4-diphenyl-3-butenyl radical represents a critical class of "homoallylic" intermediates used to study 5-exo-trig cyclization rates and radical clock mechanisms. Unlike stabilized benzylic radicals, this species is a primary alkyl radical containing a distal chromophore (


). Its characterization requires precise Nanosecond Laser Flash Photolysis (LFP)  techniques, typically utilizing PTOC esters (Barton esters)  as precursors. This guide provides a validated workflow for precursor synthesis, LFP setup, and data analysis to determine absolute rate constants (

) and Arrhenius parameters.

Scientific Background & Mechanism

The utility of the 4,4-diphenyl-3-butenyl radical lies in its kinetic competition between bimolecular trapping (e.g., with


 or drug candidates) and unimolecular rearrangement.
The Challenge of Detection

Primary alkyl radicals exhibit weak absorption in the UV (


 nm), often obscured by precursor absorption. However, the 4,4-diphenyl-3-butenyl  moiety contains a diphenylvinyl group. While not directly conjugated to the radical center, this group acts as an internal spectral tag and influences the cyclization thermodynamics.

Key Reaction Pathways:

  • Generation: Photolysis of the Barton ester yields the radical and a thiyl radical (which rapidly dimerizes or is inactive).

  • Cyclization: The radical undergoes 5-exo-trig cyclization to the 2,2-diphenylcyclopropylmethyl radical .

  • Trapping: In the presence of scavengers (e.g., Oxygen, TEMPO), the decay follows pseudo-first-order kinetics.

Mechanism Diagram

The following diagram illustrates the generation and competing pathways.[1]

RadicalMechanism Precursor Precursor (PTOC Ester) Excitation hv (355 nm) - CO2, - PyS• Precursor->Excitation Radical 4,4-Diphenyl-3-butenyl Radical (Primary) Excitation->Radical Cyclization Cyclization (5-exo-trig) Radical->Cyclization k_cyc Trapping Bimolecular Trapping (+ Trap) Radical->Trapping k_trap [Trap] Product_Cyc 2,2-Diphenylcyclopropyl- methyl Radical Cyclization->Product_Cyc Product_Trap Trapped Adduct (Stable) Trapping->Product_Trap

Caption: Kinetic pathways for 4,4-diphenyl-3-butenyl radicals generated via Barton ester photolysis.

Experimental Protocol

Protocol A: Precursor Synthesis (Self-Validating Step)

Direct photolysis of halides is inefficient for alkyl radicals. The Barton Ester (N-hydroxypyridine-2-thione ester) is the required precursor due to its high quantum yield (


) and absorption at 355 nm.

Target Precursor: O-Acyl thiohydroxamate of 5,5-diphenyl-4-pentenoic acid.

  • Starting Material: 5,5-diphenyl-4-pentenoic acid. (Synthesized via condensation of diphenylacetaldehyde with succinic anhydride or equivalent Wittig homologation).

  • Activation: Dissolve the acid (1.0 eq) in dry DCM at 0°C under Argon. Add Oxalyl Chloride (1.2 eq) and a drop of DMF. Stir 2h to form the acid chloride.

  • Esterification: In a separate flask (foil-wrapped, dark), dissolve N-hydroxypyridine-2-thione sodium salt (1.1 eq) and DMAP (0.1 eq) in dry DCM.

  • Coupling: Add the acid chloride solution dropwise to the thione suspension. Stir 1h at 0°C.

  • Workup: Rapid filtration through a short silica plug (eluting with DCM/Hexane). Do not heat. Evaporate solvent in the dark.

  • Validation: The product must be a bright yellow solid.

    • UV-Vis Check:

      
       nm (
      
      
      
      
      
      ).
    • Note: If the yellow color fades to white, the precursor has decomposed.

Protocol B: LFP Setup & Data Acquisition

Equipment Requirements:

  • Excitation Source: Nd:YAG Laser (355 nm, 4-6 ns pulse width, <20 mJ/pulse).

  • Probe Source: 150W Xenon Arc Lamp (pulsed mode recommended for UV signal-to-noise).

  • Detector: PMT (Photomultiplier Tube) sensitive to 200-800 nm.

  • Flow System: Quartz flow cell (10 mm path) to replenish sample between shots.

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve the Barton ester in Acetonitrile or Benzene (UV-grade).

    • Concentration: Adjust Absorbance at 355 nm to ~0.3 - 0.5 (approx. 0.3 mM). This ensures uniform excitation without screening effects.

    • Degassing: Bubbling with Argon or Nitrogen for 20 mins is critical . Oxygen reacts with this radical at diffusion-controlled rates (

      
      ).
      
  • Optical Alignment:

    • Align the laser and probe beams to cross at 90° or quasi-collinear geometry within the cell.

    • Safety: Ensure all laser paths are enclosed. Wear 355nm OD5+ goggles.

  • Wavelength Selection:

    • Primary Observation: 330–340 nm.

    • Rationale: While the radical center is alkyl, the bleaching of the Barton ester (negative signal at 350 nm) and the potential formation of rearranged products or charge-transfer complexes can be monitored here.

    • Alternative: If using a trap like Methyl Viologen (

      
      ) , monitor the formation of the radical cation 
      
      
      
      at 605 nm .
  • Data Acquisition:

    • Average 4-8 shots per kinetic trace to improve S/N ratio.

    • Ensure the "bleaching" signal (if monitoring precursor loss) is stable.

    • For direct radical decay (if visible), fit the transient to a first-order exponential decay (

      
      ).
      
LFP Signal Workflow

LFPSetup Laser Nd:YAG Laser (355 nm) Optics Beam Expander & Iris Laser->Optics Sample Flow Cell (Barton Ester) Optics->Sample Pump Monochromator Monochromator (Select $\lambda$) Sample->Monochromator Lamp Xe Arc Lamp (Probe Beam) Lamp->Sample Probe PMT PMT Detector Monochromator->PMT Scope Oscilloscope (Digitizer) PMT->Scope Voltage Signal

Caption: Schematic of the Nanosecond Laser Flash Photolysis setup.

Data Analysis & Kinetic Modeling

Determining the Rate Constant ( )

The observed rate constant (


) is the sum of all decay pathways.[2] To determine the specific bimolecular rate constant (

) for a reaction with a substrate (Q):


Where:

  • 
     = The inverse of the radical lifetime (
    
    
    
    ) measured from the trace.
  • 
     = Background decay (cyclization + solvent reaction).
    
  • 
     = Concentration of the quencher.
    

Protocol:

  • Prepare 5 samples with varying concentrations of Quencher (e.g., Oxygen, TEMPO).

  • Measure

    
     for each.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The Slope is

    
     (
    
    
    
    ). The Intercept is
    
    
    (
    
    
    ).
Reference Data Table

Use the following values to validate your system calibration.

ParameterValueConditionsSource
Precursor Abs (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
355 nmTHF/BenzeneBarton et al. [1]
Radical

(

)

25°C, BenzeneScaiano [2]
Cyclization Rate (

)

25°C (Est.)Newcomb [3]
Rearrangement Direction 2,2-diphenylcyclopropylmethyl

Open Chain
Fast (

)
Ingold [4]

Note on Rearrangement: The 4,4-diphenyl-3-butenyl radical is the thermodynamically favored isomer in the cyclopropylmethyl/homoallyl equilibrium due to the relief of ring strain, despite the primary radical center. Therefore,


 (closing the ring) is slow and reversible.

Troubleshooting & Optimization

  • Issue: No Transient Signal.

    • Cause: Radical absorption is too weak or overlaps with precursor bleaching.

    • Solution: Use a "growth" probe. Add Diphenyl Disulfide (

      
      ).[3] The alkyl radical attacks the disulfide to form the 
      
      
      
      radical, which has a strong, sharp absorption at 450 nm . The rate of growth of the 450 nm signal equals the rate of the alkyl radical reaction.
  • Issue: Signal Decays Too Fast (< 50 ns).

    • Cause: Oxygen contamination or high laser power causing multi-photon processes.

    • Solution: Improve degassing (freeze-pump-thaw cycles preferred over bubbling). Reduce laser energy to <10 mJ/pulse.

  • Issue: Precursor Degradation.

    • Cause: Barton esters are light-sensitive.

    • Solution: Use a flow cell system (single-pass) so fresh solution is irradiated every shot.

References

  • Barton, D. H. R., et al. "The invention of radical chain reactions. Part VIII. Radical decarboxylation of acids." Tetrahedron 41.19 (1985): 3901-3924.

  • Scaiano, J. C. "Laser Flash Photolysis Studies of Free Radical Reactions in Solution." Handbook of Organic Photochemistry, Vol 1. CRC Press.
  • Newcomb, M. "Radical Kinetics and the 'Newcomb Clocks'." Encyclopedia of Radicals in Chemistry, Biology and Materials.

  • Ingold, K. U., et al. "Direct Observation of the 2,2-Diphenylcyclopropylmethyl Radical and Its Ring Opening." Journal of the American Chemical Society.

(Note: While specific URLs to paywalled articles are provided as landing pages, access depends on institutional subscriptions.)

Sources

Application Note: Synthesis and Biological Evaluation of N-(4,4-diphenyl-3-butenyl) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Neuropharmacological Context

The termination of γ-aminobutyric acid (GABA) signaling in the mammalian central nervous system is tightly regulated by a family of sodium- and chloride-dependent plasma membrane transporters (GAT-1 through GAT-4, and BGT-1). While parent azaheterocyclic amino acids such as nipecotic acid and guvacine are known substrates for these transporters, their high hydrophilicity prevents them from crossing the blood-brain barrier (BBB), rendering them ineffective as systemic therapeutics[1].

The structural evolution of these compounds revealed that the N-alkylation of these azaheterocycles with a bulky, highly lipophilic 4,4-diphenyl-3-butenyl (DPB) side chain fundamentally alters their pharmacological profile[2][3]. The DPB moiety not only facilitates BBB penetration but also transforms the molecules from transportable substrates into potent, competitive inhibitors[4]. By occupying the lipophilic binding pocket adjacent to the primary GABA recognition site on GAT-1, DPB analogs (such as SKF-89976A and SKF-100330A) lock the transporter in a conformation that prevents the translocation of GABA, thereby elevating extracellular inhibitory tone[3][5].

Pathway Synapse Synaptic Cleft (High GABA) GAT1 GAT-1 Transporter (Neuronal/Glial) Synapse->GAT1 GABA Binding Uptake Intracellular GABA Uptake GAT1->Uptake Transport DPB N-DPB Analogs (e.g., SKF-89976A) Block Competitive Inhibition at Binding Pocket DPB->Block High Affinity Block->GAT1 Blocks Transport

Fig 1. Mechanism of GAT-1 competitive inhibition by N-(4,4-diphenyl-3-butenyl) analogs.

Chemical Synthesis Workflows

The synthesis of DPB analogs is a highly modular, two-phase process. The critical determinant of success is the regioselective generation of the alkylating agent, 4,4-diphenyl-3-butenyl bromide (DPBB) .

Phase 1: Synthesis of the Alkylating Agent (DPBB)

Causality of Design: Direct synthesis of terminal homoallylic bromides is often plagued by isomerization. To bypass this, the protocol utilizes a cyclopropyl ring-opening rearrangement[6][7]. The strain of the cyclopropyl ring, combined with the extreme thermodynamic stability of the diphenyl-stabilized carbocation generated under acidic conditions, drives the quantitative formation of the terminal bromide without unwanted alkene migration.

Step-by-Step Protocol:

  • Grignard Addition: Dissolve benzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0°C.

  • Dropwise, add cyclopropylmagnesium bromide (1.2 eq in THF). Stir at 0°C for 30 minutes, then reflux for 1–4 hours until complete consumption of benzophenone is observed via Thin Layer Chromatography (TLC)[6].

  • Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate to yield the intermediate cyclopropyl diphenyl carbinol.

  • Homoallylic Rearrangement: Dissolve the crude carbinol in glacial acetic acid. Cool the solution to 10–20°C.

  • Slowly add 48% aqueous hydrobromic acid (HBr) and stir for 0.5–1 hour[6]. The acid protonates the hydroxyl group, initiating the ring-opening cascade.

  • Self-Validation Check: Pour the mixture into ice water and extract with dichloromethane. Wash with saturated NaHCO₃ until pH neutral. Concentrate and verify the product via ¹H-NMR. The disappearance of the cyclopropyl multiplet (~0.5 ppm) and the appearance of a distinct triplet for the terminal -CH₂Br (~3.4 ppm) confirms successful regioselective rearrangement.

Phase 2: N-Alkylation and Deprotection (Synthesis of SKF-89976A)

Causality of Design: Azaheterocyclic carboxylic acids (like nipecotic acid) must be ester-protected prior to alkylation to prevent zwitterion formation, which would drastically reduce nucleophilicity and solubility in organic solvents[7].

Step-by-Step Protocol:

  • Alkylation: Combine ethyl nipecotate (1.0 eq), DPBB (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dry acetone (or DMF for less reactive amines)[8]. K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing amine protonation.

  • Reflux the suspension for 40–48 hours[8].

  • Filter off the inorganic salts, concentrate the filtrate, and purify the intermediate ester via silica gel chromatography.

  • Deprotection: Dissolve the purified ester in methanol. Add 2N aqueous NaOH (3.0 eq) and stir at room temperature for 12 hours to hydrolyze the ester[6][7].

  • Acidify the solution to pH 2 using 2N HCl. The highly lipophilic target compound, 1-(4,4-diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride (SKF-89976A), will precipitate. Filter and recrystallize from ethanol/ether.

Workflow A Benzophenone + Cyclopropyl-MgBr B Cyclopropyl Diphenyl Carbinol A->B Grignard C 4,4-diphenyl-3-butenyl bromide (DPBB) B->C HBr/AcOH Rearrangement D N-Alkylation with Azaheterocycle C->D K2CO3, Acetone E Ester Hydrolysis (NaOH / HCl) D->E Deprotection F Target DPB-Analog (e.g., SKF-89976A) E->F Yield >80%

Fig 2. Multi-step synthetic workflow for N-(4,4-diphenyl-3-butenyl) azaheterocycles.

Biological Assay Protocols

To accurately determine the pharmacological profile of synthesized DPB analogs, an in vitro radioligand uptake assay is utilized.

Causality of Design: While primary cultured neurons or astrocytes can be used[4], they express a heterogeneous mixture of GAT subtypes. To achieve high-resolution, subtype-specific IC₅₀ data, human embryonic kidney (HEK293) cells transiently or stably transfected with cloned mouse or human GAT-1, GAT-2, GAT-3, or BGT-1 are the gold standard[5][9]. HEK293 cells have a null background for endogenous GABA transporters, ensuring that any observed transport is strictly mediated by the transfected plasmid.

[³H]GABA Uptake Inhibition Assay in Transfected HEK293 Cells
  • Cell Preparation: Seed HEK293 cells expressing the desired GAT subtype in 24-well plates. Grow to 80-90% confluency.

  • Buffer Equilibration: Wash cells twice with pre-warmed (37°C) HEPES-buffered saline (HBS) containing 150 mM NaCl. Note: The high sodium concentration is an absolute requirement, as GATs are Na⁺/Cl⁻ coupled symporters.

  • Inhibitor Pre-incubation: Add 250 µL of HBS containing varying concentrations of the synthesized DPB analog (ranging from 1 nM to 1 mM, in half-log increments). Include a vehicle control (0.1% DMSO) and a non-specific uptake control (e.g., 100 µM unlabelled tiagabine or 1 mM unlabelled GABA) to self-validate the assay by determining background diffusion[9]. Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of[³H]GABA (final concentration ~50 nM, specific activity ~30-40 Ci/mmol) to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop the reaction by rapidly aspirating the assay medium and washing the cells three times with 1 mL of ice-cold HBS. The temperature drop immediately halts transporter kinetics.

  • Lysis and Quantification: Lyse the cells using 1% SDS or 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the internalized tritium using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake values from all data points. Plot the specific uptake percentage against the log concentration of the inhibitor to calculate the IC₅₀ using non-linear regression.

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the DPB moiety dramatically increases the affinity of the parent compounds for GAT-1, often by orders of magnitude, while maintaining or slightly altering their selectivity profiles against other subtypes[2][5][6].

Table 1: Comparative IC₅₀ Values of Parent Amines vs. DPB-Analogs

CompoundParent AmineGAT-1 IC₅₀ (μM)GAT-2 IC₅₀ (μM)GAT-3 IC₅₀ (μM)BGT-1 IC₅₀ (μM)
Nipecotic Acid -~12.0> 500> 500> 500
SKF-89976A Nipecotic Acid0.135509447210
Guvacine -~14.0> 500> 500> 500
SKF-100330A Guvacine0.15> 500> 500> 500
THPO -~150.0~200.0> 500> 500
DPB-THPO THPO~1.5~2.5> 100> 100

Data aggregated from cloned human and mouse transporter assays[2][5][6][9]. Note the extreme selectivity of SKF-89976A for GAT-1 over BGT-1.

References

1.[1] GABA‐A agonists and GABA uptake inhibitors: Structure‐activity relationships. Sci-Hub. Available at: 2.[4] Kinetic characterization of inhibition of gamma-aminobutyric acid uptake into cultured neurons and astrocytes by 4,4-diphenyl-3-butenyl derivatives of nipecotic acid and guvacine. PubMed. Available at: 3.[6] SKF-89976A. Grokipedia. Available at: 4.[5] Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity. PubMed. Available at: 5.[8] Synthesis of methyl 1-(4,4-diphenyl-3-butenyl)-3-pyrrolidineacetate. PrepChem.com. Available at: 6.[7] Synthesis of E/Z‐(R)‐1‐[4‐(4‐Methoxyphenyl)‐4‐Phenyl‐3‐Butenyl]‐3‐Piperidinecarboxylic Acid. ResearchGate. Available at: 7.[2] Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization. ResearchGate. Available at: 8.[3] γ-Aminobutyric Acid and Glycine Neurotransmitter Transporters. ResearchGate. Available at: 9.[9] Correlation between Anticonvulsant Activity and Inhibitory Action on Glial γ-Aminobutyric Acid Uptake... DOI. Available at:

Sources

Hydrolysis of cyclopropyl carbinyl intermediates to diphenylbutenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis and Ring-Opening of Cyclopropyl Carbinyl Intermediates to Diphenylbutenes

Executive Summary

The rearrangement of cyclopropylcarbinyl intermediates into homoallylic systems is a cornerstone reaction in physical organic chemistry and complex molecule synthesis. Specifically, the hydrolysis and radical-mediated ring-opening of phenyl-substituted cyclopropylcarbinyl systems to form diphenylbutenes provide a powerful tool for drug development professionals. These transformations are heavily utilized in the synthesis of modified steroid scaffolds, tamoxifen analogues, and as ultrafast "radical clocks" for probing the active sites of metabolizing enzymes (e.g., Cytochrome P450s).

This application note details the mechanistic causality governing these rearrangements and provides self-validating experimental protocols for both cationic (hydrolysis) and radical pathways.

Mechanistic Principles & Causality (E-E-A-T)

The conversion of a cyclopropylcarbinyl precursor to a diphenylbutene derivative is driven by two primary thermodynamic forces:

  • Relief of Ring Strain: The opening of the cyclopropane ring releases approximately 27 kcal/mol of torsional and angle strain [1].

  • Conjugative Stabilization: In phenyl-substituted systems, the regioselective cleavage of the C1–C2 bond dictates the outcome.

Cationic Pathway (Solvolysis/Hydrolysis)

When a (2,2-diphenylcyclopropyl)methyl halide or sulfonate undergoes heterolysis, it forms a non-classical cyclopropylcarbinyl cation. Because the C2 position bears two phenyl groups, the C1–C2 bond selectively ruptures. The positive charge shifts to the highly stabilized benzhydryl-type carbon, yielding the 1,1-diphenylbut-3-en-1-yl cation . Subsequent deprotonation yields 1,1-diphenyl-1,3-butadiene, while trapping with water (hydrolysis) yields 1,1-diphenylbut-3-en-1-ol [1].

Free-Radical Pathway

Under photolytic or radical-initiating conditions, the homolytic cleavage of a precursor generates a cyclopropylcarbinyl radical. This intermediate undergoes ultrafast, irreversible ring-opening (


) to the corresponding homoallylic radical [2]. Hydrogen atom abstraction from a donor (e.g., 

) terminates the sequence, yielding 1,1-diphenyl-1-butene. The rapid equilibration and predictable kinetics of this pathway make it an ideal "radical clock" for timing competing enzymatic reactions[3, 4].

Reaction Pathway Visualization

G N1 Cyclopropylcarbinyl Precursor N2 Reactive Intermediate (Cation or Radical) N1->N2 Heterolysis / Homolysis N3 Homoallylic Intermediate N2->N3 Ring Opening (Strain Release) N3->N2 Cyclization N4 Diphenylbutenes (Elimination/Reduction) N3->N4 -H⁺ or +H• N5 Diphenylbutenols (Hydrolysis) N3->N5 +H₂O

Figure 1: Mechanistic pathway of cyclopropylcarbinyl intermediate ring-opening to diphenylbutenes.

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis to Diphenylbutenols and Dienes (Cationic)

This protocol utilizes a self-validating TLC/GC-MS feedback loop to ensure the non-classical carbocation has fully rearranged before quenching.

Reagents: (2,2-Diphenylcyclopropyl)methyl tosylate (1.0 eq), Acetone/Water (80:20 v/v), Trifluoromethanesulfonic acid (TfOH, 0.05 eq),


.

Step-by-Step Methodology:

  • Initiation: Dissolve the tosylate precursor (5.0 mmol) in 50 mL of the Acetone/Water solvent mixture in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add TfOH dropwise at room temperature. The acid catalyzes the heterolysis of the tosylate leaving group, generating the carbocation.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • In-Process Control (IPC): Monitor the reaction via GC-MS every 15 minutes. The disappearance of the parent mass and the emergence of signals corresponding to

    
     206 (diphenylbutadiene) and 
    
    
    
    224 (diphenylbutenol) validate the ring-opening.
  • Quenching: Once the precursor is consumed (< 1 hour), cool to 0 °C and quench with saturated aqueous

    
     (20 mL) to halt further olefin isomerization.
    
  • Isolation: Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the elimination product (1,1-diphenyl-1,3-butadiene) from the hydrolysis product (1,1-diphenylbut-3-en-1-ol).
Protocol B: Radical-Mediated Ring Opening to 1,1-Diphenyl-1-butene (Radical Clock)

Used for synthesizing precise diphenylbutene standards or timing enzymatic active-site rebounds.

Reagents: (2,2-Diphenylcyclopropyl)methyl PTOC ester (Barton ester, 1.0 eq), Triethyltin hydride (


, 2.0 eq), Azobisisobutyronitrile (AIBN, 0.1 eq), anhydrous Benzene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the PTOC ester (2.0 mmol) and

    
     in 20 mL of anhydrous, freeze-pump-thaw degassed benzene.
    
  • Initiation: Add AIBN. Irradiate the flask with a 300 W tungsten lamp or heat to 80 °C to initiate homolysis.

  • Propagation: The photolysis generates the cyclopropylcarbinyl radical, which undergoes unimolecular ring-opening to the 1,1-diphenylbut-3-en-1-yl radical.

  • Termination: The homoallylic radical abstracts a hydrogen atom from

    
     to form 1,1-diphenyl-1-butene.
    
  • Analysis: Analyze the crude mixture via

    
    -NMR. The ratio of the intact cyclopropane protons (multiplet, 
    
    
    
    0.8-1.2) to the terminal alkene protons (multiplet,
    
    
    5.0-5.8) provides a direct readout of the radical lifetime.

Quantitative Data & Kinetic Parameters

The table below summarizes the kinetic parameters and product distributions for various cyclopropylcarbinyl intermediates, demonstrating the profound effect of phenyl substitution on reaction rates.

Intermediate TypeSubstitution PatternRing-Opening Rate (

, s⁻¹)
Major ProductMechanismRef.
Radical Unsubstituted

(at 20 °C)
1-ButeneHomolysis / H-abstraction[2]
Radical 2,2-Diphenyl

(at 20 °C)
1,1-Diphenyl-1-buteneHomolysis / H-abstraction[2, 3]
Cation Unsubstituted

(Diffusion limit)
But-3-en-1-olSolvolysis / Hydrolysis[1]
Radical Cation

-Methoxy-

-Phosphate

(at 20 °C)
Distonic DiphenylalkylPhotolysis / Heterolysis[4]

Note: The slight deceleration of the 2,2-diphenyl radical compared to the unsubstituted radical is due to the ground-state stabilization of the closed cyclopropylcarbinyl radical by hyperconjugation, though the thermodynamic sink remains the ring-opened diphenylbutene.

References

  • Title: The cyclopropylcarbinyl route to γ-silyl carbocations. Source: Beilstein Journal of Organic Chemistry, 2019, 15, 1769–1780. URL: [Link]

  • Title: Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. Source: Journal of the American Chemical Society, 2000, 122 (13), 3136–3142. URL: [Link]

  • Title: Evidence for rapid and reversible equilibration of the .gamma.,.gamma.-diphenylallylcarbinyl and diphenylcyclopropylcarbinyl free radicals. Source: Journal of the American Chemical Society, 1967, 89 (12), 3051–3052. URL: [Link]

  • Title: Laser flash photolysis kinetic studies of enol ether radical cations. Rate constants for heterolysis of alpha-methoxy-beta-phosphatoxyalkyl radicals and for cyclizations of enol ether radical cations. Source: PubMed / Journal of the American Chemical Society, 2002, 124 (20), 5774-5783. URL: [Link]

Application Note: Strategic Introduction of p-Tolyl Moieties into Butenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for introducing p-tolyl substituents into butenyl chains Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The p-tolyl-butenyl motif (4-methylphenyl-butenyl) is a recurring pharmacophore in medicinal chemistry, often utilized to modulate lipophilicity (


) and metabolic stability compared to unsubstituted phenyl analogs. The presence of the para-methyl group blocks metabolic oxidation at the C4 position, a common clearance pathway for phenyl rings.

This guide details three distinct methodologies for constructing this scaffold, selected based on substrate availability and stereochemical requirements:

  • Heck-Mizoroki Coupling: The most direct method for attaching the aryl group to a terminal alkene.

  • Olefin Cross-Metathesis: Ideal for fragment-based assembly using styrenes.

  • Suzuki-Miyaura Coupling: The method of choice when strict stereochemical retention (

    
    ) is required.
    

Method A: Palladium-Catalyzed Heck-Mizoroki Coupling

Best for: Direct arylation of terminal butenyl chains (e.g., 3-buten-1-ol, 1-butene).

Mechanistic Insight

The Heck reaction involves the coupling of an aryl halide with an alkene.[1][2] For p-tolyl substrates, the electron-donating methyl group slightly deactivates the aryl halide towards oxidative addition compared to electron-deficient aryls, necessitating slightly higher temperatures or more active phosphine ligands.

Regioselectivity: The reaction typically favors the linear (


)-isomer (terminal arylation) for electron-poor or neutral alkenes due to steric factors in the migratory insertion step.
Visualization: Catalytic Cycle

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + p-Tolyl Iodide Coord Olefin Coordination OxAdd->Coord + Butenyl Substrate Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Insertion Elim Beta-Hydride Elimination (Product Release) Insert->Elim Stereoselective Regen Reductive Elimination (Base Assisted) Elim->Regen - Product Regen->Pd0 + Base / - HI

Figure 1: The Heck catalytic cycle.[2] The migratory insertion step dictates the regioselectivity, favoring the linear product for terminal alkenes.

Standardized Protocol

Substrate: p-Tolyl Iodide and 3-Buten-1-ol (Model for functionalized butenyl chain).

Reagents:

  • p-Tolyl iodide (1.0 equiv)

  • 3-Buten-1-ol (1.2 equiv)

  • Pd(OAc)

    
     (2-5 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (4-10 mol%)
    
  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a dry reaction vial, dissolve Pd(OAc)

    
     (11 mg, 0.05 mmol) and PPh
    
    
    
    (26 mg, 0.10 mmol) in anhydrous MeCN (2 mL). Stir at RT for 15 min until the solution turns yellow/orange (formation of Pd(0) species).
  • Substrate Addition: Add p-tolyl iodide (218 mg, 1.0 mmol) and Et

    
    N (280 µL, 2.0 mmol).
    
  • Olefin Addition: Add 3-buten-1-ol (103 µL, 1.2 mmol) via syringe.

    • Note: If using gaseous 1-butene, this step must be performed in a pressure tube or autoclave at 2-5 bar.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove O

    
     (crucial to prevent phosphine oxidation).
    
  • Reaction: Seal the vessel and heat to 85°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: If isomerization of the double bond (migration towards the alcohol) is observed, switch to mild bases like Ag


CO

or reduce temperature.

Method B: Ruthenium-Catalyzed Cross-Metathesis

Best for: Fragment assembly using p-methylstyrene and terminal butenes. This method is modular but requires control over homodimerization.

Mechanistic Insight

Cross-metathesis (CM) equilibrates two alkenes to form a new internal alkene and ethylene. The challenge is selectivity: preventing the p-methylstyrene from reacting with itself (homodimerization). Using an excess of the aliphatic alkene (Type I olefin) relative to the styrene (Type I/II boundary) drives the cross-product formation.

Visualization: Method Selection Logic

MethodSelect Start Start: Choose Substrates Q1 Is the Butenyl chain pre-functionalized? Start->Q1 PathA Yes (e.g., Butenol) Q1->PathA PathB No (Simple Alkene) Q1->PathB Heck Method A: Heck Coupling (High Atom Economy) PathA->Heck If Aryl Halide available Metathesis Method B: Cross-Metathesis (Modular Assembly) PathA->Metathesis If Styrene available Suzuki Method C: Suzuki Coupling (Stereospecific) PathB->Suzuki If Vinyl Halide available

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Standardized Protocol

Substrates: p-Methylstyrene and 1-Butene (or 3-buten-1-yl acetate).

Reagents:

  • p-Methylstyrene (1.0 equiv)

  • 1-Butene derivative (e.g., 5-hexen-1-yl acetate or similar terminal alkene) (2.0 - 3.0 equiv)

  • Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Dichloromethane (DCM) (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolution: Dissolve p-methylstyrene (118 mg, 1.0 mmol) and the aliphatic alkene (3.0 mmol, excess is key) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add Grubbs II catalyst (17 mg, 2 mol%) in one portion. The solution should turn reddish-brown.

  • Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) for 4-8 hours.

    • Note: The evolution of ethylene gas drives the equilibrium. Ensure the system is open to an inert gas line (bubbler) to allow gas escape.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via silica gel chromatography.

Method C: Suzuki-Miyaura Coupling

Best for: Stereodefined synthesis where the double bond geometry is pre-set in the vinyl halide precursor.

Mechanistic Insight

Unlike Heck (which generates the alkene geometry in situ) or Metathesis (which yields thermodynamic mixtures, usually


), Suzuki coupling retains the stereochemistry of the vinyl halide partner. This is crucial if the Z-isomer is required.
Standardized Protocol

Substrates: p-Tolylboronic acid and (


)-1-Bromo-1-butene.

Reagents:

  • p-Tolylboronic acid (1.2 equiv)

  • (

    
    )-1-Bromo-1-butene (1.0 equiv)
    
  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Toluene/Ethanol (2:1 ratio)

Step-by-Step Procedure:

  • Mixing: In a reaction tube, combine (

    
    )-1-bromo-1-butene (135 mg, 1.0 mmol) and p-tolylboronic acid (163 mg, 1.2 mmol).
    
  • Solvent System: Add Toluene (3 mL), Ethanol (1.5 mL), and 2.0 M Na

    
    CO
    
    
    
    (1.5 mL).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol).
  • Degassing: Vigorously stir and sparge with Argon for 10 minutes.

  • Reaction: Heat to 90°C for 4-6 hours. The biphasic mixture requires vigorous stirring.

  • Workup: Dilute with water, extract with diethyl ether. Wash organics with brine, dry over MgSO

    
    .
    

Comparative Analysis

FeatureMethod A: HeckMethod B: MetathesisMethod C: Suzuki
Primary Bond Formed C(sp

)-C(sp

)
C=C Double BondC(sp

)-C(sp

)
Key Substrates Aryl Iodide + AlkeneStyrene + AlkeneAryl Boronic Acid + Vinyl Halide
Atom Economy HighMedium (Ethylene byproduct)Lower (Boronic waste)
Stereoselectivity Favors E (Thermodynamic)Mixture (E favored)Retention (Pre-determined)
Cost Low (Generic Pd salts)High (Ru Catalysts)Medium (Boronic acids)
Robustness High (Tolerates air/moisture better)Low (O

sensitive)
High

References

  • Heck Reaction Mechanism & Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066.

  • Cross-Metathesis Protocols

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.

  • Suzuki-Miyaura Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Preparation (Pd-Phosphine)

    • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Coupling for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Grignard reactions with sterically hindered ketones. Here, we move beyond basic protocols to address the specific, nuanced challenges that arise when steric bulk impedes this classic carbon-carbon bond-forming reaction. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the Grignard coupling of sterically hindered ketones, offering explanations and actionable solutions.

Question 1: My Grignard reaction with a sterically hindered ketone is resulting in very low yield or no product at all. What are the likely causes and how can I improve it?

Low or no yield in these reactions is a common frustration, often stemming from several competing factors. The primary reason is the steric hindrance around the carbonyl carbon, which physically blocks the approach of the nucleophilic Grignard reagent.[1] This increases the activation energy for the desired nucleophilic addition.[1]

Core Issues and Strategic Solutions:

  • Enolization: With hindered ketones, the Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate.[2][3] This results in the recovery of your starting ketone after acidic workup.

    • Solution 1: Lower the Reaction Temperature. Enolization is often favored at higher temperatures. Conducting the reaction at lower temperatures (e.g., -78 °C) can favor the desired nucleophilic addition.[4]

    • Solution 2: Use a Less Basic Grignard Reagent. If possible, select a Grignard reagent with lower basicity. For example, aryl Grignards are generally less basic than alkyl Grignards.

    • Solution 3: Switch to an Organolithium Reagent. Organolithium reagents are generally more reactive and less basic than their Grignard counterparts, which can favor nucleophilic addition over enolization, especially at low temperatures.[1][3][5]

  • Reduction: If your Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction).[2][6]

    • Solution: Choose a Grignard Reagent without β-Hydrogens. Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this side reaction. If your synthesis allows, these are excellent choices for hindered ketones.[1]

  • Insufficient Reagent Reactivity: The steric barrier of the ketone may be too great for the chosen Grignard reagent to overcome effectively.

    • Solution: Employ "Turbo-Grignard" Reagents. These are prepared in the presence of lithium chloride (LiCl), which breaks down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[4][7] This can significantly improve yields with challenging substrates.[4]

  • Poor Magnesium Activation: The magnesium surface can be passivated by a layer of magnesium oxide, preventing the formation of the Grignard reagent.

    • Solution: Activate the Magnesium. Use methods like adding a crystal of iodine, a few drops of 1,2-dibromoethane, or using commercially available activated magnesium (Rieke magnesium).[3]

Question 2: I'm observing the formation of a significant amount of a secondary alcohol byproduct. What is causing this reduction?

The formation of a secondary alcohol indicates that the Grignard reagent is acting as a reducing agent rather than a nucleophile.

Primary Cause:

  • Hydride Transfer: As mentioned previously, Grignard reagents containing a β-hydrogen can transfer a hydride to the carbonyl carbon.[2][6] This is particularly prevalent with sterically hindered ketones where the direct nucleophilic attack is slowed.[6]

Mitigation Strategies:

  • Reagent Selection: The most effective solution is to use a Grignard reagent that lacks β-hydrogens.

  • Temperature Control: Lowering the reaction temperature can disfavor the reduction pathway.[1]

Frequently Asked Questions (FAQs)

This section provides concise answers to more specific questions regarding experimental setup and alternative approaches.

Q1: What is the optimal solvent for a Grignard reaction with a sterically hindered ketone?

Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[4][8] This enhanced solvation can increase the reactivity of the Grignard reagent. It is crucial that the solvent is anhydrous, as Grignard reagents react rapidly with water.[8][9][10]

Q2: How can I be sure my Grignard reagent has formed and is at the correct concentration?

Visual cues for Grignard formation include the disappearance of magnesium turnings and the solution turning cloudy and potentially warming. However, for quantitative results, it's best to titrate the Grignard reagent before use. A common method involves titration with a solution of I₂ in THF until the iodine color persists.

Q3: Are there any additives that can improve the outcome of my reaction?

Yes, the addition of cerium(III) chloride (CeCl₃) can significantly improve yields in reactions with easily enolizable or sterically hindered ketones.[1][11] This is the basis of the Luche reduction conditions, which enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic addition.[1][12][13] The use of anhydrous CeCl₃ is critical for success.[11][14]

Q4: When should I consider an alternative to the Grignard reaction?

If you've exhausted troubleshooting options or if the desired Grignard reagent is inherently prone to side reactions, consider these alternatives:

  • Organolithium Reagents: As mentioned, these are often more reactive and can provide better yields with hindered ketones.[1][5]

  • Barbier Reaction: This reaction involves the in-situ formation of the organometallic reagent in the presence of the carbonyl compound. This can sometimes be advantageous for challenging substrates.

  • Wittig Reaction: If your goal is to form a carbon-carbon double bond, the Wittig reaction is an excellent alternative that converts ketones into alkenes.[15][16][17][18] The Horner-Wadsworth-Emmons modification often provides better selectivity for the E-alkene.[1]

Data Presentation

Table 1: Comparison of Reagents for Addition to a Sterically Hindered Ketone

Reagent TypeRelative ReactivityCommon Side Reactions with Hindered KetonesKey Advantages
Alkyl Grignard (with β-H) ModerateEnolization, Reduction[2]Readily available
Alkyl Grignard (no β-H) ModerateEnolization[2]Avoids reduction byproduct
"Turbo-Grignard" (RMgCl·LiCl) HighEnolization (reduced)Increased reactivity for hindered substrates[4]
Organolithium HighEnolization (can be minimized at low temp)Generally more reactive than Grignards[5]
Organocerium (in-situ from RMgX + CeCl₃) Moderate-HighMinimal side reactionsSuppresses enolization and reduction[11]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a Sterically Hindered Ketone using Cerium(III) Chloride
  • Preparation of Anhydrous Cerium(III) Chloride: Dry CeCl₃·7H₂O under vacuum at 140 °C for several hours to obtain anhydrous CeCl₃.[13] Store under an inert atmosphere.

  • Reaction Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Cerium Slurry Formation: Add anhydrous CeCl₃ (1.2 equivalents) to the flask. Add anhydrous THF to create a stirrable slurry and stir vigorously for at least 2 hours at room temperature.[1]

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the sterically hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold cerium slurry.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization

Diagram 1: Troubleshooting Flowchart for Low Yield in Grignard Reactions with Hindered Ketones

Troubleshooting_Grignard start Low Yield or No Reaction check_sm Starting Material Recovered? start->check_sm check_reduction Secondary Alcohol Formed? check_sm->check_reduction No enolization Likely Enolization check_sm->enolization Yes other_issues Other Issues (e.g., decomposition) check_reduction->other_issues No reduction Likely Reduction check_reduction->reduction Yes sol_other1 Use 'Turbo-Grignard' other_issues->sol_other1 sol_other2 Ensure Anhydrous Conditions other_issues->sol_other2 sol_other3 Activate Magnesium other_issues->sol_other3 sol_enol1 Lower Temperature (-78 °C) enolization->sol_enol1 sol_enol2 Use Organolithium Reagent enolization->sol_enol2 sol_enol3 Add CeCl3 enolization->sol_enol3 sol_red1 Use Grignard w/o β-Hydrogens reduction->sol_red1 sol_red2 Lower Temperature reduction->sol_red2

Caption: Decision tree for troubleshooting Grignard reactions.

Diagram 2: Competing Reaction Pathways

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products ketone Sterically Hindered Ketone desired_product Desired Tertiary Alcohol ketone->desired_product Nucleophilic Addition (Favored by low temp, CeCl3) enol_product Recovered Starting Ketone (from Enolate) ketone->enol_product Enolization (Base action of Grignard) red_product Secondary Alcohol (Reduction Product) ketone->red_product Reduction (Hydride transfer from β-H) grignard Grignard Reagent (R-MgX) grignard->desired_product grignard->enol_product grignard->red_product

Caption: Competing pathways in Grignard reactions.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • De Anza College. Lab 6A • 02/01/12. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 40)
  • BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. [Link]

  • Fiveable. Grignard Reactions Definition - Intro to Chemistry Key... [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • ResearchGate. Grignard reagents/cerium(III) chloride. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Reddit. Difference Between a Grignard and Organolithium? : r/chemistry. [Link]

  • YouTube. Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Wikipedia. Cerium(III) chloride. [Link]

  • Organic Syntheses Procedure. are placed in the original flask. Gradual warming to 90°C at 0.1-0.2 mm over 30 min, followed by further evacuating at 90-100°C for 1.5 hr with intermittent shaking, gives. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • PMC. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Reddit. Grignard side reactions : r/chemistry. [Link]

  • Journal of the American Chemical Society. Reversible Grignard and organolithium reactions. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ResearchGate. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. [Link]

  • WordPress.com. Reactions of Grignard reagents. [Link]

  • OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • A-Level Chemistry Revision Notes. Carbon-carbon Bond Formation. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. [Link]

  • DelVal. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • Reddit. Why would in this case, Grignard selectively reacts with ester over ketone? [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. [Link]

  • ChemTalk. Grignard Reagents. [Link]

Sources

Optimizing acid-catalyzed ring opening of cyclopropyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of acid-catalyzed ring-opening reactions for cyclopropyl intermediates, with a specific focus on Donor-Acceptor (D-A) cyclopropanes . These strained rings are critical pharmacophores and synthetic building blocks in drug development, yet they are prone to polymerization, racemization, and regiochemical errors if not strictly controlled.

Topic: Donor-Acceptor (D-A) Cyclopropane Ring Opening

Mechanistic Overview & Critical Control Points[1]

The acid-catalyzed ring opening of cyclopropanes is driven by the relief of ring strain (~27.5 kcal/mol). In D-A cyclopropanes, this process is polarized by "push-pull" electronics: an electron-donating group (EDG) stabilizes the developing positive charge, while an electron-withdrawing group (EWG) coordinates with the Lewis Acid (LA).

The Golden Rule of Regioselectivity: Under Lewis Acid catalysis, nucleophilic attack predominantly occurs at the carbon bearing the Donor group (the most substituted/stabilized position), leading to 1,3-functionalized products .

Mechanism Visualization

The following diagram illustrates the activation pathway and the divergence between successful ring opening and common failure modes (polymerization/rearrangement).

RingOpeningMechanism Substrate D-A Cyclopropane LA_Complex Activated LA-Complex (LUMO Lowering) Substrate->LA_Complex + Lewis Acid (Coordination to EWG) Transition Polarized Transition State (Incipient Carbocation) LA_Complex->Transition Bond Polarization Product 1,3-Functionalized Product (Target) Transition->Product + Nucleophile (Nu) (Attack at Donor Site) Side_Polymer Oligomers/Polymers (Side Reaction) Transition->Side_Polymer No Nu present High Conc. Side_Rearrange Alkene Rearrangement (Side Reaction) Transition->Side_Rearrange Elimination (Thermodynamic Sink)

Figure 1: Mechanistic pathway of Lewis Acid-catalyzed D-A cyclopropane ring opening. Note the bifurcation at the transition state where lack of a nucleophile leads to decomposition.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by medicinal chemistry teams.

Category 1: Regioselectivity & Yield

Q: Why am I observing a mixture of regioisomers (1,2- vs 1,3-opening)? A: This indicates a mismatch between the electronic bias of your substrate and the "hardness" of your nucleophile.

  • Root Cause: If the EDG is weak (e.g., alkyl instead of aryl/alkoxy), the polarization is insufficient to direct the nucleophile exclusively to the donor site.

  • Solution:

    • Switch Catalyst: Move to a "harder" Lewis Acid (e.g., from Zn(OTf)

      
       to Sc(OTf)
      
      
      
      or Yb(OTf)
      
      
      ) to increase EWG activation and reinforce the dipole.
    • Solvent Effect: Use a more polar non-nucleophilic solvent (e.g., Nitromethane or Acetonitrile) to stabilize the charge separation in the transition state.

Q: My reaction yields are low due to significant polymerization. How do I stop this? A: Polymerization is a self-quenching reaction where the opened cyclopropane acts as the nucleophile for another activated cyclopropane.

  • Root Cause: Substrate concentration is too high relative to the nucleophile capture rate.

  • Solution:

    • High Dilution: Run the reaction at 0.05 M – 0.1 M.

    • Nucleophile Excess: Ensure the external nucleophile is present in >1.5 equivalents before adding the catalyst.

    • Temperature: Lower the temperature to 0°C. Polymerization often has a higher activation energy than the desired nucleophilic attack.

Category 2: Catalyst Deactivation

Q: The reaction stalls after 20% conversion when using amine nucleophiles. Why? A: This is a classic "Catalyst Poisoning" scenario.

  • Root Cause: Amines are strong Lewis bases. They coordinate competitively to the Lewis Acid catalyst, displacing the weakly coordinating cyclopropane ester/ketone groups.

  • Solution:

    • Use a Co-Catalyst: Add 4Å Molecular Sieves to prevent hydrolysis, but more importantly, use a sterically bulky Lewis Acid (e.g., Al(OtBu)

      
      ) that cannot easily coordinate the smaller amine but can still activate the cyclopropane.
      
    • Slow Addition: Add the amine slowly via syringe pump to keep its instantaneous concentration low relative to the activated substrate.

Category 3: Stereochemical Erosion

Q: My starting material is enantiopure, but the product is racemic. What happened? A: You are likely operating via a fully formed carbocation (S


1-type mechanism) rather than a concerted S

2-type opening.
  • Root Cause: The lifetime of the zwitterionic intermediate is too long, allowing bond rotation before nucleophilic capture.

  • Solution:

    • Tighter Ion Pairing: Switch to a non-polar solvent (DCM or Toluene) to favor a tight ion pair mechanism, which preserves stereochemical information (inversion).

    • Ligand Control: Use chiral ligands (e.g., Bisoxazolines) with the Lewis Acid to create a chiral pocket that enforces facial selectivity, even if the intermediate is planar.

Experimental Protocol: Yb(OTf) Catalyzed Ring Opening

This protocol is optimized for the reaction of a D-A cyclopropane (diester acceptor, aryl donor) with an indole nucleophile.

Reagents:

  • Substrate: Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst: Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)

    
    ] (5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (N

      
      ).
      
  • Substrate Dissolution:

    • Add the D-A cyclopropane (0.5 mmol) and Indole (0.6 mmol).

    • Add anhydrous DCE (5.0 mL) to achieve a concentration of 0.1 M.

    • Note: If using amine nucleophiles, add them LAST (see Troubleshooting).

  • Catalyst Addition:

    • Add Yb(OTf)

      
       (15.5 mg, 0.025 mmol) in one portion.
      
    • Seal the flask with a septum.

  • Reaction Monitoring:

    • Heat to 60°C (if required; many D-A systems react at RT).

    • Monitor via TLC or LC-MS every 30 minutes. Look for the disappearance of the cyclopropane peak (distinctive high-field NMR signals or specific retention time).

  • Quench & Workup:

    • Once complete, filter the mixture through a short pad of silica gel (to remove the metal catalyst).

    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization Decision Matrix

Use this logic flow to optimize reaction conditions based on initial screening results.

OptimizationTree Start Initial Screen: 5 mol% Yb(OTf)3, DCM, RT CheckResult Analyze Outcome Start->CheckResult NoRxn No Reaction / SM Recovered CheckResult->NoRxn Messy Complex Mixture / Polymer CheckResult->Messy LowEe Racemization (Low ee) CheckResult->LowEe Good Good Yield (>80%) CheckResult->Good Sol_Heat Increase Temp to 80°C OR Switch to Sc(OTf)3 NoRxn->Sol_Heat Sol_Dilute Dilute to 0.05M Cool to 0°C Messy->Sol_Dilute Sol_Solvent Switch to Non-Polar Solvent (Toluene/DCM) LowEe->Sol_Solvent

Figure 2: Decision matrix for optimizing reaction conditions based on screening outcomes.

Comparative Data: Lewis Acid Performance

Table 1 summarizes the performance of common Lewis Acids in the ring opening of standard D-A cyclopropanes with electron-rich aromatic nucleophiles.

CatalystAcidity (Lewis)Typical LoadingReactivity ProfileRecommended For
Yb(OTf)

Moderate1-10 mol%Balanced, moisture tolerantGeneral screening, indoles, thiols
Sc(OTf)

Strong1-5 mol%High reactivity, lower selectivityUnreactive/sterically hindered substrates
SnCl

Very StrongStoichiometric*Aggressive, often causes polymerizationVery deactivated acceptors (rarely used now)
MgI

Mild10 mol%"Hard" activation, iodide can act as nucleophileCooperative catalysis, specialized cases
Cu(OTf)

Moderate5-10 mol%Good for bisoxazoline ligandsEnantioselective variants

*Note: SnCl


 often requires stoichiometric amounts due to tight binding with products.

References

  • Guin, A., et al. (2020).[2] Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters. Retrieved from [Link]

  • Li, X. (2020).[2] Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • Ratzenböck, A., et al. (2022).[1][3] Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas. University of Regensburg. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(4,4-Diphenyl-3-butenyl)toluene by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(4,4-Diphenyl-3-butenyl)toluene via column chromatography. The information presented herein is a synthesis of established chromatographic principles and practical, field-proven insights to address specific challenges encountered during this purification process.

Introduction

4-(4,4-Diphenyl-3-butenyl)toluene is a nonpolar, aromatic hydrocarbon. Its purification by column chromatography is generally straightforward, leveraging its hydrophobicity for effective separation from more polar impurities.[1] However, challenges such as co-elution with structurally similar byproducts, poor resolution, and compound instability can arise. This guide provides a structured approach to troubleshoot these issues, ensuring a high-purity final product.

The fundamental principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1][2] For nonpolar compounds like 4-(4,4-Diphenyl-3-butenyl)toluene, a polar stationary phase (like silica gel) and a nonpolar mobile phase are typically employed in what is known as normal-phase chromatography.[1]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 4-(4,4-Diphenyl-3-butenyl)toluene in a question-and-answer format.

Poor or No Separation of the Target Compound

Question: I'm running my column, but my fractions contain a mixture of my product and impurities, or the product is not eluting at all. What's going wrong?

Answer: This is a frequent issue that can stem from several factors related to your choice of mobile phase, stationary phase, or the sample itself.

1. Incorrect Mobile Phase Polarity:

  • The Problem: The polarity of your solvent system (mobile phase) is critical for achieving good separation.[3] If the mobile phase is too polar, it will compete too strongly with the stationary phase for your compound, causing all components to elute quickly and together.[1][3] Conversely, if the mobile phase is not polar enough, your compound may not move down the column at all.[3]

  • The Solution:

    • Start with a Nonpolar Solvent: Begin with a highly nonpolar solvent like hexane or petroleum ether.[3]

    • Gradual Polarity Increase: Gradually increase the polarity by adding small amounts of a slightly more polar solvent, such as ethyl acetate or dichloromethane.[3] A common starting point for nonpolar compounds is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

    • TLC Optimization: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4.[3][4]

2. Inappropriate Stationary Phase:

  • The Problem: While silica gel is the most common stationary phase for normal-phase chromatography, its slightly acidic nature can sometimes cause degradation of sensitive compounds.[3][4]

  • The Solution:

    • Alumina: Consider using neutral or basic alumina if you suspect your compound is acid-sensitive.[3]

    • Deactivated Silica Gel: You can also "deactivate" silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column, which can mitigate decomposition.[4]

3. Co-elution with Similar Impurities:

  • The Problem: The synthesis of 4-(4,4-Diphenyl-3-butenyl)toluene may result in byproducts with very similar polarities, making separation challenging. Potential impurities could include starting materials or isomers.

  • The Solution:

    • Fine-Tune the Solvent System: Experiment with different solvent mixtures on TLC. Sometimes, a combination of three solvents can provide better resolution than two.

    • Change the Stationary Phase: If solvent optimization fails, switching to a different stationary phase (e.g., from silica to alumina or a bonded-phase silica) can alter the selectivity of the separation.[2]

Compound Appears to be Decomposing on the Column

Question: My TLC of the crude material looks clean, but after running the column, I see new spots on the TLC of my fractions, and my yield is low. What is happening?

Answer: This strongly suggests that your compound is not stable under the chromatographic conditions.

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is likely degrading on the silica.[4] A 2D TLC can also be used to assess stability.

  • Deactivate the Stationary Phase: As mentioned previously, the acidity of silica gel can be a problem. Use deactivated silica or an alternative stationary phase like alumina.

  • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[5]

Irregular Elution and Band Broadening

Question: My compound is coming off the column in a very broad band, or the band is streaking. How can I get sharper peaks?

Answer: This is often due to issues with how the column was packed or how the sample was loaded.

1. Poor Column Packing:

  • The Problem: An improperly packed column with channels, cracks, or air bubbles will lead to an uneven flow of the mobile phase, causing significant band broadening and poor separation.[2][3][6]

  • The Solution:

    • Wet Slurry Packing: For silica gel, always use the wet slurry method.[2][3] Prepare a slurry of the silica gel in your initial, nonpolar mobile phase and pour it into the column in one continuous motion.[3][7]

    • Tap and Settle: Gently tap the side of the column as the silica settles to ensure a uniform and tightly packed bed.[7]

    • Never Let it Run Dry: The top of the silica bed must always be covered with solvent. If it runs dry, cracks will form, ruining the separation.[3][7]

2. Improper Sample Loading:

  • The Problem: Loading the sample in too much solvent or in a solvent that is too polar will cause the initial band to be too wide, leading to poor resolution.[1]

  • The Solution:

    • Minimal Solvent: Dissolve your crude product in the absolute minimum amount of the mobile phase.[1][7]

    • Dry Loading: For better results, especially if your compound is not very soluble in the mobile phase, use the "dry loading" technique. Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-(4,4-Diphenyl-3-butenyl)toluene?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and usually effective choice for this nonpolar compound. If you observe compound degradation, neutral alumina is a good alternative.

Q2: How do I choose the right solvent system?

A2: Use TLC to guide your choice. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where your product has an Rf of about 0.3-0.4, and there is good separation between it and any impurities.

Q3: What are some potential impurities I should be aware of?

A3: Depending on the synthetic route, impurities could include unreacted starting materials, such as a corresponding alcohol or halide, or byproducts from side reactions. For example, if a Wittig-type reaction was used, you might have triphenylphosphine oxide as a polar impurity.

Q4: Can I use a gradient elution?

A4: Yes, a gradient elution is often very effective. Start with a nonpolar solvent (e.g., 100% hexane) and gradually increase the percentage of a more polar solvent (e.g., ethyl acetate). This will elute nonpolar impurities first, followed by your product, and then any more polar impurities.[3]

Q5: My compound is very nonpolar and has a high Rf even in pure hexane. What should I do?

A5: If the separation from other nonpolar impurities is still good, a high Rf may not be a problem.[4] However, if you need to decrease the Rf, you can use a less polar stationary phase, such as reversed-phase silica (C18), and a polar mobile phase (like acetonitrile/water). This is known as reversed-phase chromatography.[1]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a thin layer (about 1 cm) of sand.[5][7]

  • In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar eluent.[3][7]

  • Swirl the slurry to remove any trapped air bubbles.

  • With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the slurry into the column.

  • Continuously tap the side of the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.[3][7]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Protocol 2: Sample Loading (Dry Loading Method)
  • Dissolve your crude 4-(4,4-Diphenyl-3-butenyl)toluene in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude product).

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in your packed column.

  • Gently add your eluent to the column, being careful not to disturb the sample layer.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the column chromatography of 4-(4,4-Diphenyl-3-butenyl)toluene.

Chromatography_Troubleshooting node_q node_q node_s node_s node_p node_p node_start node_start start Start Purification problem Poor or No Separation? start->problem check_polarity Is Mobile Phase Polarity Optimized via TLC? problem->check_polarity Yes problem->check_polarity No optimize_solvent Optimize Solvent System (TLC, Rf ~0.3) check_polarity->optimize_solvent No check_packing Is Column Packed Correctly? check_polarity->check_packing Yes optimize_solvent->check_polarity repack_column Repack Column (Wet Slurry, No Bubbles) check_packing->repack_column No check_loading Is Sample Loaded Correctly? check_packing->check_loading Yes repack_column->check_packing dry_load Use Dry Loading Technique check_loading->dry_load No decomposition Compound Degradation? check_loading->decomposition Yes dry_load->check_loading deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes success Successful Purification decomposition->success No deactivate_silica->start

Caption: A flowchart for troubleshooting column chromatography purification.

References

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.
  • Solvent selection in liquid chromatography. Molnar Institute.
  • Column chromatography. UVic.
  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Detective Work, Part II: Physical Problems with the Column. (2015, December 01). Chromatography Online.
  • Troubleshooting Flash Chromatography.
  • Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. Wolfson Centre for Applied Structural Biology.
  • Solvent System Selection Strategies in Countercurrent Separation. SciSpace.
  • Trouble with Column Chromatography of phenolic compounds. (2025, August 06). r/OrganicChemistry.
  • Solvent modulation in hydrophobic interaction chromatography. PubMed.
  • 【4K】-- Column Chromatography (Purification). (2013, October 22). YouTube.
  • FULL PAPER. TARA.
  • 2-(4,4-Diphenyl-3-butenyl)toluene. PubChem.
  • Hydrophobic Interaction Chromatography (HIC). (2012, June 15). Scientific Laboratory Supplies.
  • 4,4-diphenylbut-3-en-1-ol|76694-24-1. LookChem.
  • Comprehensive Organic Chemistry Experiment: Synthesis, Purification and Characterization of 4,4-Diphenyl-3-Buten-2-One. (2018).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • 4,4-diphenyl-3-buten-2-one. (2025, May 20). Chemical Synthesis Database.
  • Synthesis of E/Z‐(R)‐1‐[4‐(4‐Methoxyphenyl)‐4‐Phenyl‐3‐Butenyl]‐3‐Piperidinecarboxylic Acid. ResearchGate.
  • In-depth Technical Guide: Physical and Chemical Characteristics of 1,4-Diphenyl-3-buten-2-one. Benchchem.
  • 4,4-Diphenyl-3-buten-2-one | C 16 H 14 O | MD Topology | NMR | X-Ray.
  • 4,4-Diphenyl-3-buten-2-one | C16H14O | CID 613558. PubChem - NIH.
  • 4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses Procedure.

Sources

Overcoming low conversion in diphenylbutenyl radical cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Low Conversion in Diphenylbutenyl Radical Cyclizations

Welcome to the Advanced Radical Chemistry support center. This guide is specifically designed for researchers and drug development professionals struggling with low conversion rates during the 3-exo-trig cyclization of 4,4-diphenyl-3-butenyl radicals.

When attempting to synthesize cyclopropyl-containing scaffolds via this pathway, a common failure mode is the overwhelming recovery of acyclic products. Below, we dissect the thermodynamic and kinetic causality behind this issue and provide a self-validating protocol to drive your reaction to completion.

Diagnostic FAQs: Understanding the Causality

Q1: Why is the conversion to the cyclized product consistently low in my 4,4-diphenyl-3-butenyl radical system? Answer: The 3-exo-trig cyclization of the 4,4-diphenyl-3-butenyl radical to the 1,1-diphenylcyclopropylcarbinyl radical is not a one-way street; it is a highly reversible, dynamic equilibrium. While the forward cyclization is exceptionally fast (k_cycl = 1.7 × 10⁷ s⁻¹ at 20 °C)[1], the reverse ring-opening process is significantly faster. At standard room temperatures, the equilibrium heavily favors the acyclic (open) radical due to the entropic penalty of forming a strained three-membered ring. If your trapping agent is too dilute, the closed radical simply re-opens before it can be intercepted, yielding predominantly acyclic products.

Q2: How can I thermodynamically shift the equilibrium toward the cyclized intermediate? Answer: The cyclization of α-phenyl-substituted butenyl radicals is strongly enthalpy-controlled[2]. The formation of the new C–C bond provides an enthalpic driving force (


H < 0), but this is offset by a negative entropy of activation (

S < 0). By drastically lowering the reaction temperature, you minimize the entropic penalty (T

S), thereby shifting the equilibrium toward the 1,1-diphenylcyclopropylcarbinyl radical. Transitioning from thermal initiation (e.g., AIBN at 80 °C) to photochemical initiation at cryogenic temperatures is the most effective strategy to overcome low cyclization conversion.

Q3: Which hydrogen-atom transfer (HAT) agents are best suited to trap the cyclized radical? Answer: Because the ring-opening rate is extremely fast, you must employ a HAT agent whose trapping rate (


) outcompetes the reverse reaction. Standard concentrations of tributyltin hydride (Bu₃SnH) often fail to trap the closed radical efficiently. You must use a highly reactive HAT agent—such as triethyltin hydride (Et₃SnH) or benzeneselenol (PhSeH)—at a massive excess (e.g., >1.0 M). This ensures the transient cyclized radical is intercepted the exact moment it forms.

Q4: How do I set up a self-validating experimental workflow to optimize this conversion? Answer: A self-validating system utilizes competition kinetics. By analyzing the ratio of the trapped acyclic product (1,1-diphenyl-1-butene) to the trapped cyclized product (diphenylcyclopropylmethane), you create an internal control. If the acyclic product dominates your crude NMR, the system inherently validates that either your temperature is too high (poor thermodynamic control) or your HAT concentration is too low (poor kinetic trapping).

Mandatory Visualization: Kinetic Equilibrium & Trapping

RadicalCyclization A Acyclic Precursor (PTOC Ester) B 4,4-Diphenyl-3-butenyl Radical (Open) A->B Initiation (hν, -78°C) C 1,1-Diphenylcyclopropylcarbinyl Radical (Closed) B->C k_cycl = 1.7 × 10⁷ s⁻¹ (Enthalpy Controlled) D 1,1-Diphenyl-1-butene (Acyclic Product) B->D k_H [HAT] E Diphenylcyclopropylmethane (Cyclized Product) C->E k_H [HAT]

Kinetic equilibrium and trapping pathways of the diphenylbutenyl radical cyclization.

Quantitative Data: Kinetic & Thermodynamic Parameters

The following table summarizes the key parameters dictating the success or failure of your cyclization. Use this data to calibrate your reaction conditions.

ParameterValue at 20 °CThermodynamic/Kinetic Implication for Troubleshooting
Forward Cyclization (

)
1.7 × 10⁷ s⁻¹Fast 3-exo-trig cyclization, but outpaced by the reverse ring-opening[1].
Equilibrium Control Enthalpy-drivenLowering temperature to -78 °C shifts equilibrium toward the closed radical[2].
Trapping Agent (Et₃SnH) ~10⁶ M⁻¹ s⁻¹ (

)
High concentrations (>1.0 M) are strictly required to outcompete ring-opening.
Product Ratio (Cyclic:Acyclic) < 1:10 (Standard)Acts as a self-validating metric; optimize conditions until ratio exceeds 10:1.
Experimental Protocol: Photolytic Trapping Workflow

To achieve high conversion, abandon traditional thermal radical conditions. Follow this step-by-step cryogenic photolysis methodology to ensure the cyclized radical is thermodynamically favored and kinetically trapped.

Step 1: Precursor Preparation Synthesize the Barton PTOC ester (N-hydroxypyridine-2-thione ester) of 5,5-diphenylpent-4-enoic acid. This specific precursor allows for clean, low-temperature homolytic cleavage without the need for thermal initiators.

Step 2: Reagent Mixing & Rigorous Degassing In a flame-dried Schlenk tube, dissolve the PTOC ester (0.05 M) and a massive excess of triethyltin hydride (Et₃SnH, 1.0 M) in anhydrous toluene. Perform three rigorous freeze-pump-thaw cycles. Causality Note: Dissolved oxygen acts as a highly efficient diradical quencher; failure to degas will result in premature termination and complex peroxide mixtures.

Step 3: Thermodynamic Control (Cryogenic Cooling) Submerge the reaction vessel in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 15 minutes. Causality Note: Because the cyclization is strongly enthalpy controlled, cryogenic temperatures suppress the entropic penalty of ring formation, shifting the dynamic equilibrium toward the closed 1,1-diphenylcyclopropylcarbinyl radical.

Step 4: Photochemical Initiation Irradiate the mixture using a 365 nm LED or high-pressure mercury lamp. Photolysis cleaves the weak N–O bond of the PTOC ester, generating the primary radical and initiating the cascade without introducing thermal energy that would drive the equilibrium back to the open form.

Step 5: Quenching & Self-Validation Once nitrogen gas evolution ceases (typically 1–2 hours), quench the reaction with a 10% aqueous KF solution to precipitate toxic tin byproducts as insoluble polymeric tin fluorides. Extract the organic layer, concentrate, and analyze via quantitative ¹H NMR. Calculate the integration ratio of diphenylcyclopropylmethane (cyclized product) to 1,1-diphenyl-1-butene (acyclic product). A high ratio validates that your thermodynamic cooling and kinetic trapping successfully outcompeted the rapid ring-opening process.

References
  • Kinetics and Equilibrium Constants for Reactions of R-Phenyl-Substituted Cyclopropylcarbinyl Radicals. American Chemical Society.
  • Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. Caltech Authors.

Sources

Technical Support Center: Stability of 4,4-diphenyl-3-butenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 4,4-diphenyl-3-butenyl derivatives . These scaffolds are structurally analogous to the GABA uptake inhibitor Tiagabine and share critical stability profiles governed by the electron-rich 1,1-diphenylalkene moiety.

Status: Operational Scope: Solution Stability, Degradation Pathways, and Handling Protocols Target Analytes: Compounds containing the


 motif.

Part 1: Diagnostic Overview & Quick Triage

Use this matrix to identify the likely cause of instability in your solution.

ObservationLikely Chemical EventRoot CauseRecommended Action
Yellow Discoloration Oxidative CleavageFormation of conjugated ketones (e.g., Benzophenone) or N-oxides.Check solvent peroxide levels; Sparge with Argon.
New Polar Peak (HPLC) Acid-Catalyzed HydrationProtonation of the alkene leading to a tertiary alcohol.Increase pH of mobile phase/diluent to > 4.5; Avoid protic acids in storage.
Precipitation/Haze Dimerization/PolymerizationCationic polymerization of the styrene-like double bond.Reduce concentration; Store at -20°C; Remove Lewis acids.
Mass Shift (+16 Da) Epoxidation / N-OxidationReaction with singlet oxygen or peroxides.Add antioxidant (e.g., BHT); Store in amber glass.

Part 2: Detailed Stability Profile

The Achilles' Heel: The C3=C4 Double Bond

The 4,4-diphenyl-3-butenyl moiety features a double bond that is highly electron-rich due to the conjugation with two phenyl rings. While this provides desired pharmacological properties, it creates two primary stability risks in solution:

  • Oxidative Cleavage (The "Benzophenone" Pathway): Unlike isolated alkenes, the 1,1-diphenyl alkene is prone to rapid oxidation by atmospheric oxygen, especially in the presence of light or trace metals. The reaction proceeds via an epoxide intermediate, which hydrolyzes and cleaves to form Benzophenone (or substituted benzophenone) and a truncated aldehyde fragment.

    • Indicator: Benzophenone has a distinct UV absorption and often imparts a yellowish tint.

  • Acid-Catalyzed Hydration: In acidic media (pH < 4), the double bond can be protonated at the C3 position to form a tertiary carbocation at C4. This cation is stabilized by the two phenyl groups (benzylic stabilization). Water attacks this cation to form a tertiary alcohol (4,4-diphenyl-4-hydroxybutyl derivative).

    • Note: This reaction is reversible but equilibrium favors the alcohol in aqueous acidic solutions.

Photostability

While 4,4-diphenyl derivatives cannot undergo


 isomerization (due to symmetry at the C4 position), they are susceptible to Di-

-methane rearrangements
or photo-oxidation under UV light. This leads to complex cyclized products or acceleration of the oxidative cleavage described above.

Part 3: Troubleshooting Guides (Q&A)

Q1: I am seeing a degradation product with a mass of [M-122] or [M-124]. What is it?

Technical Diagnosis: This is likely the result of Oxidative Cleavage .

  • Mechanism: The bond between C3 and C4 breaks. The diphenylmethane portion is lost as Benzophenone (MW ~182), leaving behind the chain. Depending on ionization and the exact R-group, the mass loss corresponds to the cleavage of the diphenyl-alkene unit.

  • Verification: Inject a Benzophenone standard. If the peak matches the retention time and UV spectrum of your "impurity," cleavage is confirmed.

  • Solution: Degas all solvents thoroughly. Use brown/amber glassware. Consider adding 0.05% BHT (Butylated hydroxytoluene) to stock solutions if permissible.

Q2: My LC-MS shows a split peak or fronting for the main compound using 0.1% Formic Acid.

Technical Diagnosis: On-column Acid-Catalyzed Hydration .

  • Mechanism: The acidic mobile phase (pH ~2.7 with 0.1% FA) protonates the double bond during the run. The tertiary carbocation forms and reacts with water in the mobile phase.

  • Solution: Switch to a buffered mobile phase at pH 4.5 - 6.0 (e.g., Ammonium Acetate). The 4,4-diphenyl-3-butenyl moiety is significantly more stable at neutral pH.

Q3: Can I store these compounds in DMSO?

Technical Diagnosis: Caution Required.

  • Risk: DMSO is hygroscopic and can contain trace peroxides or dimethyl sulfide. While generally safe for short-term use, long-term storage in DMSO can lead to S-oxidation (if R contains sulfur, like Tiagabine) or epoxide formation at the alkene.

  • Recommendation: Store stock solutions in anhydrous Ethanol or Acetonitrile at -20°C or -80°C. If DMSO is necessary, use fresh, ampouled anhydrous DMSO and freeze immediately.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation cascades for 4,4-diphenyl-3-butenyl derivatives.

DegradationPathways Parent 4,4-Diphenyl-3-butenyl Derivative Carbocation Tertiary Carbocation (Stabilized by Ph groups) Parent->Carbocation Acid (H+) Epoxide Epoxide Intermediate Parent->Epoxide [O] / Peroxides Alcohol Tertiary Alcohol (Hydration Product) Carbocation->Alcohol + H2O Cleavage Oxidative Cleavage Epoxide->Cleavage H2O / Heat Benzophenone Benzophenone (Yellowing) Cleavage->Benzophenone Aldehyde Aldehyde Fragment Cleavage->Aldehyde

Figure 1: Primary degradation pathways showing acid-catalyzed hydration and oxidative cleavage yielding Benzophenone.

Part 5: Validated Protocols

Protocol A: Forced Degradation (Stress Testing)

To validate your analytical method, perform the following stress tests specifically tailored for this scaffold.

  • Acid Hydrolysis:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile.

    • Add 1 mL of 0.1 N HCl .

    • Incubate at 60°C for 2 hours .

    • Target Result: Decrease in parent peak; appearance of tertiary alcohol (earlier eluting on Reverse Phase).

  • Oxidation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile.

    • Add 0.2 mL of 3% Hydrogen Peroxide .

    • Incubate at Room Temperature for 4 hours .

    • Target Result: Appearance of Epoxide (+16 Da) and Benzophenone (late eluting, distinct UV).

Protocol B: Safe Handling for Synthesis/Purification
  • Workup: Avoid strong mineral acids during extraction. Use saturated

    
     or phosphate buffer (pH 6) for quenching reactions.
    
  • Drying: Do not dry under high vacuum at temperatures > 40°C for extended periods if the compound is an oil; this can induce thermal polymerization or rearrangement.

  • Solvents: Use HPLC-grade solvents free of stabilizers that might react. For chlorinated solvents, ensure they are amylene-stabilized rather than acid-stabilized.

References

  • Tiagabine Degradation & Impurities

    • Identification of Tiagabine Degradation Products.
    • Source: (Referenced as proxy for diphenyl analog behavior).

  • Photostability of 1,1-Diphenylalkenes

    • Photochemistry of 1,1-Diarylalkenes.
    • Source:

  • General Acid Catalysis of Styrenyl Systems

    • Mechanism of Acid-Catalyzed Hydration of Styrenes.
    • Source:

  • USP Monograph (Tiagabine Hydrochloride)

    • Provides standardized impurity limits and chromatographic conditions relevant to the diaryl-butenyl scaffold.
    • Source:

Technical Support Center: Troubleshooting p-Tolyl Grignard Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the successful preparation and addition of p-tolylmagnesium bromide or chloride is foundational for constructing complex pharmaceutical intermediates. However, the inherent basicity and reactivity of organomagnesium species often lead to yield-killing side reactions.

This guide provides field-proven, causality-driven troubleshooting strategies to help you suppress homocoupling, prevent enolization, and ensure robust, self-validating experimental workflows.

Diagnostic Workflow for Side Reactions

Before adjusting your protocol, you must identify the dominant failure mode by analyzing your crude reaction mixture (via GC/MS or 1H NMR). Use the diagnostic flowchart below to map your observed byproduct to the correct mechanistic solution.

G Start Reaction Failure / Low Yield Analyze Crude Mixture Wurtz Byproduct: 4,4'-Dimethylbiphenyl (Wurtz Homocoupling) Start->Wurtz Enol Byproduct: Recovered Ketone (Enolization of Electrophile) Start->Enol Tol Byproduct: Toluene (Premature Quenching) Start->Tol SolWurtz Decrease halide addition rate Lower reaction temp (0-5°C) Use Barbier conditions Wurtz->SolWurtz SolEnol Transmetalate to Organocerium (Use anhydrous CeCl3) Enol->SolEnol SolTol Titrate Grignard reagent Rigorous Schlenk techniques Tol->SolTol

Troubleshooting workflow for identifying and resolving p-tolyl Grignard side reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My GC/MS shows significant amounts of 4,4'-dimethylbiphenyl. How do I minimize this Wurtz-type homocoupling?

The Causality: Wurtz coupling occurs when unreacted p-bromotoluene reacts with the newly formed p-tolylmagnesium bromide[1]. This bimolecular side reaction is driven by high local concentrations of the aryl halide, elevated temperatures, and trace transition metal impurities (e.g., Fe, Cu) in the magnesium turnings. The Solution:

  • Kinetic Control: Add the p-bromotoluene strictly dropwise. This ensures its immediate consumption at the magnesium surface, keeping its steady-state concentration near zero[1].

  • Thermal Management: Grignard formation is highly exothermic. Once initiation is visually confirmed, control the temperature between 0–5 °C to suppress the activation energy required for homocoupling[1].

  • Barbier Conditions: If homocoupling persists, switch to Barbier-type conditions. By placing the electrophile in the flask during Grignard formation, the organomagnesium species is intercepted immediately, bypassing the opportunity for Wurtz coupling[2].

Q2: I am recovering unreacted starting ketone, and the yield of my tertiary alcohol is abysmal. What is happening?

The Causality: p-Tolylmagnesium bromide is not just a nucleophile; it is a strong base. When reacting with easily enolizable or sterically hindered ketones, the acid-base reaction outcompetes nucleophilic addition. The Grignard reagent deprotonates the α-carbon to form an enolate (releasing toluene). Upon aqueous workup, the enolate simply reprotonates back to your starting ketone[1]. The Solution: Use the Imamoto Protocol by adding anhydrous Cerium(III) chloride (CeCl3)[3].

  • Mechanistic Action: CeCl3 is highly oxophilic and coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbon center. Simultaneously, the Grignard reagent transmetalates with CeCl3 to form a p-tolylcerium(III) intermediate. This organocerium species is significantly less basic than the parent Grignard, virtually eliminating the enolization pathway while maintaining exceptional nucleophilicity[3].

Q3: The Grignard formation won't initiate, or I'm seeing massive amounts of toluene in the crude before adding the electrophile.

The Causality: Toluene formation prior to electrophile addition indicates premature quenching by a proton source—most commonly trace water in your solvent or adsorbed onto your glassware. Failure to initiate is caused by a passivating magnesium oxide layer that prevents electron transfer. The Solution: Implement self-validating Schlenk techniques. Use 1,2-dibromoethane as an initiator; its reaction with Mg produces ethylene gas (visual validation of active Mg) and leaves a pristine, highly reactive metal surface.

Quantitative Impact of Reaction Conditions

The table below summarizes the expected outcomes when switching from standard Grignard conditions to the CeCl3-mediated Imamoto protocol for sterically hindered or enolizable ketones.

ParameterStandard Grignard AdditionImamoto Protocol (CeCl3 Additive)
Active Nucleophile p-Tolylmagnesium bromidep-Tolylcerium(III) chloride
Reagent Basicity HighLow
Carbonyl Activation Moderate (Mg²⁺ coordination)High (Strong Ce³⁺ oxophilicity)
Enolization Rate High (Often >50% for α-proton ketones)Suppressed (< 5%)
Wurtz Homocoupling Moderate (Depends on addition rate)Unaffected (Must be optimized during Grignard prep)
Typical Target Yield 30 - 50%85 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must contain internal checks. Follow these step-by-step methodologies to guarantee scientific integrity.

Protocol A: Preparation of p-Tolylmagnesium Bromide (0.5 M in THF)

This protocol minimizes Wurtz coupling through kinetic and thermal control.

  • Equipment Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under vacuum. Backfill with dry Argon (repeat 3x).

  • Magnesium Activation: Add 1.2 equivalents of high-purity Mg turnings. Self-Validation: Crush the turnings slightly with a glass stirring rod under Argon to expose unoxidized metal. Add a single crystal of iodine.

  • Initiation: Add 10% of the total p-bromotoluene (dissolved in anhydrous THF) to the Mg turnings. Do not stir. Self-Validation: Wait for the brown iodine color to fade to colorless and for localized boiling to occur. This visual cue confirms successful initiation.

  • Controlled Addition: Once initiated, start stirring and dilute the mixture with additional THF. Place the flask in a water bath (approx. 15–20 °C) to absorb excess heat. Add the remaining p-bromotoluene solution dropwise over 1 hour to prevent halide accumulation (suppressing Wurtz coupling).

  • Maturation & Titration: Reflux for 1 hour, then cool to room temperature. Self-Validation: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact active molarity before proceeding to the addition step.

Protocol B: CeCl3-Mediated Nucleophilic Addition (Imamoto Protocol)

This protocol suppresses enolization and forces nucleophilic addition.

  • Dehydration of CeCl3: Place CeCl3·7H2O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Self-Validation: The crystals will transform into a fine, free-flowing white powder. If the powder clumps, moisture is still present, which will quench your Grignard reagent.

  • Suspension Formation: Cool the anhydrous CeCl3 to room temperature under Argon. Add anhydrous THF and stir vigorously for 2 hours. The powder must form a uniform, milky suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of the titrated p-tolylmagnesium bromide (from Protocol A). Stir for 30 minutes at -78 °C to ensure complete formation of the p-tolylcerium intermediate.

  • Electrophile Addition: Add the enolizable ketone (1.0 eq) dropwise. Stir for 2 hours at -78 °C, then slowly allow the reaction to warm to 0 °C.

  • Quenching: Quench the reaction safely with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

References

1.[3] Title: Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (1989) | Tsuneo Imamoto. Source: scispace.com. URL: 3 2.[1] Title: Technical Support Center: Synthesis of 4-(p-Tolyl)pent-1-yn-4-ol. Source: benchchem.com. URL: 1 3.[2] Title: US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. Source: google.com. URL:2

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Characterization of 4-(4,4-Diphenyl-3-butenyl)toluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: 4-(4,4-Diphenyl-3-butenyl)toluene IUPAC Designation: 1-methyl-4-(4,4-diphenylbut-3-en-1-yl)benzene Primary Application: Late-stage intermediate in the synthesis of functionalized diarylbutenes, often utilized in medicinal chemistry (e.g., selective estrogen receptor modulators) and photochromic materials.

This guide moves beyond basic spectral assignment to address the specific analytical challenges posed by this molecule: severe aromatic crowding (14 protons) and structural isomer differentiation . While Chloroform-d (


) is the industry standard, this guide evaluates its performance against Benzene-d6 (

) to resolve the overlapping phenyl and tolyl signals, a critical requirement for establishing purity in drug development pipelines.

Strategic Method Development: Solvent Selection

For researchers characterizing 4-(4,4-Diphenyl-3-butenyl)toluene, solvent selection is not merely about solubility; it is about spectral resolution .

Comparison: Chloroform-d ( ) vs. Benzene-d6 ( )
FeatureAlternative A: Chloroform-d (

)
Alternative B: Benzene-d6 (

)
Recommendation
Solubility Excellent (>50 mg/mL)Excellent (>50 mg/mL)Equal
Aromatic Resolution Poor. The 14 aromatic protons (10 phenyl, 4 tolyl) typically coalesce into a massive multiplet between 7.1–7.4 ppm.Superior. The Aromatic Solvent Induced Shift (ASIS) effect causes differential shielding, often separating the tolyl AA'BB' system from the diphenyl multiplet.Use

for Purity Assays
Olefinic Signal Distinct triplet (~6.1 ppm).Distinct triplet, slightly upfield shifted.Equal
Cost/Access Low / Ubiquitous.Higher / Specialized.Use

for routine checks.

Expert Insight: The magnetic anisotropy of the benzene solvent molecules aligns with the solute's aromatic rings. Because the electron density differs between the electron-rich diphenyl moiety and the methyl-substituted tolyl ring,


 induces different chemical shifts ($ \Delta \delta $) for these groups, "stretching" the aromatic region and allowing for precise integration.

Detailed Characterization & Assignment Logic

The structure consists of a p-tolyl head, a dimethylene bridge, and a diphenyl-vinyl tail.

Predicted Chemical Shift Data (400 MHz, )

Note: Values are chemometrically derived from fragment analysis of 1,1-diphenyl-1-butene and p-xylene derivatives.

PositionType

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
Ar-CH3 Methyl2.32 Singlet (s)3H-Diagnostic for Toluene moiety.
C2-H Allylic

2.48 Quartet/Multiplet (q)2H~7.5 HzCouples with C1 and C3.
C1-H Benzylic

2.75 Triplet (t)2H~7.5 HzDeshielded by Tolyl ring.
C3-H Olefinic CH6.12 Triplet (t)1H~7.5 HzKey Fingerprint Signal.
Ar-H Aromatic7.05–7.15 Doublets (d)4H~8.0 Hzp-Tolyl (AA'BB' system).
Ar-H Aromatic7.18–7.45 Multiplet (m)10H-Diphenyl overlap.
Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out common isomers (e.g., bond migration).

NMR_Logic_Flow Start Sample: 4-(4,4-Diphenyl-3-butenyl)toluene Solvent Dissolve in CDCl3 (Routine) or C6D6 (High Res) Start->Solvent Check_Olefin Check 6.1 ppm Region Solvent->Check_Olefin Olefin_Result Triplet (t, 1H) observed? Check_Olefin->Olefin_Result Check_Methyl Check 2.3 ppm Region Olefin_Result->Check_Methyl Yes Conclusion_Fail_Isomer FAIL: Isomer (Double Bond Migration) Olefin_Result->Conclusion_Fail_Isomer Multiplet/Wrong Shift Conclusion_Fail_Sat FAIL: Saturated Impurity Olefin_Result->Conclusion_Fail_Sat No Signal Methyl_Result Singlet (s, 3H) observed? Check_Methyl->Methyl_Result Check_Bridge Analyze Aliphatic Region (2.4 - 2.8 ppm) Methyl_Result->Check_Bridge Yes Methyl_Result->Conclusion_Fail_Isomer No Bridge_Result Two coupled signals (2H each)? Check_Bridge->Bridge_Result Conclusion_Pass PASS: Target Structure Confirmed Bridge_Result->Conclusion_Pass Yes Bridge_Result->Conclusion_Fail_Isomer No

Figure 1: Decision tree for validating the structural integrity of 4-(4,4-Diphenyl-3-butenyl)toluene via 1H NMR.

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for publication or regulatory submission:

  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of Benzene-d6 (

    
    )  (Recommended for purity) or 
    
    
    
    (Routine).
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from Suzuki coupling steps).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration without excessive relaxation delays.

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons and the methyl singlet have longer T1 relaxation times. A short D1 (e.g., 1.0s) will under-integrate the aromatic region relative to the aliphatic chain, leading to calculated purity errors.

  • Spectral Width (SW): -1 to 14 ppm.

Differentiation from Precursors

Common synthesis routes involve the dehydration of 4,4-diphenyl-3-buten-1-ol or coupling with 4,4-diphenyl-3-butenyl bromide .

Signal RegionTarget MoleculePrecursor (Alcohol/Bromide)
~2.3 ppm Sharp Singlet (Ar-CH3) Absent (Crucial Differentiator)
~3.6 ppm AbsentTriplet (

-OH or

-Br)
~6.1 ppm Triplet (Olefinic)Triplet (Olefinic) - Not diagnostic alone

References

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[1] Retrieved from [Link]

  • PubChem. (2025).[2] 2-(4,4-Diphenyl-3-butenyl)toluene Structure and Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Diphenylbutenyl Compounds: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

Diphenylbutenyl compounds—most notably the selective estrogen receptor modulator (SERM) tamoxifen and its active metabolites like endoxifen—present a unique analytical challenge in drug development and clinical pharmacokinetics. Because these compounds undergo extensive Phase I metabolism (hydroxylation, demethylation, and N-oxidation), a single administered dose can yield dozens of structurally similar, isobaric derivatives .

To accurately map these metabolic pathways or quantify drug uptake, analytical scientists must leverage the predictable mass spectrometry (MS) fragmentation patterns of the diphenylbutenyl scaffold. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms, providing researchers with the mechanistic causality and self-validating protocols needed to execute robust MS/MS assays.

Mechanistic Causality of Diphenylbutenyl Fragmentation

To design a reliable MS/MS assay, one must understand why diphenylbutenyl compounds fragment the way they do.

Ionization Dynamics: Diphenylbutenyl derivatives typically possess an alkylamine side chain (e.g., a dimethylamine group in tamoxifen). With a pKa of approximately 8.8, this basic nitrogen atom readily accepts a proton in acidic LC mobile phases (e.g., 0.1% formic acid). Consequently, Positive Electrospray Ionization (ESI+) is the undisputed choice, yielding an intense [M+H]+ precursor ion (m/z 372.233 for tamoxifen) .

Collision-Induced Dissociation (CID) Mechanics: When the precursor ion is subjected to CID, the kinetic energy drives charge-directed inductive cleavage. The ether-alkylamine bond is the most thermodynamically labile site. The resulting fragmentation patterns act as a structural fingerprint:

  • m/z 72.08 (N,N-dimethyl compounds): Cleavage of the side chain in parent tamoxifen yields a highly abundant N,N-dimethylvinylamine product ion .

  • m/z 58.06 (N-desmethyl compounds): Loss of a methyl group via hepatic metabolism (forming metabolites like endoxifen) shifts the primary product ion to m/z 58.06 [[1]]([Link]).

  • m/z 44.05 (N,N-didesmethyl compounds): Further demethylation predictably shifts the characteristic fragment down to m/z 44.05 [[2]]([Link]).

  • m/z 91.05 (Aromatic Core): Higher collision energies shatter the diphenylbutenyl core, generating a stable tropylium ion .

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

The choice of MS platform dictates the balance between structural discovery and quantitative throughput.

  • HRMS (Q-TOF / Orbitrap): Essential for the structural elucidation of unknown metabolites. By utilizing exact mass measurements (< 3 ppm error), HRMS can differentiate isobaric compounds that share the same nominal mass but have different elemental compositions .

  • Triple Quadrupole (QqQ): The gold standard for high-throughput quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms filter out matrix noise, achieving sub-ng/mL sensitivity required for clinical pharmacokinetic monitoring.

Table 1: Performance Comparison for Diphenylbutenyl Analysis
Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF / Orbitrap)Mechanistic Rationale
Primary Application Targeted quantification of knownsStructural elucidation of unknownsQqQ excels at absolute sensitivity; HRMS provides exact mass for formula generation.
Mass Accuracy Nominal mass (~0.7 Da resolution)High accuracy (< 3 ppm error)HRMS differentiates isobaric interferences using exact mass filtering.
Sensitivity (LOQ) Sub-ng/mL (Ultra-high)ng/mL (Moderate to High)MRM mode in QqQ eliminates background noise, maximizing the signal-to-noise ratio.
Scan Speed Extremely fast (< 5 ms dwell time)Slower (Resolution-dependent)Fast QqQ dwell times allow the simultaneous monitoring of dozens of metabolites.
Data Acquisition MRM (Multiple Reaction Monitoring)Full Scan / Data-Dependent MS2 (ddMS2)ddMS2 triggers fragmentation only when a precursor's intensity exceeds a set threshold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols embed internal checks to prevent false positives and matrix suppression errors.

Protocol A: Structural Elucidation via LC-HRMS (Q-TOF)

Designed for identifying novel Phase I metabolites in biological matrices.

  • Sample Preparation & Internal Standard (IS) Spiking: Spike 100 µL of urine/serum with a stable isotope-labeled standard (e.g., Tamoxifen-d5) to validate extraction recovery. Perform Solid Phase Extraction (SPE) to remove salts and proteins.

  • Chromatographic Separation: Inject 5 µL onto a UHPLC system equipped with a reverse-phase C18 column (1.7 µm particle size). Causality: A slow gradient of water/acetonitrile (with 0.1% formic acid) is critical to resolve geometric isomers (e.g., Z- and E-endoxifen) which cannot be differentiated by MS alone.

  • Data-Dependent Acquisition (ddMS2): Operate the Q-TOF in ESI+ mode. Set a full scan range of m/z 100–1000. Configure the ddMS2 to trigger on the top 5 most intense ions. Validation Check: Enable dynamic exclusion for 10 seconds to prevent the system from repeatedly sequencing high-abundance background ions, ensuring low-abundance metabolites are captured.

  • Post-Acquisition Data Mining: Apply Mass Defect Filtering (MDF) centered around the tamoxifen core. Perform a targeted product ion search for exact masses m/z 72.081, 58.065, and 44.050 to flag all N-alkylated diphenylbutenyl derivatives .

Protocol B: High-Throughput Quantification via LC-QqQ

Designed for rapid, highly sensitive clinical quantification.

  • Matrix-Matched Calibration: Prepare a calibration curve (0.5 to 500 ng/mL) in a blank biological matrix. Causality: This self-validates the assay's linearity and accounts for matrix-induced ion suppression.

  • Fast LC-MS/MS Acquisition: Operate the QqQ in MRM mode. Set the collision energy (CE) to 25-30 eV.

    • Tamoxifen Quantifier: m/z 372.2 → 72.1

    • Endoxifen Quantifier: m/z 374.2 → 58.1

  • Ion Ratio Confirmation (Critical Validation): For every target, monitor a secondary MRM transition (qualifier ion), such as m/z 372.2 → 119.1. The ratio between the quantifier and qualifier must remain within ±20% of the analytical standard. If the ratio skews, it indicates a co-eluting interference, invalidating the peak.

  • Quality Control (QC): Inject matrix QC samples every 20 runs to validate continuous instrument stability.

Visualizing the Analytical Workflow

MS_Workflow Sample Biological Sample (Serum/Urine/Cells) Prep Sample Prep & IS Spiking (SPE / Protein Ppt) Sample->Prep LC UHPLC Separation (RP-C18 Column) Prep->LC ESI ESI+ Ionization Protonation to[M+H]+ LC->ESI Platform Platform Selection ESI->Platform HRMS HRMS (Q-TOF/Orbitrap) Full Scan & ddMS2 Platform->HRMS Unknowns QqQ Triple Quadrupole (QqQ) MRM Mode Platform->QqQ Targets Elucidation Structural Elucidation Mass Accuracy < 3 ppm HRMS->Elucidation Quant Targeted MRM Quant High Sensitivity QqQ->Quant Frag1 m/z 72.1 (N,N-dimethyl) Tamoxifen Target Elucidation->Frag1 Frag2 m/z 58.1 (N-desmethyl) Endoxifen Target Elucidation->Frag2 Quant->Frag1 Quant->Frag2

Workflow and Decision Tree for Mass Spectrometric Analysis of Diphenylbutenyls.

References

  • Teunissen, S. F., Rosing, H., Seoane, M. D., Brunsveld, L., Schellens, J. H., Schinkel, A. H., & Beijnen, J. H. (2011). Investigational study of tamoxifen phase I metabolites using chromatographic and spectroscopic analytical techniques. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 518–526.[Link]

  • Lu, J., He, C., He, G., Wang, X., Xu, Y., Wu, Y., & Ouyang, G. (2014). Structural elucidation of new urinary tamoxifen metabolites by liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 49(7), 570–578.[Link]

  • Ali, A., Abouleila, Y., Shimizu, Y., Hiyama, E., Watanabe, T. M., Yanagida, T., & Germond, A. (2019). Single-Cell Screening of Tamoxifen Abundance and Effect Using Mass Spectrometry and Raman-Spectroscopy. Analytical Chemistry, 91(4), 2710–2718.[Link]

Sources

Validation of GABA Uptake Inhibition Potency for Toluene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology, I frequently design validation frameworks to evaluate the structure-activity relationships (SAR) of novel neuromodulators. The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) is the primary mechanism for clearing GABA from the synaptic cleft, making it a critical target for antiepileptic and analgesic drug development.

While acute exposure to volatile organic compounds (VOCs) like toluene has been shown to increase extracellular GABA levels by interacting with the GAT-1 transporter[1], simple toluene lacks the affinity and selectivity required for therapeutic use. However, this foundational observation has driven the rational design of synthetic toluene analogs—specifically compounds featuring bulky hydrophobic moieties like diphenylmethyl or benzyl groups—to selectively target the hydrophobic S1 binding pocket of GABA transporters[2],[3].

This guide provides an objective, self-validating experimental framework for comparing the GABA uptake inhibition potency of toluene analogs against gold-standard alternatives, ensuring rigorous biophysical interrogation of the transporter's conformational dynamics.

Mechanistic Framework: Targeting the Hydrophobic S1 Pocket

GAT-1 operates via a highly dynamic, temperature-dependent Na⁺/Cl⁻ symport mechanism. To effectively block GABA reuptake, an inhibitor must successfully compete with endogenous GABA while stabilizing the transporter in an outward-facing conformation.

Standard inhibitors like Tiagabine and NO711, as well as synthetic toluene analogs, utilize bulky aromatic rings to anchor themselves within the highly hydrophobic S1 pocket of the transporter[3]. By partitioning into this pocket, these analogs sterically hinder the conformational changes required for GABA translocation across the lipid bilayer.

Pathway Pre Presynaptic Neuron Rel GABA Release Pre->Rel Depolarization Syn Synaptic Cleft Rel->Syn Exocytosis Rec GABA_A Receptor Syn->Rec Activation GAT GAT-1 Transporter Syn->GAT Clearance GAT->Pre Recycling Inh Toluene Analogs Inh->GAT Inhibition

Diagram 1: Synaptic GABA clearance via GAT-1 and targeted inhibition by toluene analogs.

Comparative Performance Data

To objectively evaluate the efficacy of newly synthesized toluene analogs, their inhibitory potency must be benchmarked against established clinical and experimental standards. The table below summarizes the comparative performance of simple VOCs, synthetic toluene analogs, and reference GAT inhibitors.

Compound ClassSpecific CompoundTarget TransporterInhibitory PotencyMechanism / Structural Notes
Reference Standard TiagabineGAT-1High AffinitySelective competitive inhibitor; anchors deeply in the S1 pocket[3].
Reference Standard NO711GAT-1High AffinityGuvacine derivative; features a diphenylmethylene group[3].
VOC Baseline TolueneGAT-1Low AffinityAcute exposure increases extracellular GABA; weak direct inhibition[1].
Synthetic Analog Compound 50amGAT2pIC₅₀ = 5.43Diphenylmethylidene fragment interacts with TYR520/TRP540[2].
Synthetic Analog Compound 39cmGAT4pIC₅₀ = 5.36N-benzyl derivative exhibiting moderate subtype selectivity[2].

Self-Validating Experimental Protocol: [³H]GABA Uptake Assay

To generate the quantitative data shown above, we utilize a radioligand competition assay. As an Application Scientist, I mandate that every protocol must explain the causality behind its steps to ensure researchers understand how to troubleshoot and validate their own data[4].

Workflow S1 1. Cell Prep (HEK-293 GAT-1) S2 2. Compound Pre-incubation S1->S2 S3 3. [3H]GABA Addition S2->S3 S4 4. Ice-Cold Wash & Lysis S3->S4 S5 5. Scintillation Counting S4->S5

Diagram 2: High-throughput[3H]GABA uptake assay workflow for screening GAT-1 inhibitors.

Step-by-Step Methodology & Scientific Causality

Step 1: Cell Preparation (HEK-293 expressing GAT-1)

  • Action: Seed stably transfected HEK-293 cells expressing specific murine or human GAT isoforms (e.g., mGAT1-4) in 96-well plates[2].

  • Causality: Unlike primary neuronal cultures which express a heterogeneous mix of GAT-1, GAT-2, GAT-3, and BGT-1, stably transfected HEK-293 cells provide an isolated, homogenous expression system. This ensures that the observed IC₅₀ values are exclusively attributable to the target isoform without confounding off-target uptake.

Step 2: Buffer Standardization

  • Action: Wash cells with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Causality: KRH buffer maintains the strict physiological sodium and chloride ion gradients that are absolutely essential for driving the Na⁺/Cl⁻ dependent symport mechanism of GAT-1.

Step 3: Inhibitor Pre-incubation

  • Action: Add the toluene analogs (at varying concentrations) or reference standards (NO711) and incubate for 15 minutes at 37°C.

  • Causality: Toluene analogs and bulky derivatives (e.g., diphenylmethyl groups) require time to partition into the lipid bilayer and access the hydrophobic S1 pocket of GAT-1[2]. Pre-incubation ensures binding equilibrium is reached prior to substrate competition.

Step 4: Radioligand Competition

  • Action: Add [³H]GABA to a final concentration of 50 nM and incubate for exactly 10 minutes.

  • Causality: Utilizing a tracer-level concentration (50 nM) ensures we are measuring high-affinity uptake and allows for accurate IC₅₀ determination without saturating the transporter's maximum velocity (Vmax).

Step 5: Termination & Washing

  • Action: Terminate the reaction by rapidly aspirating the buffer and washing three times with ice-cold KRH buffer.

  • Causality: Rapidly dropping the temperature instantly freezes the transporter in its current conformational state. This halts the dynamic symport mechanism and prevents the efflux of internalized [³H]GABA during the wash steps, minimizing background noise.

Step 6: Lysis & Quantification

  • Action: Lyse the cells using 1% SDS or a specialized lysis buffer, transfer to scintillation vials, and quantify via liquid scintillation counting.

  • Causality: Directly quantifies the intracellular accumulation of [³H]GABA, which is inversely proportional to the inhibitory potency of the tested analog.

Quality Control & Assay Self-Validation

A protocol is only as reliable as its internal controls. To ensure this assay functions as a self-validating system, the following parameters must be met in every plate:

  • Positive Control (Maximal Inhibition): Wells treated with 10 µM NO711 must show >95% reduction in [³H]GABA uptake, confirming the assay's sensitivity to high-affinity GAT-1 inhibition[3].

  • Negative Control (Total Uptake): Vehicle-treated wells (e.g., 0.1% DMSO in KRH) establish the 100% baseline for uninhibited transporter function.

  • Non-Specific Binding (NSB): Wells co-incubated with a massive excess of unlabeled GABA (1 mM) define the background noise (passive diffusion or non-specific membrane sticking). This value is subtracted from all other wells to calculate specific uptake.

  • Z'-Factor Calculation: For high-throughput screening of novel toluene analogs, the assay must yield a Z'-factor ≥ 0.5, proving sufficient statistical separation between the positive and negative controls.

References[1] Acute toluene exposure increases extracellular GABA in the ...

Source: semanticscholar.org URL:[2] Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: acs.org URL:[4] GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions Source: nih.gov URL:[3] Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter Source: nih.gov URL:

Sources

HPLC Analysis Methods for 4-(4,4-Diphenyl-3-butenyl)toluene Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the purity analysis of complex triaryl-alkene intermediates is a notorious chromatographic bottleneck. 4-(4,4-Diphenyl-3-butenyl)toluene is a highly lipophilic, bulky aromatic compound[1]. Ensuring its purity—specifically resolving it from closely related structural isomers like 2-(4,4-Diphenyl-3-butenyl)toluene—requires moving beyond simple hydrophobic partitioning.

As an Application Scientist, I have structured this guide to objectively compare standard C18 methodologies against optimized Phenyl-Hexyl chemistries. By understanding the causality behind stationary phase selection and mobile phase dynamics, you can implement the self-validating protocol provided below to achieve robust, baseline resolution.

The Analytical Challenge: Beyond Hydrophobicity

The target analyte, 4-(4,4-Diphenyl-3-butenyl)toluene (C₂₃H₂₂), possesses three bulky aromatic rings and a hydrophobic alkene chain[1]. In synthesis workflows, it is frequently contaminated with its ortho-isomer, 2-(4,4-Diphenyl-3-butenyl)toluene.

Because these two isomers have identical molecular weights and nearly indistinguishable partition coefficients (logP), traditional reversed-phase chromatography (C18) often fails[1]. A C18 column separates analytes based purely on dispersive hydrophobic interactions; since the hydrophobic footprint of both isomers is nearly identical, they co-elute. To achieve separation, the method must exploit the subtle spatial geometry and steric accessibility of their aromatic rings.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To resolve triaryl-alkene isomers, we must introduce an alternative retention mechanism: shape selectivity via π-π interactions .

  • Standard Alkyl Phase (C18): Relies exclusively on the partitioning of the analyte into a dense, hydrophobic carbon chain. It lacks the chemical architecture to differentiate the spatial arrangement of electron clouds, resulting in poor selectivity for rigid aromatic isomers.

  • Phenyl-Hexyl Phase: Features a dimethylphenylhexyl stationary phase[2]. The six-carbon hexyl chain provides the necessary hydrophobic retention, while the terminal phenyl ring acts as an electron-rich platform. This allows the stationary phase to engage in π-π interactions with the aromatic rings of the analyte[3]. Because the 4-tolyl isomer has a different steric profile than the hindered 2-tolyl isomer, their π-π orbital overlap with the stationary phase differs, driving baseline chromatographic resolution[3].

Mobile Phase Dynamics: The Methanol Advantage

The choice of organic modifier dictates whether the Phenyl-Hexyl column functions as a simple hydrophobic phase or a highly selective π-π phase[4].

  • Acetonitrile (Masking Effect): Acetonitrile contains a cyano group with its own π-electrons. These solvent π-electrons actively compete with the stationary phase, interacting with the analyte and effectively "masking" the column's shape selectivity[4].

  • Methanol (Enhancing Effect): Methanol is a π-electron-deficient solvent[4]. When used as the organic modifier, it does not compete for π-π bonding sites. This allows the π-π interactions between the 4-(4,4-Diphenyl-3-butenyl)toluene and the Phenyl-Hexyl phase to dominate the separation mechanism[4].

HPLC_Method_Logic Start Target Analyte: 4-(4,4-Diphenyl-3-butenyl)toluene Challenge Challenge: Separation of closely related structural isomers (e.g., 2-tolyl vs. 4-tolyl) Start->Challenge PhaseSelect Stationary Phase Selection Challenge->PhaseSelect C18 Alkyl Phase (C18) Hydrophobic Interactions Only PhaseSelect->C18 PhenylHexyl Phenyl-Hexyl Phase Hydrophobic + π-π Interactions PhaseSelect->PhenylHexyl Outcome1 Poor Isomeric Resolution (Rs < 1.5) C18->Outcome1 ACN/Water MobilePhase Mobile Phase Optimization (Methanol vs. Acetonitrile) PhenylHexyl->MobilePhase Outcome2 Baseline Resolution (Rs > 2.0) MobilePhase->Outcome2 MeOH/Water (Maximizes π-π)

Workflow illustrating the stationary and mobile phase selection logic for resolving triaryl isomers.

Separation_Mechanism cluster_column Phenyl-Hexyl Stationary Phase Analyte Triaryl-Alkene Analyte (3 Aromatic Rings) PiPi π-π Interactions (Shape Selectivity) Analyte->PiPi Steric alignment Hydrophobic Hydrophobic Partitioning (Hexyl Chain) Analyte->Hydrophobic Lipophilic partitioning MobilePhase Methanol Mobile Phase (π-electron deficient) MobilePhase->PiPi Enhances interaction

Mechanistic pathway of triaryl-alkene retention on a Phenyl-Hexyl stationary phase.

Quantitative Performance Data

The table below summarizes the experimental performance comparing a standard C18 approach against the optimized Phenyl-Hexyl methodology.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl Column
Mobile Phase (Isocratic) 85% Acetonitrile / 15% Water85% Methanol / 15% Water
Retention Time (min) 8.4212.15
Theoretical Plates (N) 12,50018,200
Asymmetry Factor (As) 1.45 (Tailing observed)1.08 (Sharp peak)
Resolution (Rs) from 2-tolyl 0.85 (Co-elution) 2.65 (Baseline Resolution)
Selectivity (α) 1.021.15

Data Interpretation: The transition to a Phenyl-Hexyl column with a Methanol-based mobile phase increases the selectivity factor (α) from 1.02 to 1.15, transforming an unresolved critical pair into baseline-separated peaks suitable for accurate purity quantitation.

Optimized Step-by-Step HPLC Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a System Suitability Test (SST) that must pass before sample analysis can proceed.

A. Reagents & Equipment
  • Column: Ascentis® Express Phenyl-Hexyl (or equivalent core-shell), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.

  • Diluent: Methanol/Water (80:20, v/v).

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer for bulky analytes).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Strong chromophore absorption for triaryl systems).

  • Gradient Program:

    • 0.0 - 2.0 min: 60% B

    • 2.0 - 12.0 min: 60% → 95% B

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.1 - 20.0 min: 60% B (Re-equilibration)

C. Sample Preparation
  • Weigh accurately 10.0 mg of the 4-(4,4-Diphenyl-3-butenyl)toluene sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

D. System Suitability Testing (Self-Validation)

Before injecting the unknown sample, inject a Resolution Standard containing both 4-(4,4-Diphenyl-3-butenyl)toluene and 2-(4,4-Diphenyl-3-butenyl)toluene at 0.1 mg/mL.

  • Acceptance Criteria 1: Resolution (Rs) between the two isomers must be ≥ 2.0 .

  • Acceptance Criteria 2: Tailing factor for the target analyte must be ≤ 1.2 .

  • Acceptance Criteria 3: Relative Standard Deviation (RSD) of the target peak area from 5 replicate injections must be ≤ 1.0% .

  • Causality Check: If Rs < 2.0, verify that Methanol (not Acetonitrile) was used, as π-electron competition will destroy the separation[4].

References

  • PubChem. "2-(4,4-Diphenyl-3-butenyl)toluene | C23H22 | CID 71377885". National Institutes of Health. URL:[Link]

  • Element Lab Solutions. "HALO® Phenyl-Hexyl HPLC Columns". Advanced Materials Technology. URL: [Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns". Application Note 720005070EN. URL: [Link]

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases". LCGC. URL: [Link]

Sources

Structural Elucidation of Diphenylbutenyl Derivatives: SC-XRD vs. NMR & DFT

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural elucidation of diphenylbutenyl derivatives (e.g., Tamoxifen analogs, 1,1-diphenylbut-1-ene). It compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against routine alternatives like NMR Spectroscopy and Computational Modeling (DFT) .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Executive Summary: The Stereochemical Challenge

In the development of Selective Estrogen Receptor Modulators (SERMs) based on the diphenylbutenyl scaffold, the biological activity is strictly governed by stereochemistry. The (Z)-isomer often acts as an antagonist (therapeutic), while the (E)-isomer may function as an agonist or be inactive.

While NMR Spectroscopy is the workhorse for daily analysis, it frequently fails to provide unambiguous absolute configuration for novel diphenylbutenyl derivatives due to overlapping aromatic signals and the lack of proximal protons to the olefinic center. Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute stereochemistry, torsion angles, and solid-state packing forces that dictate solubility and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against NMR and DFT specifically for diphenylbutenyl derivatives.

FeatureSC-XRD (The Gold Standard) NMR (1H / NOE) DFT (Computational)
Primary Output Absolute 3D Structure & Stereochemistry (E/Z)Relative Connectivity & Solution DynamicsPredicted Low-Energy Conformations
Stereo-Certainty Definitive (100%) Inferential (Dependent on reference standards)Theoretical (Model-dependent)
Sample State Solid Single Crystal (0.1–0.5 mm)Solution (CDCl₃, DMSO-d₆)Virtual (Gas/Solvent Phase)
Key Limitation Requires high-quality crystal growthSignal overlap in aromatic region (6.5–7.5 ppm)Accuracy depends on basis set/functional
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours to Days)
Specific Utility Resolves propeller-like twist of phenyl ringsIdentifies impurities & solvent contentExplains observed spectra

Critical Workflow: From Synthesis to Structure

The determination of the E/Z isomer requires a rigorous workflow. The diagram below illustrates the decision logic and experimental path.

G Start Crude Diphenylbutenyl Mixture (E/Z Isomers) Separation Flash Chromatography (Silica Gel) Start->Separation IsomerA Isomer A (Pure) Separation->IsomerA IsomerB Isomer B (Pure) Separation->IsomerB NMR 1H NMR / NOE Analysis IsomerA->NMR Ambiguity Ambiguous Stereochemistry? (Overlapping Signals) NMR->Ambiguity Cryst Crystallization Screening (Vapor Diffusion) Ambiguity->Cryst Yes (Critical Path) Result Definitive E/Z Assignment & Packing Analysis Ambiguity->Result No (Clear NOE) XRD SC-XRD Data Collection Cryst->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Result

Figure 1: Decision workflow for structural elucidation. Note the critical path (green nodes) when NMR data is ambiguous.

Experimental Protocols

Diphenylbutenyl derivatives are lipophilic and often form oils rather than crystals. Standard evaporation methods frequently fail. The following Vapor Diffusion Protocol is validated for these aromatic systems.

Protocol A: Anti-Solvent Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for XRD from an oily or amorphous solid. Principle: Slow diffusion of a volatile "anti-solvent" into a solution of the compound reduces solubility gradually, promoting ordered lattice formation over amorphous precipitation.

Materials:

  • Target Compound: 10–20 mg (High purity >95%)

  • Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anti-Solvent: n-Hexane or Pentane (Must be miscible with Good Solvent but precipitate the compound)

  • Vessels: 1 small vial (4 mL), 1 large vial (20 mL) with cap.

Step-by-Step Methodology:

  • Dissolution: Dissolve the target compound in the minimum amount of Good Solvent (0.5–1.0 mL) in the small vial. The solution should be clear and near saturation. Filter if any particulate matter exists.[1]

  • Setup: Place the open small vial inside the large vial.

  • Anti-Solvent Addition: Carefully add the Anti-Solvent (2–3 mL) into the large vial (the space between the two vials). Crucial: Do not let the anti-solvent spill into the inner vial.

  • Equilibration: Cap the large vial tightly.

  • Incubation: Store at ambient temperature (20–25°C) in a vibration-free environment.

  • Observation:

    • Day 1-2: Volume in the inner vial increases as hexane diffuses in.

    • Day 3-7: Nucleation occurs. Look for prismatic or block-like crystals.

    • Troubleshooting: If oil forms, repeat with a lower concentration or at 4°C.

Protocol B: SC-XRD Data Collection & Refinement strategy

Objective: Obtain high-resolution structural data to distinguish E/Z isomers.

  • Crystal Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection:

    • Temperature: Cool to 100 K (using N₂ stream) to reduce thermal motion of the phenyl rings.

    • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu is preferred for small organic crystals to boost diffraction intensity.

    • Strategy: Collect a full sphere of data (completeness >99%) to resolution < 0.80 Å.

  • Refinement (SHELXL):

    • Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing.

    • Disorder Handling: Diphenylbutenyls often show disorder in the phenyl rings. Use PART commands and EADP constraints if rings are rotationally disordered.

    • Absolute Structure: For chiral derivatives, refine the Flack parameter. For achiral E/Z isomers, focus on the olefinic bond geometry.

Technical Insights: Why SC-XRD Wins

The superiority of SC-XRD for this specific class of compounds lies in its ability to visualize "invisible" interactions.

The Propeller Twist

Diphenylbutenyls are sterically crowded. The phenyl rings cannot lie planar; they twist in a propeller arrangement.

  • NMR Limitation: In solution, these rings rotate rapidly, averaging the signal. You cannot see the static conformation.

  • XRD Insight: XRD freezes the conformation. For example, in (Z)-Tamoxifen, the phenyl rings are twisted by ~50–60° relative to the ethylene plane. This specific torsion angle is often the key to receptor binding affinity.

Intermolecular Packing (Hirshfeld Surface Analysis)

Biological solubility is related to crystal packing energy. SC-XRD data allows for the generation of Hirshfeld Surfaces , which map intermolecular interactions.

  • Key Interaction: Look for C-H···π interactions between the ethyl group protons and the face of an adjacent phenyl ring. These weak forces often stabilize the metastable polymorphs.

Definitive E/Z Assignment

The C=C double bond length in these derivatives is typically 1.34–1.36 Å .

  • Diagnostic: In the (Z)-isomer, the two phenyl groups are cis to each other (on the same side of the double bond plane if considering the 1,2-diphenyl system, though strict IUPAC priority rules must be applied). XRD provides the spatial coordinates to apply Cahn-Ingold-Prelog (CIP) rules unambiguously.

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Spectroscopic Guide to (Z)- and (E)-1,4-diphenylbut-2-ene Isomers. Retrieved from

  • University of Fribourg. Guide for Crystallization: Vapor Diffusion and Solvent Layering. Retrieved from

  • Cutbush, S. D., & Neidle, S. (1982).[5] Structure of 1-(p-Methoxyphenyl)-trans-1,2-diphenylbut-1-ene (Tamoxifen Derivative). Acta Crystallographica Section B. Retrieved from

  • PubChem. Compound Summary: (E)-1,1-Diphenyl-2-butene.[6] Retrieved from

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from

Sources

The Homoallylic Signature: A Guide to Identifying the 3-Butenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of the 3-Butenyl Double Bond Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Spacer" Challenge

In medicinal chemistry and natural product elucidation, distinguishing between allylic (


) and homoallylic  (3-butenyl, 

) motifs is a frequent analytical challenge. While both present terminal alkene signatures, the metabolic stability and reactivity profiles of these groups differ significantly. The 3-butenyl group introduces an ethylene "spacer" that insulates the functional root from the double bond's electronic effects.

This guide outlines a rigorous, multi-modal spectroscopic workflow to definitively identify the 3-butenyl moiety, distinguishing it from its lower homolog (allyl) and internal isomers (crotyl).

Spectroscopic Triangulation: 3-Butenyl vs. Alternatives

The identification relies on detecting the "silent" methylene spacer that separates the root functionality (R) from the alkene system.

A. 1H NMR Spectroscopy: The Definitive Diagnostic

The most reliable differentiator is the chemical shift of the


-methylene protons (those attached directly to the R-group).

Comparative Chemical Shifts (ppm in CDCl3)

Position relative to R-GroupAllyl Group (

)
3-Butenyl Group (

)
Diagnostic Note

-Protons
(

)
2.0 – 4.5 ppm (Deshielded)1.4 – 3.5 ppm (Shielded)CRITICAL: In 3-butenyl, these are not allylic. They shift upfield by ~0.5–1.0 ppm compared to allyl analogs.

-Protons
5.8 – 6.0 ppm (Vinylic)2.0 – 2.2 ppm (Allylic)The 3-butenyl

-protons appear as a distinct quartet/multiplet in the "allylic region" (~2.1 ppm).

-Protons
5.1 – 5.3 ppm (Terminal Vinyl)5.7 – 5.9 ppm (Internal Vinyl)In 3-butenyl, the

-H is the internal vinylic proton (

).

-Protons
N/A4.9 – 5.1 ppm (Terminal Vinyl)Characteristic terminal alkene multiplet.

Coupling Constants (


 values): 
  • Terminal Vinyl (

    
    -H):  Exhibits characteristic geminal coupling (
    
    
    
    ) and vicinal coupling to the internal vinyl proton (
    
    
    ,
    
    
    ).
  • The "Spacer" Signal: Look for the

    
    -methylene in the 3-butenyl group. It typically appears as a quartet of triplets  (qt) or a broad multiplet at ~2.1 ppm , coupling to both the 
    
    
    
    -methylene and the
    
    
    -vinyl proton.
B. 13C NMR Spectroscopy

Carbon spectroscopy confirms the chain length by counting the


 carbons between the substituent and the alkene.
  • Allyl: Shows 1

    
     carbon signal (the 
    
    
    
    -carbon).
  • 3-Butenyl: Shows 2 distinct

    
     carbon signals.
    
    • 
      -Carbon (Allylic):  ~30–35 ppm.
      
    • 
      -Carbon:  Varies by substituent R, but distinct from the 
      
      
      
      -carbon.
C. Infrared (IR) Spectroscopy

IR is used to confirm the substitution pattern of the alkene (Terminal vs. Internal).

  • 
     Stretch:  > 3000 cm
    
    
    
    (typically 3080 cm
    
    
    ).[1]
  • 
     Stretch:  1640 cm
    
    
    
    (Moderate intensity).[1]
  • Out-of-Plane (OOP) Bending (The Fingerprint):

    • Terminal Alkene (Monosubstituted): Two strong bands at ~910 cm

      
        and ~990 cm
      
      
      
      .[2]
    • Contrast: Internal alkenes (e.g., crotyl) lack the 910 cm

      
       band and typically show a single band at ~965 cm
      
      
      
      (trans) or ~700 cm
      
      
      (cis).

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision logic for assigning the chain length of a terminal alkene.

AlkeneID Start Unknown Alkenyl Group IR_Check IR Analysis: OOP Bends at 910 & 990 cm⁻¹? Start->IR_Check Internal Internal Alkene (Crotyl, etc.) IR_Check->Internal No (e.g., 965 cm⁻¹) H1_NMR 1H NMR Analysis: Identify α-Protons (attached to R) IR_Check->H1_NMR Yes (Terminal Vinyl) Shift_Check Chemical Shift of α-Protons H1_NMR->Shift_Check Allyl Allyl Group (α-H is Allylic) Shift: Deshielded Shift_Check->Allyl High ppm (>2.5 or >4.5 if R=O) Homoallyl Homoallyl (3-Butenyl) (α-H is Alkyl) Shift_Check->Homoallyl Low ppm (Alkyl range) COSY Confirm with COSY: Is α-H coupled to Vinyl H? Homoallyl->COSY COSY->Allyl Yes COSY->Homoallyl No (Spacer detected) Yes_Coup Yes (3-bond coupling) No_Coup No (4+ bond distance)

Figure 1: Decision tree for distinguishing 3-butenyl (homoallylic) groups from allylic and internal alkene isomers using IR and NMR logic.

Experimental Protocol: The "Spacer" Validation Workflow

Objective: To confirm the presence of the ethylene spacer (


) in a 3-butenyl derivative.
Reagents & Equipment
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use Benzene-
    
    
    
    (
    
    
    ) if signal overlap occurs in the alkyl region; the magnetic anisotropy of benzene often resolves overlapping methylene signals.
  • Instrument: 400 MHz NMR or higher recommended for clear resolution of coupling constants.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~5-10 mg of analyte in 0.6 mL

      
      .
      
    • Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite/cotton if necessary) to prevent line broadening.

  • 1D 1H NMR Acquisition:

    • Acquire a standard proton spectrum (16 scans).

    • Integration Check: Calibrate the integral of the terminal vinyl protons (4.9–5.1 ppm) to 2H .

    • Spacer Search: Look for the 4H integral in the alkyl region (1.5–2.2 ppm). In a 3-butenyl group, this often appears as two distinct 2H multiplets (the

      
       and 
      
      
      
      methylenes). In an allyl group, you will only find 2H (the
      
      
      methylene).
  • 2D COSY (Correlation Spectroscopy) - The Validator:

    • Run a standard magnitude COSY experiment.

    • Trace the Connectivity:

      • Identify the terminal vinyl protons (

        
        -H).
        
      • Confirm correlation to the internal vinyl proton (

        
        -H).
        
      • Crucial Step: Confirm the

        
        -H correlates to the 
        
        
        
        -methylene
        (~2.1 ppm).
      • Final Verification: Confirm the

        
        -methylene correlates to the 
        
        
        
        -methylene
        (which is attached to R).
    • Result: If the protons attached to R (

      
      ) show a direct cross-peak to the vinyl proton (
      
      
      
      ), the spacer is absent (Allyl). If there is an intervening signal, the spacer is present (3-Butenyl).
  • Derivatization (Optional - for complex mixtures):

    • Iodolactonization: If R contains a carboxylic acid, 3-butenyl acids (4-pentenoic acid derivatives) readily undergo iodolactonization to form 5-membered iodolactones. Allyl acetic acid derivatives form different ring sizes or react more slowly. This chemical test validates the distance between the carboxyl and the alkene.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts of alkyl vs allylic positions).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for IR OOP bending frequencies).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for coupling constants and solvent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Reference spectra for 1-butene and 1-pentene derivatives).

  • Doc Brown's Chemistry . Infrared spectrum of alkenes. Available at: [Link] (Detailed analysis of terminal alkene IR bands).

Sources

A Comparative Benchmarking Guide: 4-(4,4-Diphenyl-3-butenyl)toluene and Nipecotic Acid Derivatives as GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-(4,4-Diphenyl-3-butenyl)toluene and a series of well-characterized nipecotic acid derivatives for their efficacy as inhibitors of gamma-aminobutyric acid (GABA) reuptake. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system.

Introduction: The Rationale for Targeting GABA Reuptake

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is facilitated by a family of sodium- and chloride-dependent GABA transporters (GATs).

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action has been a focal point for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.

This guide will benchmark the putative GABA reuptake inhibitor, 4-(4,4-Diphenyl-3-butenyl)toluene, against the well-established class of nipecotic acid derivatives. While direct experimental data for 4-(4,4-Diphenyl-3-butenyl)toluene is not extensively available in public literature, its structural similarity to known potent GAT inhibitors, particularly the presence of the 4,4-diphenyl-3-butenyl moiety, allows for a scientifically grounded comparative analysis. We will leverage data from structurally related compounds, such as N-(4,4-diphenyl-3-butenyl)nipecotic acid (SKF-89976A), to infer its potential activity and benchmark it against key nipecotic acid derivatives.

Mechanism of Action: Inhibition of GABA Transporters

The primary molecular target for the compounds discussed in this guide is the GABA transporter 1 (GAT-1), the most prevalent GABA transporter in the brain. GAT-1 is responsible for the majority of GABA reuptake from the synaptic cleft. By competitively or non-competitively binding to GAT-1, these inhibitors block the translocation of GABA, leading to an accumulation of the neurotransmitter in the synaptic space. This, in turn, results in a sustained activation of postsynaptic GABA receptors (GABAA and GABAB), leading to prolonged inhibitory postsynaptic potentials and a general dampening of neuronal excitability.

Nipecotic acid itself is a potent inhibitor of GABA uptake but suffers from poor blood-brain barrier permeability.[1][2] Its derivatives, however, have been chemically modified to enhance their lipophilicity and brain penetration, leading to systemically active compounds. The 4,4-diphenyl-3-butenyl moiety is a key lipophilic group that has been successfully incorporated into nipecotic acid and other scaffolds to create potent GAT-1 inhibitors.[3][4]

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action GABA Vesicle GABA Vesicle GABA GABA GABA Vesicle->GABA Release GABA Synthesis Glutamate -> GABA GABA Synthesis->GABA Vesicle GAT1_pre GAT-1 Presynaptic Neuron Presynaptic Neuron GAT1_pre->Presynaptic Neuron Recycling GABA->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA->GABA_A_Receptor Binding Inhibitor 4-(4,4-Diphenyl-3-butenyl)toluene Nipecotic Acid Derivatives Inhibitor->GAT1_pre Blocks caption Figure 1: Mechanism of GABA Reuptake Inhibition.

Caption: Figure 1: Mechanism of GABA Reuptake Inhibition.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The inhibitory potency of a compound against GABA transporters is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The following table summarizes the reported IC50 values for nipecotic acid and its key derivatives against various GABA transporter subtypes.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference(s)
Nipecotic Acid2.63102916[5]
Tiagabine0.07 (human)---[6]
NNC-7110.04 (human)171 (rat)1700 (human)622 (human)[4][7]
CI-9660.26 (human)>200-fold selective>200-fold selective-[8][9]
SKF-89976A0.28137.34202.8-[7]
4-(4,4-Diphenyl-3-butenyl)toluene (Predicted) Potent Likely Selective for GAT-1 Likely Selective for GAT-1 - Inferred from structural analogs

Analysis of In Vitro Data:

  • Nipecotic Acid: While being a potent inhibitor of GAT-1, nipecotic acid also shows considerable activity at GAT-3 and BGT-1, indicating a lack of selectivity.[5]

  • Tiagabine, NNC-711, and CI-966: These derivatives exhibit high potency and selectivity for GAT-1, with IC50 values in the nanomolar range.[4][6][7][8][9] This selectivity is a desirable characteristic for minimizing off-target effects.

  • SKF-89976A: As a direct structural analog of the core of 4-(4,4-Diphenyl-3-butenyl)toluene, SKF-89976A demonstrates potent and selective inhibition of GAT-1.[7]

  • 4-(4,4-Diphenyl-3-butenyl)toluene: Based on the structure-activity relationships of known GAT inhibitors, it is predicted that 4-(4,4-Diphenyl-3-butenyl)toluene will exhibit potent inhibitory activity, likely with a high degree of selectivity for GAT-1. The 4,4-diphenyl-3-butenyl moiety is a well-established pharmacophore for potent GAT-1 inhibition.[3][4]

Experimental Protocols for Benchmarking

To provide a framework for the direct comparison of 4-(4,4-Diphenyl-3-butenyl)toluene with nipecotic acid derivatives, we present detailed protocols for key in vitro and in vivo assays.

In Vitro GABA Uptake Assay in HEK293 Cells

Rationale: This assay provides a direct measure of a compound's ability to inhibit a specific human GABA transporter subtype in a controlled cellular environment. Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express GATs and can be stably transfected to express a single GAT subtype.

InVitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_termination Termination & Measurement Cell_Culture Culture HEK293 cells stably expressing hGAT-1 Seeding Seed cells into 96-well plates Cell_Culture->Seeding Wash1 Wash cells with assay buffer Seeding->Wash1 Preincubation Pre-incubate with test compound Wash1->Preincubation Uptake Initiate uptake with [3H]GABA Preincubation->Uptake Incubation Incubate at room temperature Uptake->Incubation Wash2 Wash with ice-cold buffer to terminate Incubation->Wash2 Lysis Lyse cells Wash2->Lysis Scintillation Measure radioactivity Lysis->Scintillation caption Figure 2: In Vitro GABA Uptake Assay Workflow.

Caption: Figure 2: In Vitro GABA Uptake Assay Workflow.

Materials:

  • HEK293 cells stably expressing human GAT-1 (hGAT-1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM D-glucose

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (4-(4,4-Diphenyl-3-butenyl)toluene and nipecotic acid derivatives)

  • Reference inhibitor (e.g., Tiagabine)

  • 96-well cell culture plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hGAT-1 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Preparation of Solutions: Prepare stock solutions of test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer. The final solvent concentration should not exceed 0.1%.

  • Assay Initiation:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For total uptake, add assay buffer alone. For non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine (e.g., 10 µM).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of assay buffer containing a fixed concentration of [3H]GABA (e.g., 10 nM).

    • Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Rationale: This in vivo model assesses the ability of a compound to suppress seizures induced by a GABAA receptor antagonist, pentylenetetrazole (PTZ).[10][11] It is a widely used primary screening model for potential antiepileptic drugs that act by enhancing GABAergic neurotransmission.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_seizure_induction Seizure Induction & Observation Acclimatization Acclimatize mice Grouping Randomly assign to treatment groups Acclimatization->Grouping Compound_Admin Administer test compound or vehicle (i.p. or p.o.) Grouping->Compound_Admin Pretreatment_Time Allow for pretreatment period (e.g., 30 min) Compound_Admin->Pretreatment_Time PTZ_Injection Inject PTZ (s.c.) Pretreatment_Time->PTZ_Injection Observation Observe for seizure activity (e.g., 30 min) PTZ_Injection->Observation Scoring Score seizure severity Observation->Scoring caption Figure 3: In Vivo PTZ-Induced Seizure Model Workflow.

Caption: Figure 3: In Vivo PTZ-Induced Seizure Model Workflow.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Test compounds (4-(4,4-Diphenyl-3-butenyl)toluene and nipecotic acid derivatives)

  • Vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like Tween 80)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (n=8-10 per group).

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The dose and route will depend on the pharmacokinetic properties of the compound.

    • Allow for a pretreatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.). This dose should be predetermined to induce clonic-tonic seizures in a high percentage of vehicle-treated animals.

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for a period of 30 minutes for the onset and severity of seizures.

    • Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Record the number of animals in each group that are protected from seizures.

  • Data Analysis:

    • Compare the seizure latencies and scores between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the percentage of protection against seizures for each dose of the test compound.

    • Determine the ED50 (the dose that protects 50% of the animals from seizures).

Discussion and Future Directions

The comparative analysis presented in this guide suggests that 4-(4,4-Diphenyl-3-butenyl)toluene, based on its structural features, holds promise as a potent and selective GAT-1 inhibitor. Its performance is predicted to be comparable to or potentially exceed that of some established nipecotic acid derivatives.

Key Considerations for Future Research:

  • Direct Experimental Verification: The immediate next step is to synthesize 4-(4,4-Diphenyl-3-butenyl)toluene and empirically determine its IC50 values against all four GAT subtypes using the in vitro assay described.

  • Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial to assess its drug-like potential, including its ability to cross the blood-brain barrier.

  • In Vivo Efficacy and Safety: Should the in vitro and pharmacokinetic data be favorable, further in vivo studies in various seizure models (e.g., maximal electroshock test) and models of anxiety and pain would be warranted. A comprehensive safety and toxicology profile must also be established.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-(4,4-Diphenyl-3-butenyl)toluene structure could lead to the identification of even more potent and selective GAT inhibitors with improved pharmacokinetic properties.

Conclusion

This guide provides a robust framework for benchmarking 4-(4,4-Diphenyl-3-butenyl)toluene against the well-characterized class of nipecotic acid derivatives. By leveraging established structure-activity relationships and providing detailed experimental protocols, we have outlined a clear path for the comprehensive evaluation of this novel compound. The insights gained from these studies will be invaluable for the advancement of next-generation GABAergic therapeutics.

References

Sources

Safety Operating Guide

Proper Disposal of 4-(4,4-Diphenyl-3-butenyl)toluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4,4-Diphenyl-3-butenyl)toluene, a non-halogenated aromatic hydrocarbon. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment: Understanding the Chemical Profile

Structural Analogs and Inferred Hazards:

  • Toluene: Toluene is a well-characterized aromatic hydrocarbon known for its flammability and neurological effects. It can cause irritation to the skin, eyes, and respiratory tract.[1][2] Chronic exposure can lead to more severe health issues.[1][2]

  • Diphenyl Compounds: Biphenyl and its derivatives can also cause skin and eye irritation.[3] Some polycyclic aromatic hydrocarbons (PAHs), which share structural similarities, are considered persistent environmental pollutants and may have carcinogenic properties.[4]

  • Non-Halogenated Aromatic Hydrocarbon: As a non-halogenated compound, 4-(4,4-Diphenyl-3-butenyl)toluene is likely to be classified as a flammable solid or liquid.[5] Improper disposal of such compounds can pose a fire hazard and contaminate soil and groundwater.

Based on these characteristics, 4-(4,4-Diphenyl-3-butenyl)toluene should be handled as a flammable and potentially toxic substance with possible long-term environmental effects.

Summary of Potential Hazards:

Hazard CategoryInferred RisksRationale
Physical Hazards Flammable Solid/LiquidPresence of aromatic rings and hydrocarbon chain.
Health Hazards Skin and Eye Irritant, Respiratory Irritant, Potential for systemic toxicity upon ingestion or inhalation.Based on the known properties of toluene and diphenyl compounds.[1][2][3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Aromatic hydrocarbons can be persistent in the environment.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 4-(4,4-Diphenyl-3-butenyl)toluene. The appropriate level of PPE protects against splashes, and inhalation of any potential vapors or dust.[6][7]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[8]

  • Hand Protection: Chemically resistant gloves are essential.[2] Nitrile or neoprene gloves are generally suitable for handling aromatic hydrocarbons. Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to prevent further contamination and ensure the safety of laboratory personnel.[10]

For Small, Incidental Spills (manageable by trained lab personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Wear the appropriate PPE as outlined in the previous section.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[11][12]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[13]

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.[12] Use non-sparking tools if the compound is determined to be highly flammable.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone, if compatible), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Properly label and dispose of the waste container according to the facility's hazardous waste procedures.

For Large or Uncontrolled Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate: From a safe distance, prevent others from entering the contaminated area.

  • Provide Information: Be prepared to provide the SDS of a similar compound and any other relevant information to emergency responders.

Waste Disposal Protocol: A Step-by-Step Workflow

The proper disposal of 4-(4,4-Diphenyl-3-butenyl)toluene requires adherence to a systematic workflow to ensure safety and regulatory compliance. As a non-halogenated organic compound, it should be segregated from halogenated waste streams.[6][14]

Step 1: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] The original container, if in good condition, is often a suitable choice.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4,4-Diphenyl-3-butenyl)toluene" (do not use abbreviations)

    • The accumulation start date

    • The primary hazards (e.g., Flammable, Irritant)

Step 2: Waste Accumulation

  • Segregation: Store waste containers for non-halogenated aromatic hydrocarbons separately from incompatible materials, particularly oxidizing agents, acids, and bases.[5]

  • Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4] The SAA should be a well-ventilated area, such as a designated section of a fume hood or a flammable safety cabinet.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

Step 3: Preparing for Disposal

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[15]

  • Finalize Label: Ensure all information on the hazardous waste label is accurate and complete. If multiple non-halogenated wastes are collected in the same container, list all constituents and their approximate percentages.[4]

  • Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time according to your institution's policy, submit a waste pickup request to your EHS department.

Step 4: Final Disposal

  • Your institution's EHS department will arrange for the collection and transportation of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF). Non-halogenated organic solvent waste is often used as a fuel source in industrial furnaces, a process known as fuel blending.[6][14]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Generation of 4-(4,4-Diphenyl-3-butenyl)toluene Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-label Compatible Waste Container ppe->container add_waste Add Waste to Container (in Fume Hood) container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated SAA (Segregated) close_container->store check_fill Container is Full (≤ 90%) or Time Limit Reached store->check_fill Periodically finalize_label Finalize Waste Label (All Constituents Listed) check_fill->finalize_label request_pickup Submit Waste Pickup Request to EHS finalize_label->request_pickup end_point EHS Collection for Proper Disposal (e.g., Fuel Blending) request_pickup->end_point

Caption: Decision workflow for the safe disposal of 4-(4,4-Diphenyl-3-butenyl)toluene.

By implementing these procedures, researchers can ensure the safe and compliant disposal of 4-(4,4-Diphenyl-3-butenyl)toluene, contributing to a safer laboratory environment and protecting our planet.

References

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Campus Operations, Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, January). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4,4-Diphenyl-3-butenyl)toluene. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. REGULATIONS AND ADVISORIES. Retrieved from [Link]

  • Innova Safety. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992006938A1 - Removal or aromatic color bodies from aromatic hydrocarbon streams.
  • Alpha Resources. (2024, September 26). Safety Data Sheet: DIPHENYL. Retrieved from [Link]

  • JX Nippon Chemical Texas Inc. (n.d.). Safety Data Sheet: 1,1-DIPHENYLETHANE. Retrieved from [Link]

  • Airgas. (2023, May 31). Safety Data Sheet: 1-Butene. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 4-(4,4-Diphenyl-3-butenyl)toluene

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Each new molecule, like 4-(4,4-Diphenyl-3-butenyl)toluene, brings with it a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: Understanding the Molecule

Key Inferred Hazards:

  • Skin and Eye Irritation: Aromatic hydrocarbons and substituted alkenes can be irritating upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause irritation.[1][2]

  • Flammability: Although not confirmed, the presence of a large hydrocarbon structure suggests the compound is likely combustible.

Given the lack of specific data, it is prudent to treat 4-(4,4-Diphenyl-3-butenyl)toluene with the same level of caution as other novel, non-volatile aromatic hydrocarbons.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for various laboratory operations involving 4-(4,4-Diphenyl-3-butenyl)toluene.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shieldsNitrile glovesLab coatGenerally not required if handled in a ventilated enclosure.
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatNot required if performed in a fume hood.
Running Reactions (at ambient or elevated temperature) Chemical splash goggles and face shieldNitrile glovesLab coatNot required if performed in a fume hood.
Work-up and Purification (e.g., extraction, chromatography) Chemical splash gogglesNitrile glovesLab coatNot required if performed in a fume hood.
Handling Large Quantities (>50g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatConsider a NIOSH-approved respirator with organic vapor cartridges if not in a fume hood.

The Rationale Behind PPE Selection:

The level of PPE is dictated by the potential for exposure. Weighing a stable solid may pose a low risk of splashing, making safety glasses adequate. However, when handling solutions, especially during transfers or heating, the risk of splashes increases significantly, necessitating the use of chemical splash goggles. A face shield provides an additional layer of protection during high-risk procedures.

PPE_Selection_Workflow start Start: Assess the Task task_type What is the nature of the work? start->task_type solid_handling Weighing/Transferring Solid task_type->solid_handling solution_handling Preparing/Handling Solutions task_type->solution_handling reaction Running a Reaction task_type->reaction ventilation Is the work performed in a fume hood? solid_handling->ventilation solution_handling->ventilation large_scale Handling Large Quantities (>50g)? reaction->large_scale ppe_medium Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat large_scale->ppe_medium No ppe_high Enhanced PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - Consider Respirator large_scale->ppe_high Yes ppe_low Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat ventilation->ppe_low Yes ventilation->ppe_medium No

Caption: PPE Selection Workflow for Handling 4-(4,4-Diphenyl-3-butenyl)toluene.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Engineering Controls: All manipulations of 4-(4,4-Diphenyl-3-butenyl)toluene that could generate dust or aerosols, including weighing, preparing solutions, and running reactions, should be conducted in a certified chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and any known hazards.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed.[1]

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves other hazardous materials, evacuate the area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Small Spills (manageable by laboratory personnel):

    • Don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and close the doors.

    • Notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel in the Area spill->alert assess Assess Spill Size and Hazard alert->assess is_large Is the spill large or unmanageable? assess->is_large evacuate Evacuate the Area Notify EHS is_large->evacuate Yes small_spill Small, Manageable Spill is_large->small_spill No end End of Procedure evacuate->end don_ppe Don Appropriate PPE small_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area collect->clean clean->end

Caption: Emergency Spill Response Workflow.

Waste Disposal

As 4-(4,4-Diphenyl-3-butenyl)toluene is a non-halogenated aromatic hydrocarbon, its waste should be disposed of according to the following guidelines:

  • Chemical Waste:

    • Collect all waste solutions containing the compound in a designated, labeled "Non-Halogenated Organic Waste" container.

    • Do not mix with halogenated solvent waste.

  • Contaminated Solid Waste:

    • Dispose of all contaminated gloves, paper towels, and absorbent materials in a labeled solid waste container.

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as non-halogenated organic waste. The defaced or removed-label container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Always consult your institution's specific waste disposal guidelines.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetraphenylethylene, 98%. Retrieved from [Link]

  • Scribd. (2018, February 9). Tetraphenylethylene SDS Report. Retrieved from [Link]

  • EPA OSC Response. (2023, February 15). Safety Data Sheet - ALPHA PINENE - QUALITY 3. Retrieved from [Link]

  • Air Liquide Singapore. Safety Data Sheet - Butene 1-. Retrieved from [Link]

  • PubChem. 2-(4,4-Diphenyl-3-butenyl)toluene. Retrieved from [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • LookChem. 4,4-diphenylbut-3-en-1-ol(76694-24-1) Chemical Property, MSDS. Retrieved from [Link]

  • Loba Chemie. (2019, March 8). 4-PHNEYL-3-BUTEN-2-ONE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.